molecular formula C32H58N2O16 B1193751 Boc-NH-PEG10-NHS ester

Boc-NH-PEG10-NHS ester

Cat. No.: B1193751
M. Wt: 726.8 g/mol
InChI Key: ZLPCXEMYFWRCPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

t-Boc-N-amido-PEG10-NHS ester is a Boc PEG Linker. The Boc group can be deprotected in mildly acidic conditions. PEG Linkers may be useful in the development of antibody drug conjugates (ADCs).

Properties

Molecular Formula

C32H58N2O16

Molecular Weight

726.8 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C32H58N2O16/c1-32(2,3)49-31(38)33-7-9-40-11-13-42-15-17-44-19-21-46-23-25-48-27-26-47-24-22-45-20-18-43-16-14-41-12-10-39-8-6-30(37)50-34-28(35)4-5-29(34)36/h4-27H2,1-3H3,(H,33,38)

InChI Key

ZLPCXEMYFWRCPI-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

t-Boc-N-amido-PEG10-NHS ester

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Boc-NH-PEG10-NHS Ester: Applications in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boc-NH-PEG10-NHS ester is a high-purity, heterobifunctional crosslinker indispensable for the sophisticated assembly of complex bioconjugates. This guide provides a technical overview of its core applications, focusing on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). We will detail its chemical properties, provide structured quantitative data, and present detailed experimental protocols for its use in these cutting-edge therapeutic modalities.

Core Compound Profile: this compound

This compound is a molecule designed with distinct functionalities at either end of a hydrophilic 10-unit polyethylene glycol (PEG) spacer.

  • Boc-Protected Amine: One terminus features a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This group is stable under standard bioconjugation conditions but can be efficiently removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a reactive primary amine. This allows for sequential and controlled conjugation strategies.[1]

  • NHS Ester: The other terminus is an N-hydroxysuccinimide (NHS) ester. This functional group is highly reactive towards primary amines, such as those found on the side chains of lysine residues in proteins or on amine-modified oligonucleotides.[2][3] The reaction occurs readily at neutral to slightly basic pH (7.2-8.5) and forms a stable, irreversible amide bond.[][5]

  • PEG10 Spacer: The 10-unit PEG linker confers several advantageous properties. It significantly increases the aqueous solubility of the molecule and the resulting conjugates, which is often a challenge for large, hydrophobic molecules like PROTACs.[6][7] The flexibility and length of the PEG chain are also critical for optimizing the spatial orientation between the two conjugated moieties, which is paramount for the biological activity of PROTACs.[7][8]

Physicochemical and Reactivity Data

The following tables summarize key quantitative data for this compound and the general reactivity of its NHS ester functional group.

PropertyValueSource(s)
Molecular Formula C₃₂H₅₈N₂O₁₆[9]
Molecular Weight 726.81 g/mol [10]
Purity Typically ≥95%[3][11]
Solubility Soluble in DMSO, DMF, DCM (Dichloromethane)[3]
Storage Conditions Store at -20°C, desiccated. Equilibrate to room temp before opening.[9][12]

Table 1: Physicochemical Properties of this compound.

pHTemperatureHalf-life of HydrolysisSource(s)
7.00°C4 - 5 hours[5][13]
8.0N/A~1 hour[14][15]
8.64°C10 minutes[5][13]

Table 2: Hydrolysis Rate of NHS Ester Functional Group in Aqueous Solution. This highlights the importance of performing conjugations promptly after dissolving the reagent.

Application I: Synthesis of PROTACs

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein (Protein of Interest, POI).[1] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a linker. This compound is an ideal tool for constructing the linker component in a stepwise fashion.

The length of the PEG linker is a critical determinant of PROTAC efficacy. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex (POI-PROTAC-E3 Ligase), while an overly long linker can lead to inefficient ubiquitination.[7][16] A 10-unit PEG linker often provides an optimal balance of length and flexibility to facilitate productive ternary complex formation.[6]

PROTAC TargetLinker Type/LengthKey FindingSource(s)
ERαVarying PEG/AlkylA 16-atom linker was found to be optimal for ERα degradation, demonstrating a clear length-dependency.[16]
TBK1Varying PEG/AlkylLinkers between 12 and 29 atoms showed submicromolar degradation; a 21-atom linker was most potent (DC₅₀ = 3 nM).[2]
GeneralPEG LinkersPEG linkers significantly enhance aqueous solubility, a major challenge in PROTAC development.[6][7]

Table 3: Impact of Linker Length on PROTAC Performance. This data underscores the necessity of linker optimization in PROTAC design.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PROTAC mechanism of action and a typical synthetic workflow using this compound.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC Molecule PROTAC->Ternary_Complex Linker facilitates complex formation Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

PROTAC Mechanism of Action

PROTAC_Synthesis_Workflow cluster_1 PROTAC Synthesis Workflow start Start Materials: - POI Ligand (with -NH2) - this compound - E3 Ligase Ligand (with -COOH) step1 Step 1: First Amide Coupling React POI-NH2 with This compound start->step1 intermediate1 Intermediate 1: POI-NH-PEG10-NH-Boc step1->intermediate1 step2 Step 2: Boc Deprotection Treat with TFA in DCM to remove Boc group intermediate1->step2 intermediate2 Intermediate 2: POI-NH-PEG10-NH2 step2->intermediate2 step3 Step 3: Second Amide Coupling React Intermediate 2 with activated E3-COOH (e.g., HATU) intermediate2->step3 final_protac Final PROTAC Molecule step3->final_protac purification Purification (e.g., HPLC) final_protac->purification

Sequential PROTAC Synthesis Workflow
Experimental Protocol: PROTAC Synthesis (Solution Phase)

This protocol describes a general, two-step solution-phase synthesis of a PROTAC.

Materials:

  • POI ligand with a primary or secondary amine handle.

  • This compound.

  • E3 Ligase ligand with a carboxylic acid handle.

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM).

  • N,N-Diisopropylethylamine (DIPEA).

  • Trifluoroacetic acid (TFA).

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • HPLC for purification.

  • LC-MS for reaction monitoring.

Protocol:

  • Step 1: Conjugation of POI Ligand to Linker a. Dissolve the amine-containing POI ligand (1 eq.) in anhydrous DMF. b. Add this compound (1.1 eq.) to the solution. c. Add DIPEA (2-3 eq.) to the reaction mixture to act as a non-nucleophilic base. d. Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS. e. Upon completion, the solvent can be removed under vacuum. The crude product (POI-linker-Boc) may be purified by flash chromatography or carried forward to the next step if sufficiently pure.

  • Step 2: Boc Deprotection a. Dissolve the crude POI-linker-Boc intermediate from Step 1 in DCM (e.g., 50% TFA in DCM v/v). b. Stir the mixture at room temperature for 1 hour. c. Co-evaporate the solvent and excess TFA with DCM multiple times to yield the TFA salt of the deprotected amine intermediate (POI-linker-NH₂).

  • Step 3: Conjugation of E3 Ligase Ligand a. In a separate flask, dissolve the carboxylic acid-containing E3 ligase ligand (1.2 eq.), HATU (1.2 eq.), and DIPEA (3-4 eq.) in anhydrous DMF. Stir for 10 minutes to pre-activate the carboxylic acid. b. Dissolve the POI-linker-NH₂ intermediate in anhydrous DMF and add it to the pre-activated E3 ligase ligand solution. c. Stir the reaction at room temperature for 16 hours or until completion as monitored by LC-MS.

  • Step 4: Purification a. Dilute the reaction mixture with DMSO/MeOH. b. Purify the final PROTAC conjugate using preparative reverse-phase HPLC. c. Lyophilize the pure fractions to obtain the final product. Characterize by LC-MS and NMR.

Application II: Synthesis of Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[] The linker connects the antibody and the payload. This compound can be used to create a linker-payload intermediate which is then conjugated to the antibody. The NHS ester end reacts with surface-exposed lysine residues on the antibody.

Experimental Workflow

ADC_Synthesis_Workflow cluster_2 ADC Synthesis via Lysine Conjugation start Start Materials: - Monoclonal Antibody (mAb) - Linker-Payload-NHS ester step1 Step 1: Buffer Exchange Exchange mAb into amine-free buffer (e.g., PBS, pH 7.2-8.0) start->step1 step2 Step 2: Conjugation Reaction Add Linker-Payload-NHS ester (in DMSO) to mAb solution step1->step2 incubation Incubate 1-2 hours at RT or 4°C step2->incubation step3 Step 3: Quenching (Optional) Add Tris or Glycine to stop the reaction incubation->step3 step4 Step 4: Purification Remove unconjugated linker-payload (e.g., SEC, Dialysis) step3->step4 final_adc Final ADC Product step4->final_adc characterization Characterization (e.g., HIC, MS to determine DAR) final_adc->characterization

Antibody-Drug Conjugate (ADC) Synthesis Workflow
Experimental Protocol: Antibody-Linker-Payload Conjugation

This protocol details the conjugation of a pre-formed Linker-Payload-NHS ester to an antibody. The Linker-Payload would be synthesized first, for instance, by deprotecting the Boc group on this compound and then coupling a cytotoxic drug with a carboxylic acid handle.

Materials:

  • Monoclonal antibody (mAb) at a concentration of 1-10 mg/mL.

  • Linker-Payload-NHS ester.

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5).[18][19]

  • Anhydrous DMSO.

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0).

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) column or dialysis cassettes).

Protocol:

  • Antibody Preparation: a. If the antibody is in a buffer containing primary amines (like Tris), exchange it into an amine-free buffer (e.g., PBS, pH 7.2-7.5) using a desalting column or dialysis. b. Adjust the antibody concentration to 1-10 mg/mL.

  • Linker-Payload Preparation: a. The NHS ester is moisture-sensitive and should be dissolved immediately before use.[18] b. Prepare a 10 mM stock solution of the Linker-Payload-NHS ester in anhydrous DMSO.

  • Conjugation Reaction: a. Add a calculated molar excess of the Linker-Payload-NHS ester solution to the antibody solution. A 10- to 20-fold molar excess is a common starting point.[20][21] The final concentration of DMSO should ideally not exceed 10% v/v to maintain antibody stability.[20] b. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[18][21]

  • Quenching: a. (Optional) To stop the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of ~50 mM. Incubate for 15-30 minutes.

  • Purification: a. Remove unconjugated Linker-Payload and reaction byproducts by purifying the ADC. Size-Exclusion Chromatography (SEC) is a highly effective method. Dialysis or tangential flow filtration can also be used. b. The buffer for the final ADC formulation should be one that ensures its long-term stability.

  • Characterization: a. Characterize the purified ADC to determine the Drug-to-Antibody Ratio (DAR).[] This is a critical quality attribute and can be measured using techniques like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry (MS).[]

Conclusion

This compound is a strategic and versatile reagent for the development of advanced therapeutics such as PROTACs and ADCs. Its heterobifunctional nature allows for controlled, sequential synthesis, while the PEG10 spacer provides crucial benefits in terms of solubility and optimal spatial positioning. The protocols and data presented in this guide offer a robust framework for researchers to effectively utilize this linker in their drug development programs, enabling the construction of potent and well-characterized bioconjugates.

References

An In-Depth Technical Guide to Boc-NH-PEG10-NHS Ester: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Boc-NH-PEG10-NHS ester. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and proteomics, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide details its structure, physicochemical properties, and provides detailed experimental protocols for its use.

Core Structure and Functional Properties

This compound is a versatile chemical tool comprised of three key functional components:

  • A Boc-Protected Amine Group: The tert-butyloxycarbonyl (Boc) group serves as a protecting group for a primary amine. This allows for selective and sequential conjugation. The Boc group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions to reveal the reactive primary amine.[1][2][3]

  • A Polyethylene Glycol (PEG) Spacer: A ten-unit polyethylene glycol (PEG10) chain acts as a hydrophilic spacer. This PEG linker enhances the aqueous solubility and biocompatibility of the molecule it is conjugated to.[2][3] The flexibility and defined length of the PEG10 chain are critical for optimizing the spatial orientation between conjugated molecules.[4]

  • An N-Hydroxysuccinimide (NHS) Ester: The NHS ester is a highly reactive functional group that readily couples with primary amines on target molecules, such as proteins, peptides, or amine-modified small molecules, to form stable amide bonds.[1][2][3]

The combination of these three components in a single molecule provides a powerful tool for multi-step bioconjugation strategies.[1]

Physicochemical Properties

The following table summarizes the key quantitative properties of this compound, compiled from various suppliers.

PropertyValueReferences
Molecular Formula C32H58N2O16[5][6]
Molecular Weight 726.81 g/mol [5]
Appearance Colorless to light yellow liquid[5]
Purity Typically ≥98.0%[5]
Solubility Soluble in DMSO, DMF, and DCM
Storage Conditions Store at -20°C, sealed and protected from moisture.[2][3][5]
Long-term Storage (Pure Form) -20°C for up to 3 years[7]
Long-term Storage (In Solvent) -80°C for up to 1 year[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

General Protocol for Protein Conjugation via NHS Ester Coupling

This protocol describes the conjugation of this compound to a protein containing accessible primary amine residues (e.g., lysine side chains or the N-terminus).

Materials:

  • Protein of interest

  • This compound

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[8]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[8]

  • Quenching buffer (e.g., Tris-buffered saline (TBS) or glycine solution)[8]

  • Desalting column or dialysis cassette for purification[8]

Procedure:

  • Buffer Exchange: If the protein solution contains primary amines (e.g., Tris buffer), exchange the buffer to an amine-free buffer like PBS at a pH of 7.2-8.0 using a desalting column or dialysis.[8]

  • Protein Solution Preparation: Prepare a 1-10 mg/mL solution of the protein in the amine-free buffer.[8]

  • Linker Solution Preparation: Immediately before use, equilibrate the vial of this compound to room temperature. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and readily hydrolyzes.[8]

  • Conjugation Reaction: Add a 20-fold molar excess of the 10 mM this compound solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to maintain protein stability.[8]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[8]

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to consume any unreacted NHS ester.

  • Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[8]

  • Characterization: Characterize the resulting conjugate to determine the degree of labeling and confirm the integrity of the protein.

Protocol for Boc Group Deprotection

This protocol outlines the removal of the Boc protecting group to expose the primary amine for subsequent conjugation steps.

Materials:

  • Boc-protected PEGylated molecule

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected compound in DCM.

  • Acid Treatment: Add a solution of 25% TFA in DCM to the reaction mixture.[9]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.[9]

  • Work-up: Upon completion, carefully neutralize the excess TFA by washing the organic layer with a saturated sodium bicarbonate solution.

  • Extraction: Separate the organic layer and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the deprotected product.[10]

  • Purification: If necessary, purify the product further using column chromatography.

Applications in Drug Development

This compound is a critical linker in the synthesis of complex bioconjugates for targeted therapies.

PROTAC Synthesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound serves as a flexible linker to connect the target protein ligand and the E3 ligase ligand.[4][5][7]

A general workflow for PROTAC synthesis using this linker is as follows:

  • Step 1: Conjugation to the first ligand. The NHS ester end of this compound is reacted with a primary amine on either the target protein ligand or the E3 ligase ligand.

  • Step 2: Boc deprotection. The Boc group is removed under acidic conditions to reveal a primary amine.

  • Step 3: Conjugation to the second ligand. The newly exposed amine is then coupled to the second ligand, which typically has a carboxylic acid functionality, using standard amide coupling reagents (e.g., HATU, EDC).[4]

Antibody-Drug Conjugate (ADC) Development

ADCs are monoclonal antibodies linked to cytotoxic drugs. This compound can be used to attach the drug payload to the antibody. The hydrophilic PEG spacer can improve the pharmacokinetic profile of the ADC.[11][12]

A representative workflow for ADC synthesis is:

  • Step 1: Antibody Modification. The antibody is first modified to introduce a reactive handle if one is not already present.

  • Step 2: Linker-Payload Conjugation. In a separate reaction, the this compound is conjugated to the cytotoxic payload.

  • Step 3: Boc Deprotection. The Boc group on the linker-payload conjugate is removed.

  • Step 4: Conjugation to Antibody. The deprotected linker-payload is then conjugated to the modified antibody.

Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Ligand Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Ligand Conjugation L1 Target Protein Ligand (with -NH2) Intermediate1 Boc-NH-PEG10-Ligand1 L1->Intermediate1 NHS Ester Reaction Linker This compound Linker->Intermediate1 Intermediate2 H2N-PEG10-Ligand1 Intermediate1->Intermediate2 Acidic Deprotection (e.g., TFA) Final_PROTAC Final PROTAC Molecule Intermediate2->Final_PROTAC Amide Coupling (e.g., HATU) L2 E3 Ligase Ligand (with -COOH) L2->Final_PROTAC

Caption: Workflow for PROTAC Synthesis.

ADC_Development_Workflow cluster_0 Payload-Linker Conjugation cluster_1 Boc Deprotection cluster_2 Antibody Conjugation Payload Cytotoxic Payload (with -NH2) PL_Intermediate Boc-NH-PEG10-Payload Payload->PL_Intermediate NHS Ester Reaction Linker This compound Linker->PL_Intermediate PL_Deprotected H2N-PEG10-Payload PL_Intermediate->PL_Deprotected Acidic Deprotection Final_ADC Antibody-Drug Conjugate (ADC) PL_Deprotected->Final_ADC Conjugation Antibody Monoclonal Antibody (with reactive site) Antibody->Final_ADC

Caption: Workflow for ADC Development.

Reaction_Mechanisms cluster_nhs NHS Ester Reaction with Primary Amine cluster_boc Boc Deprotection Mechanism R-NHS R-C(=O)-O-N(C=O)2 Amide_Bond R-C(=O)-NH-R' R-NHS->Amide_Bond R'-NH2 R'-NH2 R'-NH2->Amide_Bond NHS_leaving HO-N(C=O)2 Amide_Bond->NHS_leaving + Boc-NH-R (CH3)3C-O-C(=O)-NH-R Carbamic_Acid [HO-C(=O)-NH-R] Boc-NH-R->Carbamic_Acid tBu (CH3)3C+ Boc-NH-R->tBu H+ H+ (Acid) H+->Carbamic_Acid Amine H2N-R Carbamic_Acid->Amine CO2 CO2 Carbamic_Acid->CO2

References

A Technical Guide to Boc-NH-PEG10-NHS Ester: Mechanism and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the Boc-NH-PEG10-NHS ester, a heterobifunctional linker widely utilized in bioconjugation. We will explore its mechanism of action, the distinct roles of its functional components, and its application in creating advanced bioconjugates for research, diagnostics, and therapeutics.

Core Concepts: Deconstructing the this compound

The this compound is a versatile chemical tool comprised of three key functional moieties, each contributing a specific function to the bioconjugation process.[1][2]

  • N-hydroxysuccinimide (NHS) Ester: This is a highly reactive group that specifically targets primary aliphatic amines, such as the side chain of lysine residues or the N-terminus of proteins, to form stable and irreversible amide bonds.[3][] The reaction proceeds efficiently in aqueous solutions at a slightly alkaline pH.[5]

  • Polyethylene Glycol (PEG) Linker (PEG10): The linker consists of ten repeating ethylene glycol units. This hydrophilic PEG chain imparts several advantageous properties to the resulting bioconjugate, including enhanced water solubility, increased stability, reduced immunogenicity, and improved pharmacokinetic profiles by increasing the hydrodynamic radius of the molecule.[6][7][8] The PEG spacer also provides flexibility and minimizes steric hindrance between the conjugated molecules.[9]

  • Boc (tert-butyloxycarbonyl) Protected Amine: The Boc group serves as a temporary protecting group for the terminal primary amine.[10] It is stable under the conditions required for the NHS ester-amine reaction but can be selectively removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[11][12] This feature enables orthogonal, or stepwise, conjugation strategies, allowing for the controlled and sequential attachment of different molecules.[1][]

Mechanism of Action in Bioconjugation

The utility of this compound lies in its ability to facilitate a controlled, two-stage conjugation process. This allows for the precise assembly of complex biomolecular structures like antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).[14][15]

Stage 1: Amine-Reactive Conjugation via NHS Ester

The primary reaction involves the nucleophilic acyl substitution between the NHS ester and a primary amine on a target biomolecule (e.g., a protein).[]

  • Nucleophilic Attack: The primary amine of the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[16]

  • Formation of Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.[]

  • Release of NHS and Amide Bond Formation: The intermediate collapses, releasing N-hydroxysuccinimide as a leaving group and forming a highly stable amide bond between the PEG linker and the biomolecule.[][16]

This reaction is highly selective for primary amines and is typically performed at a pH between 7.2 and 8.5 to ensure the amine is deprotonated and thus sufficiently nucleophilic, while minimizing the competing hydrolysis of the NHS ester.[5][17]

NHS_Ester_Reaction_Mechanism Mechanism of NHS Ester Reaction with a Primary Amine Linker Boc-NH-PEG10-CO-NHS Conjugate Boc-NH-PEG10-CO-NH-Protein (Stable Amide Bond) Linker->Conjugate + Protein-NH₂ (pH 7.2-8.5) Protein Protein-NH₂ (Primary Amine) NHS N-Hydroxysuccinimide

Mechanism of NHS Ester Reaction with a Primary Amine.
Stage 2: Orthogonal Deprotection and Secondary Conjugation

Once the first biomolecule is attached via the NHS ester reaction, the Boc-protected amine at the other end of the linker can be activated.

  • Boc Deprotection: The bioconjugate is treated with a mild acid, such as trifluoroacetic acid (TFA), which cleaves the Boc group, releasing isobutene and carbon dioxide.[11][12] This exposes a new, reactive primary amine on the PEG linker.

  • Secondary Conjugation: This newly deprotected amine is now available for a second conjugation reaction with another molecule, for instance, one containing an NHS ester, an isothiocyanate, or for use in reductive amination.

This orthogonal strategy is fundamental for building complex bioconjugates where precise control over the assembly process is critical.

Orthogonal_Conjugation_Strategy Logical Workflow for Orthogonal Bioconjugation Start This compound + Biomolecule 1 (e.g., Antibody) Step1 Step 1: NHS Ester Reaction (pH 7.2-8.5) Start->Step1 Intermediate Boc-NH-PEG10-Biomolecule 1 (Protected Conjugate) Step1->Intermediate Step2 Step 2: Boc Deprotection (Acidic Conditions, e.g., TFA) Intermediate->Step2 Activated H₂N-PEG10-Biomolecule 1 (Amine-Activated Conjugate) Step2->Activated Step3 Step 3: Second Conjugation + Biomolecule 2 (e.g., Drug) Activated->Step3 Final Biomolecule 2-NH-PEG10-Biomolecule 1 (Final Heteroconjugate) Step3->Final

Logical Workflow for Orthogonal Bioconjugation.

Quantitative Data Summary

The efficiency of bioconjugation reactions is influenced by several parameters. The tables below summarize key quantitative data gathered from various studies.

Table 1: Reaction Parameters for NHS Ester Conjugation

ParameterRecommended Value/RangeNotesCitation(s)
pH 7.2 - 9.0 (Optimal: 8.3 - 8.5)Balances amine reactivity and NHS ester hydrolysis. Reaction is faster at higher pH, but so is hydrolysis.[17][18][19]
Molar Excess of Linker 5 - 20 equivalentsEmpirical value; depends on the protein and desired degree of labeling.[20][21]
Reaction Time 1 - 4 hoursCan be shorter (minutes) at higher pH or longer for pH-sensitive proteins at neutral pH.[19][20]
Temperature Room Temperature (20-25°C)Reactions can be performed on ice to slow down hydrolysis for sensitive applications.[20][21]
Solvent for Linker Anhydrous DMSO or DMFThe linker is first dissolved in a small amount of organic solvent before adding to the aqueous buffer.[16][22]

Table 2: Hydrolysis and Conjugation Kinetics of NHS Esters

pHConjugation Half-Time (t½)NotesCitation(s)
7.0 HoursBoth conjugation and hydrolysis are slow.[23]
8.0 ~80 minutesFavorable for many proteins, balancing reaction speed and stability.[19]
8.5 ~20 minutesOptimal for rapid conjugation.[19]
9.0 ~10 minutesVery rapid conjugation, but hydrolysis is also significantly faster.[19]

Experimental Protocols

Protocol for Protein Conjugation with this compound

This protocol provides a general procedure for labeling a protein, such as an antibody, with the linker.

  • Prepare Protein Solution:

    • Dissolve the protein (e.g., IgG) in a non-amine-containing buffer, such as 0.1 M sodium bicarbonate buffer, at a pH of 8.3-8.5.[24] A typical protein concentration is 2-5 mg/mL.[20]

    • If the protein is in a buffer like PBS, adjust the pH by adding 1/10th volume of 1 M sodium bicarbonate.[24] Ensure the protein solution is free of amine-containing stabilizers like Tris or glycine.[22]

  • Prepare Linker Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[23]

    • Prepare a 10 mM stock solution by dissolving the linker in anhydrous DMSO or DMF.[22] Briefly vortex to ensure it is fully dissolved.

  • Conjugation Reaction:

    • Add a calculated molar excess (e.g., 10-20 fold) of the linker stock solution to the protein solution while gently stirring or vortexing.[20][22]

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light if any components are light-sensitive.[20][24]

  • Purification of the Conjugate:

    • Remove the excess, unreacted linker and the NHS by-product using a desalting column (e.g., Sephadex G-25) or via dialysis against an appropriate buffer (e.g., PBS pH 7.4).[20][24] This step is crucial to stop the reaction and remove components that could interfere with downstream applications.

  • Characterization (Optional):

    • The degree of labeling (DOL) can be determined if a chromophore is involved or by using mass spectrometry to confirm the mass shift corresponding to the attached linkers.

Protocol for Boc Group Deprotection
  • Prepare for Deprotection:

    • Lyophilize or buffer-exchange the purified Boc-protected conjugate into a salt-free solution to avoid unwanted side reactions.

  • Acidic Cleavage:

    • Dissolve the conjugate in a solution of 50-95% trifluoroacetic acid (TFA) in an appropriate solvent like dichloromethane (DCM) or water.[11][25]

    • Incubate the reaction for 30-60 minutes at room temperature.[12]

  • Removal of Acid:

    • Remove the TFA by evaporation under a stream of nitrogen or by repeated co-evaporation with a solvent like toluene.

    • Immediately purify the deprotected conjugate using a desalting column or dialysis to remove residual acid and by-products, exchanging it into a neutral buffer for stability.

Experimental_Workflow General Experimental Workflow for Bioconjugation A 1. Reagent Preparation - Dissolve Protein in Bicarbonate Buffer (pH 8.3) - Dissolve Linker in Anhydrous DMSO B 2. Conjugation Reaction - Add Linker to Protein Solution - Incubate for 1-2h at Room Temperature A->B Combine C 3. Purification - Remove excess linker and NHS by-product - Method: Size-Exclusion Chromatography B->C Reaction Complete D 4. Boc Deprotection (Optional) - Treat with Trifluoroacetic Acid (TFA) - Incubate for 30-60 min C->D For Orthogonal Strategy E 5. Final Purification & Storage - Purify via Desalting Column or Dialysis - Store in appropriate buffer at 4°C or -20°C C->E If Boc-protection is desired end-point D->E Neutralize & Purify

General Experimental Workflow for Bioconjugation.

Benefits and Applications in Drug Development

The use of PEGylated linkers like this compound is a cornerstone of modern biopharmaceutical development.[8][26]

  • Improved Pharmacokinetics: PEGylation increases the size of a therapeutic molecule, reducing its renal clearance and significantly extending its circulation half-life.[8][27]

  • Reduced Immunogenicity: The hydrophilic PEG chain creates a "stealth" shield around the biomolecule, masking antigenic epitopes and reducing the likelihood of an immune response.[7][8]

  • Enhanced Solubility and Stability: PEG linkers improve the solubility of hydrophobic drugs and protect protein therapeutics from enzymatic degradation.[6][9]

  • Advanced Drug Modalities: The heterobifunctional nature of this linker is critical for developing:

    • Antibody-Drug Conjugates (ADCs): For targeted delivery of cytotoxic drugs to cancer cells.[14][27]

    • PROTACs: To induce targeted protein degradation.[15]

    • Advanced Imaging and Diagnostic Agents: For attaching probes or labels to targeting moieties.[27]

PEGylation_Benefits Key Advantages of PEGylation in Bioconjugates Center PEGylated Bioconjugate B1 Improved Pharmacokinetics (Longer Half-Life) Center->B1 B2 Reduced Immunogenicity ('Stealth' Effect) Center->B2 B3 Enhanced Solubility (Aqueous Compatibility) Center->B3 B4 Increased Stability (Protection from Proteases) Center->B4 B5 Reduced Steric Hindrance (Flexible Spacer) Center->B5

Key Advantages of PEGylation in Bioconjugates.

References

An In-depth Technical Guide to Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional polyethylene glycol (PEG) linkers are crucial tools in modern drug development and bioconjugation, acting as molecular bridges to connect two different chemical or biological entities.[][2] These specialized compounds consist of a polyethylene glycol chain with distinct reactive functional groups at each end, enabling precise and stable attachment of molecules such as a therapeutic drug and a targeting moiety.[][] The incorporation of a PEG spacer offers significant advantages, including enhanced hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity of the resulting conjugate.[4][5] The ability to customize the length of the PEG chain allows for fine-tuning of steric hindrance and flexibility, optimizing the biological activity and stability of complex bioconjugates.[2][4]

This technical guide provides a comprehensive overview of heterobifunctional PEG linkers, detailing their core properties, diverse applications, and the experimental protocols for their use. Particular focus is given to their roles in revolutionizing the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Properties and Advantages

The unique properties of heterobifunctional PEG linkers make them invaluable in the design of advanced therapeutics. The key advantages conferred by the PEG component are summarized below:

PropertyAdvantage in Bioconjugation
Dual Reactivity Enables the specific and sequential conjugation of two different molecules with high precision.[]
Enhanced Solubility The hydrophilic nature of the PEG chain improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, which can reduce aggregation.[2][4]
Improved Pharmacokinetics PEGylation increases the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer circulation half-life in vivo.[6]
Reduced Immunogenicity The PEG chain can shield the conjugated molecule from the host's immune system, decreasing the potential for an immune response.[2]
Biocompatibility PEG is generally non-toxic and has low immunogenicity, making it a safe and effective component in therapeutic agents.[6]
Customizable Length The length of the PEG chain can be precisely controlled to optimize the distance between the two conjugated molecules, which is critical for biological function.[2][4]

Applications in Advanced Therapeutics

Heterobifunctional PEG linkers are instrumental in the development of sophisticated biotherapeutics, most notably in ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapy designed to deliver a potent cytotoxic agent directly to cancer cells. This is achieved by linking the drug to a monoclonal antibody that specifically targets a tumor-associated antigen. The linker is a critical component that influences the stability, efficacy, and safety of the ADC. Heterobifunctional PEG linkers are widely used in ADC development to:

  • Improve Solubility and Stability: Many potent anticancer drugs are hydrophobic. Incorporating a PEG linker enhances the overall water solubility of the ADC, preventing aggregation and ensuring it remains stable in the bloodstream.[7]

  • Enable Site-Specific Conjugation: Modern ADC design aims for a uniform drug-to-antibody ratio (DAR). Heterobifunctional PEGs with specific reactive groups are essential for achieving this controlled, site-specific conjugation.[8]

  • Optimize Pharmacokinetics: The length of the PEG linker can significantly impact the pharmacokinetic properties of an ADC. Longer PEG chains can lead to improved exposure and a longer half-life.[9][10]

Quantitative Data on PEG Linker Length and ADC Properties

The length of the PEG linker has a demonstrable effect on the pharmacokinetic profile and efficacy of ADCs. The following table summarizes preclinical data comparing ADCs with different PEG linker lengths.

LinkerADC Clearance (mL/day/kg)Plasma Half-Life (minutes)In Vitro Cytotoxicity (IC50, ng/mL)In Vivo Efficacy (Tumor Model)
No PEG~15-1.5Moderate anti-tumor activity
PEG2~12-2.1-
PEG4~849.29.8Significant anti-tumor activity
PEG8~5--Optimal slower clearance achieved
PEG10-219.033.8Significant tumor suppression
PEG12~5--Significant anti-tumor activity
PEG24~4--Significant tumor suppression

Note: Data is synthesized from multiple preclinical studies and may vary depending on the specific antibody, payload, and experimental model used.[9][10][11]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules that harness the body's own ubiquitin-proteasome system to selectively degrade disease-causing proteins.[12] A PROTAC consists of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[13] The linker is a critical determinant of the formation and stability of the ternary complex between the POI, the PROTAC, and the E3 ligase.[14]

PEG linkers are the most commonly used linkers in PROTAC design, with over half of reported PROTACs utilizing them.[13] Their key roles in PROTACs include:

  • Enhancing Solubility and Permeability: The hydrophilic nature of PEG linkers improves the water solubility of the often large and lipophilic PROTAC molecules, which can also influence cell permeability.[4][13]

  • Optimizing Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for allowing the POI and E3 ligase to come together in a productive orientation for ubiquitination.[15]

  • Facilitating Rapid Synthesis: The availability of various bifunctionalized PEG linkers allows for the simple and rapid assembly of PROTAC libraries with different linker lengths and attachment points, accelerating the discovery of effective degraders.[13]

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate the mechanism of action for ADCs and the signaling pathway for PROTACs.

ADC_Mechanism_of_Action cluster_bloodstream Bloodstream cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).

PROTAC_Signaling_Pathway cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (Heterobifunctional Molecule) POI->PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex 1. Recruitment E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination 2. Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome Proteasome Polyubiquitination->Proteasome 3. Recognition Degradation POI Degradation Proteasome->Degradation 4. Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Detailed methodologies are crucial for the successful application of heterobifunctional PEG linkers. Below are protocols for key experiments.

Synthesis of a Heterobifunctional PEG Linker (Alkyne-PEG-Iodo)

This protocol describes a general method for synthesizing an alkyne-PEG-iodo linker, which can be further functionalized.[16]

Materials:

  • Oligo(ethylene glycol)

  • Propargyl bromide

  • Sodium hydride (NaH)

  • Iodine (I₂)

  • Triphenylphosphine (PPh₃)

  • Imidazole

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • Monopropargylation: Dissolve oligo(ethylene glycol) in anhydrous THF. Add NaH portion-wise at 0°C and stir for 30 minutes. Add propargyl bromide dropwise and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract with DCM. Purify the mono-alkyne functionalized PEG by silica gel chromatography.

  • Iodination: Dissolve the purified mono-alkyne PEG, PPh₃, and imidazole in DCM. Add I₂ portion-wise at 0°C. Stir the reaction at room temperature for 1-2 hours. Wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the final alkyne-PEG-iodo linker by silica gel chromatography.

Bioconjugation using an NHS-PEG-Maleimide Linker

This protocol outlines the conjugation of a protein (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug) using an NHS-PEG-maleimide linker.[17][18]

Materials:

  • Antibody in phosphate-buffered saline (PBS)

  • NHS-PEG-Maleimide linker

  • Thiol-containing molecule

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

Procedure:

  • Reaction of Antibody with NHS-PEG-Maleimide:

    • Prepare a stock solution of the NHS-PEG-maleimide linker in DMSO.

    • Adjust the pH of the antibody solution to 7.5-8.5.

    • Add the linker solution to the antibody solution at a desired molar ratio (e.g., 5:1 to 20:1 linker to antibody).

    • Incubate the reaction for 1-2 hours at room temperature.

    • Remove excess linker by SEC or dialysis.

  • Conjugation of the Maleimide-Activated Antibody:

    • Add the thiol-containing molecule to the maleimide-activated antibody solution at a slight molar excess.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

    • Purify the final antibody-drug conjugate by SEC to remove unreacted drug and other small molecules.

Characterization of PEGylated Proteins

After purification, the final product must be thoroughly characterized to confirm its identity, purity, and the extent of PEGylation.[19][20][21]

1. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE):

  • Principle: Separates proteins based on molecular weight. PEGylated proteins will migrate slower than their unmodified counterparts, appearing as a broad band at a higher apparent molecular weight.

  • Methodology: Run samples of the unmodified protein, the PEGylated protein, and molecular weight markers on an SDS-PAGE gel. Stain the gel with a protein stain (e.g., Coomassie Blue) to visualize the bands.

2. Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC):

  • Principle: Separates molecules based on their hydrodynamic radius. This method can be used to assess the purity of the conjugate and separate the monomeric ADC from aggregates and fragments.

  • Methodology:

    • Use a suitable SEC column (e.g., TSKgel G3000SWxl).

    • Mobile phase: Phosphate buffer with NaCl.

    • Detection: UV at 280 nm.

3. Mass Spectrometry (MS):

  • Principle: Provides an accurate molecular weight of the conjugate, which can be used to determine the degree of PEGylation or the drug-to-antibody ratio (DAR).

  • Methodology: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for detailed characterization.[21]

Conclusion

Heterobifunctional PEG linkers are indispensable tools in the development of advanced therapeutics, offering a powerful means to enhance solubility, stability, and pharmacokinetic properties of bioconjugates.[2] Their versatility in enabling precise control over the connection of distinct molecular entities has been a driving force in the success of ADCs and the burgeoning field of PROTACs. As our understanding of the intricate interplay between linker chemistry and biological activity continues to grow, the rational design of novel heterobifunctional PEG linkers will undoubtedly lead to the development of even more effective and safer therapies.

References

The Role of PEG10 Spacers in Protein Modification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely employed strategy in drug development to enhance the therapeutic properties of proteins, peptides, and other biomolecules. The introduction of a PEG spacer can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing solubility, extending circulating half-life, and reducing immunogenicity. This technical guide focuses on the specific role of the discrete PEG10 spacer—a chain of ten ethylene glycol units—in protein modification, providing a detailed overview of its applications, the experimental protocols for its use, and its impact on the biological activity of the resulting conjugates.

Core Concepts of PEGylation with PEG10 Spacers

A PEG10 spacer is a discrete-length PEG linker, meaning it has a precise, defined chemical structure and molecular weight, which ensures homogeneity in the final conjugate. This is in contrast to polydisperse PEGs, which are mixtures of varying chain lengths. The use of a discrete PEG10 spacer offers several advantages in the context of protein modification:

  • Improved Hydrophilicity: The hydrophilic nature of the PEG10 spacer can increase the water solubility of hydrophobic proteins or payloads, which can be particularly beneficial for formulation and administration.

  • Enhanced Pharmacokinetics: By increasing the hydrodynamic radius of the modified protein, the PEG10 spacer can reduce renal clearance, leading to a longer plasma half-life.

  • Reduced Immunogenicity: The PEG chain can shield epitopes on the protein surface from the immune system, thereby reducing the potential for an immunogenic response.

  • Optimized Spacing: The defined length of the PEG10 spacer provides a specific distance between the protein and another molecule, such as a cytotoxic drug in an antibody-drug conjugate (ADC) or an E3 ligase ligand in a proteolysis-targeting chimera (PROTAC). This spacing can be critical for maintaining the biological activity of both components.

Applications of PEG10 Spacers

The unique properties of the PEG10 spacer make it a valuable tool in various bioconjugation applications, including:

  • Antibody-Drug Conjugates (ADCs): In ADCs, a PEG10 spacer can be used to link a potent cytotoxic payload to a monoclonal antibody. The spacer ensures that the payload does not sterically hinder the antibody's ability to bind to its target antigen and can influence the stability and release of the payload within the target cell.

  • PROTACs: PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. A PEG10 linker is often used to connect the target-binding ligand and the E3 ligase-binding ligand, with the linker's length and flexibility being crucial for the formation of a stable and productive ternary complex.

  • Peptide and Protein Modification: PEG10 spacers can be conjugated to therapeutic peptides and proteins to improve their stability, solubility, and pharmacokinetic profiles, leading to more effective and less frequently administered treatments.

Quantitative Data on the Impact of PEG Spacer Length

The length of the PEG spacer can significantly influence the properties of the resulting conjugate. While specific data for PEG10 is often embedded within broader studies, the following tables summarize representative quantitative data from studies comparing different PEG spacer lengths, providing a context for the expected impact of a PEG10 spacer.

PEG Spacer LengthIC50 (nM)Half-life (T1/2, hours)Reference
PEG23.1 ± 0.2246 ± 4[1]
PEG45.4 ± 0.4-[1]
PEG65.8 ± 0.3584 ± 20[1]
PEG12--[1]

Table 1: Impact of PEG Spacer Length on in vitro Binding Affinity (IC50) and Serum Stability of Bombesin-Based Radiolabeled Antagonists. This table illustrates how increasing the PEG spacer length can affect the binding affinity and stability of a peptide conjugate. While PEG10 was not explicitly tested in this study, the data suggests a trend where stability increases with spacer length up to a certain point.

ConjugateIn Vitro Cytotoxicity (IC50, nM)In Vivo Half-life (days)Reference
Trastuzumab-vc-MMAE--[2]
Trastuzumab-MMAU (stabilized linker)PotentIncreased[2]

Table 2: Qualitative Comparison of Different Linker Chemistries on the Efficacy and Pharmacokinetics of Trastuzumab-based ADCs. This table highlights that the entire linker system, including the PEG spacer and the conjugation chemistry, contributes to the overall performance of an ADC. A stabilized maleimide conjugation with a glycopeptide linker containing MMAU showed improved in vivo efficacy and tolerability compared to a traditional vc-MMAE linker.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of PEG10 spacers in protein modification.

Protocol 1: Site-Specific Antibody Conjugation with a Maleimide-PEG10-NHS Ester Linker

This protocol describes a two-step process for conjugating a drug to an antibody using a heterobifunctional Maleimide-PEG10-NHS ester linker.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Maleimide-PEG10-NHS ester linker

  • Anhydrous dimethylsulfoxide (DMSO)

  • Sulfhydryl-containing payload

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., Tris buffer)

  • Desalting column (e.g., Sephadex G-25)

  • Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.2)

Procedure:

  • Antibody Preparation:

    • If necessary, reduce a limited number of disulfide bonds in the antibody to generate free sulfhydryl groups for maleimide conjugation. Incubate the antibody (e.g., 5 mg/mL) with a 10-20 fold molar excess of TCEP in conjugation buffer for 1-2 hours at 37°C.

    • Remove excess TCEP using a desalting column equilibrated with conjugation buffer.

  • NHS Ester Reaction (Amine Coupling):

    • Immediately before use, dissolve the Maleimide-PEG10-NHS ester in DMSO to a concentration of 10 mM.

    • Add a 10- to 50-fold molar excess of the dissolved linker to the amine-containing protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

    • Quench the reaction by adding a final concentration of 20-50 mM Tris.

    • Remove excess, unreacted linker using a desalting column equilibrated with conjugation buffer.

  • Maleimide Reaction (Sulfhydryl Coupling):

    • Combine the maleimide-activated protein with the sulfhydryl-containing payload at a desired molar ratio.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C under gentle agitation.

  • Purification:

    • Purify the final antibody-drug conjugate using a size-exclusion chromatography (SEC) column to remove any unreacted payload and other small molecule impurities.[3][4]

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the steps to assess the degradation of a target protein (e.g., Androgen Receptor) in cells treated with a PROTAC containing a PEG10 linker.[3][5]

Materials:

  • Cell line expressing the target protein (e.g., LNCaP cells for Androgen Receptor)

  • PROTAC with PEG10 linker

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein (e.g., anti-AR antibody)

  • Primary antibody against a loading control (e.g., anti-GAPDH antibody)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Determine the DC50 value (the concentration of PROTAC that induces 50% degradation of the target protein).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key processes involving protein modification with PEG10 spacers.

ADC_Internalization_Workflow cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC HER2-Targeting ADC (Trastuzumab-PEG10-MMAE) HER2 HER2 Receptor ADC->HER2 1. Binding Endosome Early Endosome HER2->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Microtubules Microtubule Disruption Lysosome->Microtubules 4. Payload Release (MMAE) Apoptosis Apoptosis Microtubules->Apoptosis 5. Cell Death

Mechanism of action for a HER2-targeting ADC with a PEG10 linker.

PROTAC_Degradation_Workflow cluster_cellular_machinery Cellular Ubiquitin-Proteasome System cluster_protac_action PROTAC-Mediated Degradation E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) Ternary_Complex Ternary Complex (AR-PROTAC-E3) E3_Ligase->Ternary_Complex Ub Ubiquitin Ub_AR Polyubiquitinated AR Ub->Ub_AR Proteasome 26S Proteasome Degraded_AR Degraded Peptides Proteasome->Degraded_AR 3. Degradation PROTAC AR-PROTAC (with PEG10 Linker) PROTAC->E3_Ligase AR Androgen Receptor (AR) (Target Protein) PROTAC->AR PROTAC->AR Recycled PROTAC->Ternary_Complex AR->Ternary_Complex Ternary_Complex->Ub_AR 1. Ubiquitination Ub_AR->Proteasome 2. Recognition

Mechanism of action for an Androgen Receptor-targeting PROTAC with a PEG10 linker.

Conclusion

The discrete PEG10 spacer is a versatile and valuable tool in the field of protein modification. Its defined length and hydrophilic nature provide a means to precisely control the properties of bioconjugates, leading to improved pharmacokinetics, reduced immunogenicity, and optimized biological activity. As demonstrated in the contexts of ADCs and PROTACs, the rational design of the linker, including the choice of PEG spacer length, is critical for the successful development of next-generation protein therapeutics. The experimental protocols and conceptual workflows provided in this guide offer a framework for researchers and drug developers to effectively utilize PEG10 spacers in their own work, ultimately contributing to the advancement of more effective and safer biologic drugs.

References

The Gatekeeper of Reactivity: A Technical Guide to the Boc Protecting Group in PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation and drug delivery, precision and control are paramount. The ability to selectively modify molecules, often at specific sites, underpins the development of sophisticated therapeutics like antibody-drug conjugates (ADCs) and targeted drug delivery systems. Polyethylene glycol (PEG) linkers have become indispensable tools in this endeavor, enhancing the solubility, stability, and pharmacokinetic profiles of biomolecules.[1][2][][4][5] Central to the utility of many PEG linkers is the tert-butyloxycarbonyl (Boc) protecting group, a cornerstone of modern organic synthesis that acts as a temporary and reversible shield for reactive amine functionalities.[1][6][7] This technical guide delves into the core function of the Boc protecting group in PEG linkers, providing a comprehensive overview of its mechanism, applications, and the experimental protocols for its use.

The Core Function: A Reversible Shield for Amines

The primary role of the Boc protecting group in PEG linkers is to prevent the nucleophilic amine group from participating in unwanted side reactions during multi-step synthetic sequences.[7][8] Amines are highly reactive and can interfere with a wide range of chemical transformations. By converting the amine into a carbamate, the Boc group effectively "masks" its reactivity, allowing other chemical modifications to be performed on the PEG linker or an attached molecule.[8][9]

The Boc group is favored for its stability under a variety of conditions, including basic hydrolysis and many nucleophilic attacks, yet it can be readily and cleanly removed under mild acidic conditions.[8] This acid-lability is a key feature, providing an "orthogonal" protection strategy when used in conjunction with other protecting groups like Fmoc (fluorenylmethoxycarbonyl), which is base-labile, or Cbz (benzyloxycarbonyl), which is removed by hydrogenolysis.[8][] This orthogonality is crucial in complex syntheses, such as solid-phase peptide synthesis (SPPS), where different protecting groups need to be removed selectively at various stages.[7][11][12]

Boc-protected PEG linkers are widely employed in:

  • Peptide Synthesis: To control the sequential addition of amino acids to a growing peptide chain.[1][7][11]

  • Drug Delivery: To conjugate drugs to targeting moieties, enhancing their therapeutic index.[1][2][4]

  • Bioconjugation: To link biomolecules like antibodies, proteins, or oligonucleotides to other molecules for diagnostic or therapeutic purposes.[1][][]

  • PROTACs (Proteolysis Targeting Chimeras): Where PEG linkers are used to connect a target protein binder and an E3 ligase ligand.[4][14]

The Chemistry of Protection and Deprotection

The introduction and removal of the Boc group are fundamental processes in the application of Boc-protected PEG linkers.

Boc Protection Mechanism

The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O). The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.[8][9] This is often carried out in the presence of a base, such as triethylamine or sodium hydroxide, although it can proceed without a base.[8][15] The byproducts of this reaction are tert-butanol and carbon dioxide, which are easily removed.[8][9]

Boc_Protection_Mechanism cluster_reactants Reactants cluster_products Products Amine R-NH₂ Boc_Amine R-NH-Boc Amine->Boc_Amine Nucleophilic Attack Boc2O Boc₂O Boc2O->Boc_Amine tBuOH t-BuOH Boc2O->tBuOH Byproduct CO2 CO₂ Boc2O->CO2 Byproduct

Boc Deprotection Mechanism

The removal of the Boc group is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[9][15][16] The mechanism involves protonation of the carbonyl oxygen of the carbamate, which initiates the fragmentation of the protecting group into a stable tert-butyl cation and a carbamic acid intermediate.[8][9] The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[9]

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Amine R-NH-Boc Protonated_Boc_Amine [R-NH-Boc-H]⁺ Boc_Amine->Protonated_Boc_Amine Protonation Acid H⁺ (e.g., TFA) Acid->Protonated_Boc_Amine Carbamic_Acid R-NH-COOH Protonated_Boc_Amine->Carbamic_Acid Fragmentation tButyl_Cation (CH₃)₃C⁺ Protonated_Boc_Amine->tButyl_Cation Amine R-NH₃⁺ Carbamic_Acid->Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutene CH₂=C(CH₃)₂ tButyl_Cation->Isobutene Deprotonation

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful application of Boc-protected PEG linkers.

Standard Boc Deprotection Protocol

This protocol is a general guideline for the removal of the Boc group from a PEG linker.[16]

Materials:

  • Boc-protected PEG linker

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger for cationic species)

  • Nitrogen or Argon gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[16]

  • Cool the solution to 0°C using an ice bath.[16]

  • Slowly add TFA to the desired final concentration (typically 20-50% v/v). If the substrate is sensitive to cationic side reactions, add a scavenger such as TIS (2.5-5% v/v).[16]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[16]

  • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy until the starting material is consumed (typically 1-2 hours).[16] For ¹H NMR, the disappearance of the singlet at approximately 1.4 ppm corresponding to the tert-butyl protons of the Boc group can be monitored.[16]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[16]

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).[16]

  • The resulting TFA salt of the deprotected amine can often be used directly in the next synthetic step or can be further purified.[16]

  • For neutralization to the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[16]

Boc_Deprotection_Workflow A Dissolve Boc-PEG in DCM B Cool to 0°C A->B C Add TFA (and optional scavenger) B->C D Stir at 0°C, then warm to RT C->D E Monitor reaction (TLC, LC-MS, NMR) D->E F Concentrate under reduced pressure E->F Reaction complete G Co-evaporate with toluene F->G H Isolate TFA salt or neutralize to free amine G->H

Quantitative Data

The efficiency of Boc deprotection is influenced by several factors, including the concentration of the acid, reaction time, and temperature. The following table summarizes common reaction conditions for Boc deprotection.

ReagentConcentrationSolventTypical TimeTemperatureReference
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp[16]
Hydrochloric Acid (HCl)4M1,4-Dioxane1 - 4 hoursRoom Temp[16]

Note: The optimal conditions may vary depending on the specific substrate and the steric hindrance posed by the PEG chain, especially for high molecular weight PEGs.[16] Incomplete deprotection can occur due to insufficient acid strength or concentration, inadequate reaction time, or poor solubility.[16] Increasing the acid concentration or reaction time may be necessary in such cases.[16]

Troubleshooting Common Issues

IssuePotential CauseSuggested SolutionReference
Incomplete Deprotection Insufficient acid strength or concentration.Increase the concentration of TFA (e.g., from 20% to 50%). Consider a stronger acid system like 4M HCl in dioxane.[16]
Inadequate reaction time or temperature.Extend the reaction time and monitor progress. Gentle heating may be required for some substrates.[16]
Steric hindrance from the PEG chain.Increase reaction time and/or acid concentration.[16]
Poor solubility of the PEG conjugate.Ensure the chosen solvent provides good solubility.[16]
Side Product Formation Cationic side reactions.Add a scavenger such as triisopropylsilane (TIS).[16]
Acid-labile functional groups on the molecule.Use milder deprotection conditions (e.g., lower TFA concentration, shorter reaction time) if possible.[16]

Conclusion

The Boc protecting group is a vital tool in the strategic synthesis of complex biomolecules and drug conjugates involving PEG linkers. Its robust nature, coupled with the ability for clean and efficient removal under mild acidic conditions, provides chemists with a high degree of control over synthetic pathways. A thorough understanding of the principles of Boc protection and deprotection, along with optimized experimental protocols, is essential for researchers, scientists, and drug development professionals aiming to leverage the full potential of PEGylation in creating next-generation therapeutics and diagnostics. The careful selection and application of protecting group strategies, with the Boc group at the forefront, will continue to be a critical element in advancing the frontiers of biotechnology and medicine.

References

The Nuances of Reactivity: An In-depth Technical Guide to NHS Esters and Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, providing a robust and versatile method for covalently modifying proteins, peptides, and other biomolecules. Their widespread use stems from their ability to efficiently form stable amide bonds with primary amines under mild aqueous conditions. This technical guide offers a comprehensive exploration of the reactivity of NHS esters with primary amines, delving into reaction kinetics, influencing factors, and detailed experimental protocols critical for successful bioconjugation strategies in research and therapeutic development.

Core Principles of NHS Ester Reactivity

The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[1] The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[1][2]

The primary targets for NHS ester modification on proteins are the ε-amino group of lysine residues and the N-terminal α-amino group of the polypeptide chain.[3] The efficiency of this desired aminolysis reaction is in constant competition with hydrolysis, where the NHS ester reacts with water. This competing reaction becomes more significant at higher pH values and can reduce the overall yield of the desired conjugate.[3][4]

Quantitative Data on Reaction Kinetics and Stability

The efficiency of NHS ester-amine coupling is critically dependent on several factors, most notably pH. The following tables summarize key quantitative data regarding the stability of NHS esters and the kinetics of aminolysis versus hydrolysis.

Table 1: Half-life of NHS Esters at Various pH Values

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis accelerates, leading to a significant reduction in the half-life of the reactive ester.[3][5][6]

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
7.025~1 hour
8.025~1 hour
8.5Room Temperature~180 minutes
8.6410 minutes
9.0Room Temperature~125 minutes

Data compiled from multiple sources.[1][3][5][6]

Table 2: Comparison of Aminolysis and Hydrolysis Rates for Porphyrin-NHS Esters

This table provides a direct comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction for two different porphyrin-NHS esters (P3-NHS and P4-NHS) at room temperature. The data demonstrates that while hydrolysis increases with pH, the amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at the optimal pH.[1]

NHS EsterpHHalf-life of Amidation (minutes)Half-life of Hydrolysis (minutes)Approximate Amide Yield (%)
P3-NHS8.08021080-85
P3-NHS8.52018080-85
P3-NHS9.01012580-85
P4-NHS8.02519087-92
P4-NHS8.51013087-92
P4-NHS9.0511087-92

Factors Influencing the Reaction

Several key parameters must be carefully controlled to ensure efficient and specific conjugation:

  • pH: This is the most critical factor. The optimal pH for the reaction is typically between 8.3 and 8.5.[7][8] At lower pH, the primary amines are protonated and non-nucleophilic, slowing the reaction. At higher pH, the rate of NHS ester hydrolysis increases dramatically, reducing the yield of the desired conjugate.[7]

  • Concentration: Higher concentrations of the protein or biomolecule can improve labeling efficiency.[9][10] Recommended protein concentrations are typically in the range of 1-10 mg/mL.[7][9]

  • Solvent: NHS esters that are not soluble in aqueous buffers are typically dissolved in a small amount of a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the reaction mixture.[7][11] It is crucial to use anhydrous solvents to prevent premature hydrolysis of the NHS ester.[10] The final concentration of the organic solvent in the reaction should generally not exceed 10%.[9]

  • Temperature and Time: Reactions are typically carried out at room temperature for 1-4 hours or at 4°C overnight.[9][11]

  • Buffer Composition: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester.[6] Phosphate, bicarbonate, or borate buffers are commonly used.[11][12]

Mandatory Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products NHS_Ester R-C(=O)O-NHS Intermediate R-C(O⁻)(NH₂⁺-R')-O-NHS NHS_Ester->Intermediate Nucleophilic Attack Primary_Amine R'-NH₂ Primary_Amine->Intermediate Amide_Bond R-C(=O)NH-R' Intermediate->Amide_Bond Collapse NHS_Leaving_Group N-Hydroxysuccinimide Intermediate->NHS_Leaving_Group

Figure 1: Reaction mechanism of an NHS ester with a primary amine.

Experimental_Workflow A 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 8.3-8.5) C 3. Conjugation Reaction (Add NHS ester to protein, incubate 1-4h at RT or overnight at 4°C) A->C B 2. Prepare NHS Ester Solution (Freshly dissolve in anhydrous DMSO or DMF) B->C D 4. Quench Reaction (Optional) (Add Tris or glycine) C->D E 5. Purify Conjugate (Size-exclusion chromatography or dialysis) C->E If not quenching D->E F 6. Characterize Conjugate (Determine Degree of Labeling - DOL) E->F

Figure 2: A typical experimental workflow for protein labeling.

Logical_Relationships cluster_main NHS Ester Reactivity cluster_pathways Competing Pathways cluster_factors Influencing Factors NHS_Ester NHS Ester Aminolysis Aminolysis (Desired Reaction) Forms Stable Amide Bond NHS_Ester->Aminolysis Hydrolysis Hydrolysis (Side Reaction) Inactivates NHS Ester NHS_Ester->Hydrolysis High_pH High pH (> 9) High_pH->Hydrolysis Strongly Promotes Optimal_pH Optimal pH (8.3-8.5) Optimal_pH->Aminolysis Favors Low_pH Low pH (< 7.5) Low_pH->Aminolysis Inhibits (protonated amine) High_Amine_Conc High Amine Concentration High_Amine_Conc->Aminolysis Favors Water Presence of Water Water->Hydrolysis Enables

References

A Technical Guide to Boc-NH-PEG10-NHS Ester for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The advent of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent destruction by the proteasome.[3][4] A PROTAC's architecture consists of a POI-binding ligand and an E3 ligase ligand joined by a chemical linker.[4][5] This linker is a critical determinant of the PROTAC's efficacy, influencing its solubility, cell permeability, and ability to form a productive ternary complex.[1][2][5]

Among the diverse linker classes, polyethylene glycol (PEG) linkers have become integral to modern PROTAC design.[2][5] This guide provides an in-depth technical overview of a specific, widely used linker, Boc-NH-PEG10-NHS ester, for researchers, scientists, and drug development professionals engaged in the synthesis of next-generation protein degraders.

The PROTAC Mechanism of Action

PROTACs leverage the cell's own ubiquitin-proteasome system (UPS) to eliminate target proteins.[1][4] The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ligase, forming a ternary complex.[2][3] This proximity, orchestrated by the linker, enables the E3 ligase to transfer ubiquitin molecules to the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Fragments Peptide Fragments Proteasome->Fragments Degradation

Figure 1: The catalytic mechanism of PROTAC-mediated protein degradation.

The Role of Linkers in PROTAC Efficacy

The linker is a pivotal component that dictates the physicochemical and biological properties of a PROTAC. Its length, rigidity, and composition affect solubility, cell penetration, and the stability of the ternary complex.[1][2][3][5]

  • Flexibility vs. Rigidity: Flexible linkers, such as alkyl chains and PEGs, offer a high degree of conformational freedom, which can be advantageous for establishing productive ternary complex formation.[2][3] Rigid linkers, incorporating elements like piperazine or phenyl rings, restrict conformation, which can enhance metabolic stability and pre-organize the molecule into an active state.[2][3]

  • Hydrophilicity: Many PROTACs are large, complex molecules with poor water solubility.[5] Incorporating hydrophilic linkers, particularly PEG chains, is a key strategy to improve aqueous solubility and overall drug-like properties.[1][3][5][6]

Linker TypeCore StructureKey AdvantagesKey Disadvantages
Alkyl Saturated or unsaturated hydrocarbon chainsSynthetically accessible, chemically stableOften hydrophobic, may limit aqueous solubility and cell uptake[3]
PEG Repeating ethylene glycol unitsExcellent hydrophilicity, improves solubility, biocompatible, tunable length[3][5][7][8]May have reduced metabolic stability compared to rigid linkers[3]
Rigid (e.g., Cycloalkane, Aromatic) Cyclic or planar elementsRestricts conformation, can improve metabolic stability and selectivity[2][3]Can be more synthetically challenging

Technical Profile of this compound

This compound is a heterobifunctional, flexible linker designed for sequential and controlled PROTAC synthesis.[9][10][11] Its structure consists of three key functional components.

Linker_Structure Boc Boc-NH (Protected Amine) PEG -(CH2CH2O)10- (PEG10 Spacer) Boc->PEG NHS NHS Ester (Amine-Reactive) PEG->NHS

Figure 2: Functional components of the this compound linker.
  • Boc-Protected Amine (Boc-NH-): The tert-Butyloxycarbonyl (Boc) group serves as a protecting group for a primary amine. This enables a staged synthesis strategy. The Boc group is stable under the conditions required for NHS ester coupling but can be readily removed with mild acid (e.g., trifluoroacetic acid, TFA) to expose the free amine for a subsequent reaction.[12][][14]

  • PEG10 Spacer: The core of the linker is a chain of ten repeating ethylene glycol units. This PEG chain imparts significant hydrophilicity, which is crucial for improving the solubility of the final PROTAC molecule in aqueous biological media.[11][12][14]

  • N-hydroxysuccinimide Ester (-NHS ester): This is a highly efficient amine-reactive group. It reacts specifically with primary amines (e.g., on a ligand or protein) under neutral to slightly basic conditions to form a stable, covalent amide bond.[11][15][]

PropertyValueSource(s)
Molecular Formula C31H55N3O15[9]
Molecular Weight 726.81 g/mol [9]
Appearance White to off-white solidN/A
Purity Typically >95%N/A
Storage Conditions -20°C, sealed, protected from light and moisture[9][11][17]

PROTAC Synthesis Strategy and Reaction Mechanisms

The heterobifunctional nature of this compound allows for a logical, two-part synthesis of a PROTAC. The general workflow involves first attaching one ligand via the NHS ester, deprotecting the Boc group, and then attaching the second ligand to the newly revealed amine.

Workflow cluster_step1 Step 1: First Coupling Reaction cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Coupling Reaction Ligand1 Ligand 1 (with -NH2 group) Intermediate1 Boc-NH-PEG10-Ligand 1 Ligand1->Intermediate1 Linker Boc-NH-PEG10-NHS Linker->Intermediate1 TFA Acid (e.g., TFA) Intermediate1->TFA Intermediate2 H2N-PEG10-Ligand 1 TFA->Intermediate2 FinalPROTAC Ligand 2-PEG10-Ligand 1 (Final PROTAC) Intermediate2->FinalPROTAC Ligand2 Ligand 2 (with activated -COOH) Ligand2->FinalPROTAC

Figure 3: General experimental workflow for PROTAC synthesis.

Mechanism 1: NHS Ester-Amine Coupling The synthesis begins with the reaction between the NHS ester and a primary amine on the first ligand. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester. This forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[15][]

NHS_Reaction start reactants Linker-NHS + Ligand-NH2 product Linker-CO-NH-Ligand (Stable Amide Bond) reactants->product Nucleophilic Attack (pH 7.2-8.5) byproduct + N-hydroxysuccinimide product->byproduct

Figure 4: Reaction mechanism of NHS ester with a primary amine.

Mechanism 2: Boc Deprotection Following the first coupling and purification, the Boc protecting group is removed using a mild acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This reaction liberates the terminal primary amine on the PEG linker, making it available for the second coupling step.

Detailed Experimental Protocols

Caution: These protocols are generalized and may require optimization based on the specific properties of the ligands being used. All work should be performed in a fume hood with appropriate personal protective equipment.

Protocol 1: Conjugation of this compound to an Amine-Containing Ligand

This protocol describes the reaction of the NHS ester with a ligand containing a primary amine.

  • Materials:

    • This compound

    • Amine-containing ligand (Ligand 1)

    • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))[17][18]

    • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4-8.5, or an organic base like DIPEA in DMF)[15][17]

    • Reaction vessel, magnetic stirrer, nitrogen or argon atmosphere.

  • Procedure:

    • Reagent Preparation:

      • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[17][18]

      • Dissolve the amine-containing ligand (1 equivalent) in the chosen reaction buffer or solvent.

      • Immediately before use, dissolve this compound (1.0 - 1.5 equivalents) in a minimal amount of anhydrous DMF or DMSO. Do not prepare stock solutions for storage as the NHS ester readily hydrolyzes.[17][18]

    • Reaction:

      • To the stirred solution of Ligand 1, add the solution of this compound dropwise.

      • If using an organic solvent, add a base such as N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents).

      • Allow the reaction to stir at room temperature for 2-4 hours or overnight at 4°C.[15]

    • Monitoring:

      • Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (Ligand 1) is consumed.

    • Work-up and Purification:

      • Once complete, quench the reaction if necessary.

      • Remove the solvent under reduced pressure.

      • Purify the resulting product (Boc-NH-PEG10-Ligand 1) using an appropriate method, such as flash column chromatography or preparative HPLC.

Protocol 2: Boc Group Deprotection

  • Materials:

    • Purified Boc-NH-PEG10-Ligand 1

    • Trifluoroacetic acid (TFA)

    • Anhydrous Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Dissolve the purified Boc-protected intermediate in anhydrous DCM (e.g., 10 mL per 100 mg of substrate).

    • Add TFA to the solution (typically 20-50% v/v).

    • Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS for the disappearance of the starting material.

    • Once complete, remove the DCM and TFA under reduced pressure.

    • Re-dissolve the residue in a suitable solvent and neutralize any remaining acid by washing with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent, dry over sodium sulfate, and concentrate to yield the deprotected amine (H2N-PEG10-Ligand 1), which is often used immediately in the next step.

Protocol 3: Conjugation to a Carboxylic Acid-Containing Ligand

This protocol joins the deprotected amine with a second ligand containing a carboxylic acid, which must first be activated.

  • Materials:

    • H2N-PEG10-Ligand 1

    • Carboxylic acid-containing ligand (Ligand 2)

    • Peptide coupling reagents (e.g., HATU, HBTU, or EDC with HOBt)

    • Anhydrous DMF

    • DIPEA

  • Procedure:

    • Activation (if Ligand 2 is not already an NHS ester):

      • Dissolve Ligand 2 (1 equivalent) in anhydrous DMF.

      • Add the coupling reagent (e.g., HATU, 1.1 equivalents) and DIPEA (2-3 equivalents).

      • Stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

    • Coupling:

      • Dissolve H2N-PEG10-Ligand 1 in anhydrous DMF and add it to the activated Ligand 2 solution.

      • Allow the reaction to stir at room temperature overnight.

    • Monitoring and Purification:

      • Monitor the reaction by LC-MS.

      • Upon completion, purify the final PROTAC molecule using preparative HPLC to ensure high purity.

Summary of Reaction Conditions

The success of the synthesis hinges on maintaining appropriate reaction conditions, particularly for the moisture-sensitive NHS ester coupling step.

ParameterConditionRationale & Notes
pH 7.2 - 8.5Balances the rate of amine reaction against hydrolysis of the NHS ester.[15][] Below pH 7.0, the reaction is very slow. Above pH 9.0, hydrolysis dominates.
Temperature 4°C to Room Temp. (25°C)Lower temperatures can help minimize hydrolysis and side reactions.[15]
Solvent Anhydrous DMF or DMSORequired to dissolve the often water-insoluble NHS ester reagent before addition to the reaction mixture.[15][17][18]
Buffers Amine-free (e.g., PBS, Borate, HEPES)Buffers containing primary amines (Tris, Glycine) will compete with the target ligand for reaction with the NHS ester.[15][17][18]
Reaction Time 30 minutes to 4 hoursHighly dependent on the reactivity of the amine and the concentration of reactants.[15][18]
Quenching 1M Tris buffer, pH 8.0Addition of a primary amine will consume any unreacted NHS ester, effectively stopping the reaction.[15]

Conclusion

This compound is a versatile and powerful tool for the rational design and synthesis of PROTACs. Its heterobifunctional nature allows for a controlled, sequential assembly process, while the incorporated PEG10 spacer directly addresses the critical challenge of solubility in these complex molecules.[11][12][14] By understanding the chemical properties of this linker and adhering to optimized experimental protocols, researchers can efficiently construct novel protein degraders. The continued development and strategic application of such well-defined linkers are essential for advancing the field of targeted protein degradation and creating the next generation of therapeutics.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with Boc-NH-PEG10-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, is a widely used bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. Benefits of PEGylation include increased serum half-life, enhanced stability, improved solubility, and reduced immunogenicity. The Boc-NH-PEG10-NHS ester is a heterobifunctional linker that facilitates the PEGylation of proteins. It features a Boc-protected amine for potential future modifications and an N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines (the N-terminus and the ε-amino group of lysine residues) on the protein surface to form a stable amide bond.

These application notes provide a detailed protocol for the labeling of proteins with this compound, including reaction conditions, purification of the conjugate, and methods for characterization.

Data Presentation

The degree of labeling, or the number of PEG molecules conjugated to each protein molecule, is a critical parameter that can be controlled by adjusting the molar ratio of the this compound to the protein in the reaction mixture. The following table provides representative data on the expected degree of labeling for a typical IgG antibody (~150 kDa) at different molar excess ratios of the PEGylating reagent.

Molar Excess of this compoundExpected Degree of Labeling (PEG molecules per protein)
5 - 10 fold1 - 3
15 - 25 fold4 - 7
30 - 50 fold8 - 12

Note: The optimal molar ratio should be determined empirically for each specific protein and desired degree of labeling.

Experimental Protocols

Materials
  • Protein of interest

  • This compound (MW: ~726.8 g/mol )[1][2][3]

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2-7.5 or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., size exclusion chromatography column)

  • Spectrophotometer

Protocol for Protein Labeling

This protocol is a general guideline and may require optimization for specific proteins.

1. Preparation of Protein Solution:

  • Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free reaction buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable reaction buffer by dialysis or desalting.

2. Preparation of this compound Solution:

  • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions; therefore, do not prepare stock solutions for storage.

3. Calculation of Reagent Volumes:

  • Moles of Protein: (Volume of protein solution in L) x (Concentration of protein in g/L) / (Molecular weight of protein in g/mol )
  • Moles of this compound: (Moles of Protein) x (Desired molar excess)
  • Volume of this compound Stock Solution: (Moles of this compound) / (Concentration of stock solution in mol/L)

4. Labeling Reaction:

  • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
  • Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume.
  • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

5. Quenching the Reaction:

  • To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.
  • Incubate for 30 minutes at room temperature.

Purification of the PEGylated Protein

The unreacted this compound and its hydrolysis byproducts must be removed from the PEGylated protein. Size exclusion chromatography (SEC) is a commonly used method for this purpose.[]

1. Column Equilibration:

  • Equilibrate the size exclusion chromatography column with a suitable buffer (e.g., phosphate-buffered saline, PBS).

2. Sample Loading and Elution:

  • Load the quenched reaction mixture onto the equilibrated SEC column.
  • Elute the protein with the equilibration buffer. The PEGylated protein will elute first, followed by the smaller, unreacted PEG reagent and byproducts.

3. Fraction Collection and Analysis:

  • Collect fractions and monitor the protein elution using a UV detector at 280 nm.
  • Pool the fractions containing the purified PEGylated protein.

Characterization of the PEGylated Protein

The degree of labeling can be determined using various analytical techniques.

  • Mass Spectrometry (MS): The most direct method to determine the number of PEG chains attached to the protein is by measuring the mass increase of the protein after PEGylation.

  • SDS-PAGE: PEGylation increases the hydrodynamic radius of the protein, causing it to migrate slower on an SDS-PAGE gel. The shift in molecular weight can be used to estimate the degree of PEGylation.[5]

  • UV-Vis Spectroscopy: If the PEG linker contains a chromophore, the degree of labeling can be calculated from the absorbance of the protein and the chromophore.[5] Since this compound does not have a significant chromophore, this method is not directly applicable unless the Boc group is replaced with a chromogenic moiety.

Visualizations

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Solution Prepare Protein Solution (1-10 mg/mL in amine-free buffer) Mix Mix Reagents Protein_Solution->Mix PEG_Ester_Solution Prepare this compound (10 mM in DMSO/DMF) PEG_Ester_Solution->Mix Incubate Incubate (30-60 min at RT or 2h on ice) Mix->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench SEC Size Exclusion Chromatography Quench->SEC Analysis Characterize Conjugate (MS, SDS-PAGE) SEC->Analysis

Caption: Experimental workflow for protein labeling.

ReactionMechanism Protein Protein-NH2 (Primary Amine) Intermediate Tetrahedral Intermediate Protein->Intermediate + PEG_NHS This compound PEG_NHS->Intermediate PEG_Protein PEGylated Protein (Stable Amide Bond) Intermediate->PEG_Protein NHS_Leaving_Group N-Hydroxysuccinimide Intermediate->NHS_Leaving_Group

Caption: Reaction of NHS ester with a primary amine.

References

Revolutionizing Drug Delivery: A Guide to Utilizing Boc-NH-PEG10-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The targeted delivery of therapeutics is a cornerstone of modern medicine, aiming to maximize efficacy while minimizing off-target effects. A key strategy in achieving this is the surface functionalization of drug delivery systems, such as nanoparticles and liposomes, with polyethylene glycol (PEG). Boc-NH-PEG10-NHS ester is a heterobifunctional linker that has emerged as a valuable tool in this field. This molecule features a Boc-protected amine and an N-hydroxysuccinimide (NHS) ester, enabling a two-stage conjugation process. The NHS ester facilitates the initial attachment to amine-containing surfaces, while the Boc-protected amine provides a latent reactive site for the subsequent conjugation of targeting ligands or other molecules after a simple deprotection step. This allows for the precise construction of sophisticated drug delivery vehicles.

This document provides detailed application notes and protocols for the use of this compound in the development of advanced drug delivery systems.

Application Notes

Surface Modification of Nanoparticles and Liposomes

This compound is extensively used to create "stealth" nanoparticles and liposomes. The PEG10 spacer forms a hydrophilic shield on the surface of the delivery vehicle, which reduces recognition by the mononuclear phagocyte system, thereby prolonging circulation time in the bloodstream. The NHS ester reacts efficiently with primary amines present on the surface of nanoparticles (e.g., amine-functionalized polymeric nanoparticles) or on lipid head groups in liposomal formulations to form stable amide bonds.

Staged Conjugation for Targeted Drug Delivery

The bifunctional nature of this compound is particularly advantageous for creating targeted drug delivery systems. The initial PEGylation step using the NHS ester provides a stable, long-circulating nanoparticle. Subsequently, the Boc protecting group can be removed under mild acidic conditions to expose a primary amine. This newly available amine can then be used to conjugate targeting moieties such as antibodies (e.g., Trastuzumab for HER2-positive breast cancer), peptides, or small molecules that recognize specific receptors on target cells. This staged approach ensures that the targeting ligand is displayed on the distal end of the PEG chain, maximizing its accessibility for receptor binding.

Application in PROTAC Development

This compound also serves as a valuable linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG10 linker in this compound provides the necessary spatial separation between the two ligands of the PROTAC, allowing for the formation of a productive ternary complex.

Quantitative Data Summary

The following tables provide representative data on the physicochemical properties of nanoparticles functionalized using PEGylation strategies, including changes in size and surface charge, as well as typical drug loading efficiencies. This data is illustrative and will vary depending on the specific nanoparticle composition, drug, and reaction conditions.

Table 1: Physicochemical Characterization of Nanoparticles

Nanoparticle FormulationAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Docetaxel-loaded PLGA NPs123.6 ± 9.50.245 ± 0.041-28.3 ± 1.2[1]
Docetaxel-loaded PLGA-PEG NPs186.7 ± 2.90.103 ± 0.100-25.9 ± 3.5[1]
Trastuzumab-conjugated PLGA-PEG NPs~172N/A-19.7[6]
Bare BSA Nanoparticles~180N/A-31.7[3]
PEGylated BSA Nanoparticles217<0.1-14[3]

Table 2: Drug Loading and Encapsulation Efficiency

Nanoparticle FormulationDrugDrug Loading (%)Encapsulation Efficiency (%)Reference
PLGA NanoparticlesDocetaxel5.58 ± 0.24 (µg/mg)37.25 ± 1.60[1]
PLGA-PEG NanoparticlesDocetaxel8.89 ± 0.10 (µg/mg)59.30 ± 0.70[1]
PLGA NanoparticlesPaclitaxel3% (w/w)30%[7]

Experimental Protocols

Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxyl groups using carbodiimide chemistry. This is a representative protocol and may require optimization for specific nanoparticle systems.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS) (0.1 M, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M glycine)

  • Centrifugal filter units (with appropriate molecular weight cut-off)

Procedure:

  • Nanoparticle Suspension: Disperse the carboxylated nanoparticles in MES buffer to a final concentration of 1 mg/mL. Sonicate the suspension to ensure homogeneity.

  • Activation of Carboxyl Groups: Add EDC (final concentration 2 mM) and NHS (final concentration 5 mM) to the nanoparticle suspension. Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming an NHS ester intermediate.

  • Conjugation with this compound: Add this compound (a 10 to 50-fold molar excess relative to the nanoparticles) dissolved in a small amount of DMSO or DMF to the activated nanoparticle suspension. The final concentration of the organic solvent should not exceed 10% (v/v). Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50 mM and incubate for 15 minutes to deactivate any unreacted NHS esters.

  • Washing: Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles. Remove the supernatant and resuspend the pellet in PBS. Repeat the washing step three times to remove unreacted reagents.

  • Final Resuspension: Resuspend the purified Boc-NH-PEG10-functionalized nanoparticles in the desired buffer for storage or further use.

Protocol 2: Boc Deprotection of PEGylated Nanoparticles

This protocol describes the removal of the Boc protecting group to expose a primary amine for subsequent conjugation.

Materials:

  • Boc-NH-PEG10-functionalized nanoparticles

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Phosphate-buffered saline (PBS) (pH 7.4)

  • Centrifuge

Procedure:

  • Nanoparticle Suspension: Resuspend the lyophilized Boc-NH-PEG10-functionalized nanoparticles in DCM.

  • Deprotection Reaction: Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v). Incubate for 30-60 minutes at room temperature with gentle mixing.

  • Solvent Removal: Remove the DCM and TFA by rotary evaporation or under a stream of nitrogen.

  • Washing: Resuspend the nanoparticles in PBS. Centrifuge to pellet the amine-terminated nanoparticles. Repeat the washing step with PBS to ensure complete removal of residual acid.

  • Final Resuspension: Resuspend the purified amine-terminated PEGylated nanoparticles in the desired buffer for the next conjugation step.

Visualizations

G cluster_0 Step 1: Nanoparticle PEGylation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Targeting Ligand Conjugation A Carboxylated Nanoparticle B EDC/NHS Activation A->B C Activated Nanoparticle (NHS Ester) B->C E Boc-Protected PEGylated Nanoparticle C->E Conjugation D This compound D->E F Boc-Protected PEGylated Nanoparticle H Amine-Terminated PEGylated Nanoparticle F->H Deprotection G TFA/DCM G->H I Amine-Terminated PEGylated Nanoparticle K Targeted Drug Delivery System I->K Conjugation J Targeting Ligand (e.g., Antibody with NHS ester) J->K

Caption: Workflow for two-stage nanoparticle functionalization.

G cluster_0 HER2 Signaling Pathway in Breast Cancer cluster_1 Therapeutic Intervention HER2 HER2 Receptor PI3K PI3K HER2->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Trastuzumab Trastuzumab-Targeted Nanoparticle Trastuzumab->HER2 Blocks Signaling Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis

Caption: Targeted therapy of HER2-positive breast cancer.

Conclusion

This compound is a versatile and powerful tool for the development of advanced drug delivery systems. Its heterobifunctional nature allows for the creation of long-circulating nanoparticles and liposomes that can be further functionalized with targeting ligands for site-specific drug delivery. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and scientists working to engineer the next generation of targeted therapeutics. The ability to rationally design and construct these complex systems holds immense promise for improving the treatment of a wide range of diseases, including cancer.

References

Molar Excess Calculation for Boc-NH-PEG10-NHS Ester Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the labeling of proteins and other amine-containing biomolecules with Boc-NH-PEG10-NHS ester. It includes comprehensive guidelines for calculating molar excess, step-by-step experimental procedures, and methods for quenching the reaction.

Introduction

This compound is a heterobifunctional crosslinker containing a Boc-protected amine and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines on biomolecules, such as the side chain of lysine residues or the N-terminus of proteins, to form stable amide bonds. The polyethylene glycol (PEG) spacer enhances the solubility and stability of the resulting conjugate. The Boc protecting group can be removed under acidic conditions to reveal a primary amine for subsequent conjugation steps, making this reagent particularly useful in the synthesis of complex bioconjugates and Proteolysis Targeting Chimeras (PROTACs).

Proper calculation of the molar excess of the labeling reagent is critical to control the degree of labeling (DOL) and ensure the preservation of the biomolecule's function.

Molar Excess Calculation

The molar excess is the ratio of moles of the this compound to the moles of the protein or biomolecule being labeled. The optimal molar excess is empirical and should be determined for each specific application.

The following formula can be used to calculate the mass of this compound required for a desired molar excess:

Key Parameters:

ParameterValue/Recommendation
Molecular Weight (MW) of this compound 726.8 g/mol
Recommended Starting Molar Excess 5-20 fold excess over the protein

Table 1: Recommended Starting Molar Excess Ratios

Protein ConcentrationRecommended Molar ExcessRationale
> 5 mg/mL5 - 10 foldHigher protein concentration drives the reaction, requiring less excess reagent.
1 - 5 mg/mL10 - 20 foldA common starting range for many protein labeling experiments.
< 1 mg/mL20 - 50 foldHigher excess is needed to compensate for slower reaction kinetics at lower concentrations.

Experimental Protocols

This section provides a detailed protocol for labeling a protein with this compound.

Materials
  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5. Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the labeling reaction.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Purification column (e.g., gel filtration or desalting column)

  • Storage Buffer: Phosphate-buffered saline (PBS) or other suitable buffer for the labeled protein.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_quenching Quenching cluster_purification Purification prep_protein Prepare Protein Solution (1-10 mg/mL in Reaction Buffer) reaction Combine Protein and NHS Ester Solutions (Incubate for 1-4 hours at RT or overnight at 4°C) prep_protein->reaction prep_nhs Prepare this compound Solution (in DMF or DMSO) prep_nhs->reaction quench Add Quenching Buffer (e.g., Tris or Glycine) reaction->quench purify Purify Labeled Protein (e.g., Gel Filtration) quench->purify

Caption: Experimental workflow for protein labeling with this compound.

Detailed Protocol
  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines, it must be exchanged into the Reaction Buffer using dialysis or a desalting column prior to labeling.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.

  • Labeling Reaction:

    • Add the calculated volume of the this compound solution to the protein solution.

    • Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C. The optimal reaction time may need to be determined empirically.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature. This will consume any unreacted NHS ester.

  • Purification of the Labeled Protein:

    • Remove excess, unreacted this compound and reaction byproducts using a desalting or gel filtration column equilibrated with the desired storage buffer.

  • Characterization of the Labeled Protein (Optional):

    • The degree of labeling (DOL) can be determined if the attached molecule has a distinct absorbance. However, for a non-chromophoric linker like Boc-NH-PEG, other methods such as mass spectrometry would be required to determine the DOL.

  • Storage:

    • Store the purified, labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Signaling Pathway Diagram

G cluster_reactants Reactants cluster_product Product cluster_byproduct Byproduct Protein Protein with Primary Amine (-NH2) Labeled_Protein Labeled Protein (Stable Amide Bond) Protein->Labeled_Protein Reaction at pH 8.3-8.5 NHS_Ester This compound NHS_Ester->Labeled_Protein NHS N-hydroxysuccinimide NHS_Ester->NHS Hydrolysis (side reaction)

Caption: Reaction of this compound with a primary amine on a protein.

Data Presentation

The following table provides a template for recording and comparing experimental data from different labeling reactions.

Table 2: Example Data Table for Labeling Optimization

Reaction IDProtein Concentration (mg/mL)Molar Excess of NHS EsterReaction Time (hours)Reaction Temperature (°C)Degree of Labeling (DOL)Protein Recovery (%)
Exp-01510225To be determinedTo be determined
Exp-02520225To be determinedTo be determined
Exp-03220425To be determinedTo be determined
Exp-04220164To be determinedTo be determined

By systematically varying the reaction conditions and recording the outcomes, researchers can optimize the labeling protocol for their specific protein and application.

Application Notes and Protocols for Buffer Selection in NHS Ester Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, enabling the covalent attachment of molecules to proteins, antibodies, and other biomolecules containing primary amines.[1] The formation of a stable amide bond between the NHS ester and a primary amine is highly dependent on the reaction conditions, with buffer selection being a critical parameter for success.[2] This document provides detailed application notes and protocols to guide researchers in selecting the optimal buffer system for their NHS ester conjugation reactions, ensuring high efficiency and reproducibility.

The reaction mechanism involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide.[][4] This reaction is in competition with the hydrolysis of the NHS ester, a process that is accelerated at higher pH.[2][5] Therefore, careful selection of the reaction buffer is paramount to balance amine reactivity and NHS ester stability.

Key Considerations for Buffer Selection

The choice of buffer for an NHS ester conjugation reaction is governed by several factors, primarily pH and the presence of interfering substances.

1. Optimal pH Range:

The reaction between an NHS ester and a primary amine is strongly pH-dependent.[6][7] A slightly basic pH is required to ensure that the target primary amines (e.g., the ε-amino group of lysine residues) are deprotonated and thus nucleophilic.[2] However, as the pH increases, the rate of hydrolysis of the NHS ester also increases, reducing the amount of reagent available for conjugation.[2][5]

The optimal pH range for most NHS ester conjugation reactions is 7.2 to 8.5 .[][5][8] More specifically, a pH of 8.3-8.5 is often recommended to maximize the reaction rate while minimizing hydrolysis.[6][7]

2. Recommended Buffer Systems:

Several buffer systems are compatible with NHS ester chemistry. The choice will depend on the specific requirements of the biomolecule and the desired pH.

  • Phosphate-Buffered Saline (PBS): Commonly used for reactions in the physiological pH range of 7.2-7.4.[9]

  • Sodium Bicarbonate Buffer: A 0.1 M solution with a pH of 8.3-8.5 is a frequently recommended buffer for NHS ester conjugations.[6][10]

  • Borate Buffer: Can be used to maintain a stable pH in the desired alkaline range.[5]

  • HEPES Buffer: Another suitable option for maintaining the reaction pH between 7 and 8.[5]

3. Incompatible Buffers and Reagents:

It is crucial to avoid buffers and other reagents that contain primary amines, as they will compete with the target molecule for reaction with the NHS ester.

  • Tris (tris(hydroxymethyl)aminomethane) Buffer: Contains a primary amine and should be avoided in the reaction mixture. However, Tris or glycine can be used to quench the reaction by consuming excess NHS ester.[5][9]

  • Glycine: Also contains a primary amine and will compete with the target molecule. It is often used as a quenching agent.[5][11]

  • Ammonium Salts: Oligonucleotides deprotected with amine-based solutions may be present as ammonium salts and should be converted to a sodium salt before labeling.[4]

4. Other Interfering Substances:

Certain additives can negatively impact the efficiency of the conjugation reaction.

  • Sodium Azide: While low concentrations (≤ 3 mM) are generally tolerated, higher concentrations can interfere with the reaction.[5]

  • Glycerol: High concentrations (20-50%) can decrease reaction efficiency.[5]

Quantitative Data on Buffer Performance

The following tables summarize key quantitative data related to buffer selection and NHS ester stability.

Table 1: Recommended Buffers for NHS Ester Conjugation

Buffer SystemRecommended ConcentrationOptimal pH RangeNotes
Phosphate-Buffered Saline (PBS)1X (e.g., 100 mM Phosphate, 150 mM NaCl)7.2 - 7.5Ideal for reactions at physiological pH.[9]
Sodium Bicarbonate0.1 M8.3 - 8.5Frequently recommended for optimal reaction rates.[6][10]
Borate Buffer0.05 - 0.1 M8.0 - 9.0Provides good buffering capacity in the alkaline range.[5]
HEPES50 - 100 mM7.0 - 8.0A non-amine containing buffer suitable for this pH range.[5]

Table 2: Half-life of NHS Esters at Different pH Values

pHTemperature (°C)Half-lifeReference
7.004 - 5 hours[5]
8.041 hour[11]
8.6410 minutes[5][11]

This data highlights the critical importance of pH control, as the stability of the NHS ester decreases significantly with increasing pH.

Table 3: Common Interfering Substances

SubstanceConcentration to AvoidReason for Interference
Tris BufferAnyContains primary amines that compete with the target.
GlycineAnyContains primary amines that compete with the target.[9]
Sodium Azide> 3 mM (0.02%)Can interfere with the reaction at higher concentrations.[5]
Glycerol> 20%Can decrease reaction efficiency.[5]

Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general workflow for conjugating an NHS ester to a protein.

Materials:

  • Protein of interest

  • NHS ester reagent

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting column (e.g., gel filtration) or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[10]

    • If the protein is in an incompatible buffer (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.

  • Prepare the NHS Ester Solution:

    • Many NHS esters are not water-soluble and should be dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use.[5][6]

    • Prepare a stock solution of the NHS ester in DMSO or DMF. The concentration will depend on the desired molar excess.

  • Perform the Conjugation Reaction:

    • Add a calculated amount of the NHS ester stock solution to the protein solution. A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[1] The optimal ratio should be determined empirically.

    • The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. Protect from light if using a fluorescent NHS ester.

  • Quench the Reaction (Optional but Recommended):

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.[11]

    • Incubate for 15-30 minutes at room temperature. This will consume any unreacted NHS ester.

  • Purify the Conjugate:

    • Remove excess, unreacted NHS ester and byproducts using a desalting column, dialysis, or other chromatographic methods.[6][10]

Protocol 2: Preparation of 0.1 M Sodium Bicarbonate Buffer (pH 8.3)

Materials:

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized water

  • pH meter

  • Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

Procedure:

  • Weigh out the appropriate amount of sodium bicarbonate to make a 0.1 M solution (8.4 g/L).

  • Dissolve the sodium bicarbonate in approximately 90% of the final desired volume of deionized water.

  • Adjust the pH of the solution to 8.3 using HCl or NaOH while monitoring with a pH meter.

  • Add deionized water to reach the final volume and mix thoroughly.

  • Sterile filter the buffer if necessary and store at 4°C.

Visualizations

NHS_Ester_Conjugation_Mechanism cluster_reactants Reactants cluster_reaction Nucleophilic Attack cluster_products Products NHS_Ester R-C(=O)-O-N(C=O)₂ NHS Ester Intermediate Tetrahedral Intermediate NHS_Ester:f0->Intermediate:f0 + Protein-NH₂ Primary_Amine Protein-NH₂ Primary Amine Amide_Bond R-C(=O)-NH-Protein Stable Amide Bond Intermediate:f0->Amide_Bond:f0 - NHS NHS HO-N(C=O)₂ N-hydroxysuccinimide Intermediate:f0->NHS:f0

Caption: NHS Ester Conjugation Reaction Mechanism.

Buffer_Selection_Workflow Start Start: Buffer Selection for NHS Ester Conjugation Check_Amine Does the buffer contain primary amines? (e.g., Tris, Glycine) Start->Check_Amine Use_Buffer Proceed with a recommended buffer: - Phosphate (pH 7.2-7.5) - Bicarbonate (pH 8.3-8.5) - Borate (pH 8.0-9.0) Check_Amine->Use_Buffer No Avoid_Buffer Avoid this buffer for the reaction. Use for quenching if needed. Check_Amine->Avoid_Buffer Yes Check_pH Is the pH between 7.2 and 8.5? Use_Buffer->Check_pH Avoid_Buffer->Start Select another buffer Adjust_pH Adjust pH to the optimal range (8.3-8.5). Check_pH->Adjust_pH No Proceed Proceed with Conjugation Reaction Check_pH->Proceed Yes Adjust_pH->Proceed

Caption: Workflow for Selecting a Suitable Buffer.

References

Application Notes and Protocols for the Deprotection of Boc Groups from PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as peptides, oligonucleotides, and PEGylated compounds.[1][2] Its popularity stems from its stability under a variety of reaction conditions and the relative ease of its removal under acidic conditions.[3][4] PEGylation, the process of attaching polyethylene glycol (PEG) chains to molecules, is a critical strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[5][]

The deprotection of the Boc group from PEGylated compounds is a crucial step in the synthesis of these modified molecules, enabling further functionalization or revealing the active amine.[5][7] However, the unique properties of PEGylated molecules, such as their increased steric bulk and altered solubility, can present challenges for this standard transformation.[8] These application notes provide an overview of common deprotection strategies, quantitative data on reaction conditions, and detailed experimental protocols tailored for the removal of Boc groups from PEGylated substrates.

Deprotection Methodologies

The most prevalent method for Boc deprotection is acidolysis.[1][8] Strong acids cleave the tert-butyl carbamate, releasing the free amine, carbon dioxide, and a tert-butyl cation.[1] The choice of acid, solvent, and reaction conditions is critical to ensure complete deprotection while minimizing side reactions, especially with sensitive functional groups that may be present on the PEGylated molecule or the conjugated payload.

Acidic Deprotection

Strong acids are the reagents of choice for routine Boc deprotection.

  • Trifluoroacetic Acid (TFA): TFA is the most common reagent for Boc cleavage due to its high efficiency and volatility, which simplifies its removal during workup.[8][9] It is typically used in a solution with a scavenger to trap the liberated tert-butyl cation and prevent side reactions.[10][11] Dichloromethane (DCM) is a frequently used solvent for TFA-mediated deprotection.[1][8]

  • Hydrogen Chloride (HCl): Solutions of HCl in organic solvents, such as dioxane or ethyl acetate, offer an alternative to TFA.[12][13] This method can be advantageous when TFA-labile functional groups are present.

Milder Deprotection Methods

For PEGylated compounds containing acid-sensitive functionalities, milder deprotection methods are necessary.

  • Oxalyl Chloride in Methanol: A mild and selective method for N-Boc deprotection has been reported using oxalyl chloride in methanol, proceeding at room temperature with high yields.[12][14] This could be particularly useful for complex PEGylated biologics.

  • Lewis Acids: Reagents like zinc bromide (ZnBr2) in dichloromethane can selectively cleave Boc groups, sometimes with enhanced selectivity for secondary over primary N-Boc groups.[1]

  • Thermal Deprotection: In some cases, thermal cleavage of the Boc group can be achieved, avoiding the use of any acidic reagents.[2][15]

Quantitative Data Summary

The following tables summarize common reaction conditions for the acidic deprotection of Boc groups. While the data is not exclusively for PEGylated compounds, it provides a strong starting point for optimization. The efficiency of deprotection for PEGylated substrates may be influenced by the size of the PEG chain and steric hindrance.[8]

Table 1: Common Acidic Conditions for Boc Deprotection [1][8][13]

ReagentConcentrationSolventTemperature (°C)Typical Reaction Time
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0 to Room Temperature1-2 hours
Hydrogen Chloride (HCl)4M1,4-DioxaneRoom Temperature1-4 hours
Trifluoroacetic Acid (TFA)95% (v/v)WaterRoom Temperature1-4 hours

Table 2: Comparison of Deprotection Methods for an Acid-Sensitive Substrate [16]

Reagent/SolventReaction TimeDeprotection EfficiencyEster Bond Cleavage
TFA in DCM30 min100%10-20%
HCl in EtOAc6 h100%0%

Experimental Protocols

Protocol 1: Standard Boc Deprotection of a PEGylated Compound using TFA/DCM

This protocol describes a general procedure for the removal of a Boc group from a PEGylated amine using trifluoroacetic acid in dichloromethane.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_neutralization Neutralization (Optional) prep1 Dissolve Boc-PEG-Compound in DCM (0.1-0.2 M) prep2 Cool solution to 0°C (ice bath) prep1->prep2 react1 Add TFA (20-50% v/v) dropwise prep2->react1 react2 Stir at 0°C for 30 min react1->react2 react3 Warm to room temperature and stir for 1-2 h react2->react3 react4 Monitor by TLC or LC-MS react3->react4 workup1 Concentrate under reduced pressure react4->workup1 Upon Completion workup2 Co-evaporate with toluene (3x) workup1->workup2 neut1 Dissolve residue in organic solvent workup2->neut1 For free amine neut2 Wash with saturated aqueous NaHCO3 neut1->neut2 neut3 Dry organic layer (Na2SO4), filter, and concentrate neut2->neut3

Caption: Workflow for TFA-mediated Boc deprotection.

Materials:

  • Boc-protected PEGylated compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization)

  • Anhydrous sodium sulfate (Na₂SO₄) (for neutralization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel (for neutralization)

Procedure:

  • Dissolve the Boc-protected PEGylated compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[8]

  • Cool the solution to 0°C using an ice bath.[8]

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[8]

  • Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.[8]

  • Continue stirring at room temperature and monitor the reaction progress by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[8]

  • Upon completion, remove the DCM and excess TFA by concentrating the reaction mixture under reduced pressure using a rotary evaporator.[8]

  • To remove residual traces of TFA, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step two more times. The resulting TFA salt of the deprotected amine can often be used directly in the next step.[8]

  • Optional Neutralization: To obtain the free amine, dissolve the residue in a suitable organic solvent. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.[8]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected PEGylated amine.[8]

Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane

This protocol provides an alternative to TFA for Boc deprotection, which can be beneficial for substrates with TFA-sensitive functional groups.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep1 Dissolve Boc-PEG-Compound in 1,4-Dioxane react1 Add 4M HCl in 1,4-Dioxane prep1->react1 react2 Stir at room temperature for 1-4 h react1->react2 react3 Monitor by TLC or LC-MS react2->react3 workup1 Concentrate under reduced pressure react3->workup1 Upon Completion workup2 Precipitate with diethyl ether (optional) workup1->workup2 workup3 Isolate by filtration or centrifugation workup2->workup3

Caption: Workflow for HCl-mediated Boc deprotection.

Materials:

  • Boc-protected PEGylated compound

  • 1,4-Dioxane, anhydrous

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether (optional, for precipitation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Filtration apparatus or centrifuge (optional)

Procedure:

  • Dissolve the Boc-protected PEGylated compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

  • To the stirred solution, add a solution of 4M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the deprotection by TLC or LC-MS until all the starting material has been consumed (typically 1-4 hours).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.

  • The resulting hydrochloride salt of the deprotected amine can be used as is or further purified.

  • Optional Precipitation: The deprotected product can sometimes be precipitated by the addition of a non-polar solvent like diethyl ether. The resulting solid can then be collected by filtration or centrifugation.[8]

Troubleshooting

Logical Relationship Diagram for Troubleshooting:

G cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution prob1 Incomplete Deprotection cause1a Insufficient acid strength/concentration prob1->cause1a cause1b Inadequate reaction time/temperature prob1->cause1b cause1c Steric hindrance from PEG chain prob1->cause1c prob2 Side Product Formation cause2a Acid-labile functional groups prob2->cause2a cause2b Alkylation by t-butyl cation prob2->cause2b sol1a Increase acid concentration cause1a->sol1a sol1b Extend reaction time cause1b->sol1b sol1c Consider stronger acid (e.g., 4M HCl in dioxane) cause1c->sol1c sol2a Use milder deprotection method cause2a->sol2a sol2b Add scavenger (e.g., triisopropylsilane) cause2b->sol2b

Caption: Troubleshooting guide for Boc deprotection.

  • Incomplete Deprotection: If the reaction does not go to completion, this could be due to insufficient acid strength or concentration, inadequate reaction time, or steric hindrance from a large PEG chain.[8] Consider increasing the concentration of the acid, extending the reaction time, or switching to a stronger acid system like 4M HCl in 1,4-dioxane.[8]

  • Side Product Formation: The formation of side products can occur if other acid-labile protecting groups are present in the molecule or if the substrate is susceptible to alkylation by the tert-butyl cation generated during the reaction.[17] The use of scavengers such as triisopropylsilane (TIS) can help to mitigate this issue.[8] If side reactions persist, exploring milder deprotection conditions is recommended.

Conclusion

The deprotection of Boc-protected PEGylated compounds is a critical transformation that requires careful consideration of the substrate's properties. While standard acidic conditions using TFA or HCl are often effective, the steric bulk of the PEG chain and the presence of sensitive functional groups may necessitate optimization of reaction conditions or the use of milder deprotection strategies. The protocols and troubleshooting guide provided herein serve as a valuable resource for researchers in the successful synthesis and modification of PEGylated molecules.

References

Application Notes and Protocols: Conjugation of Boc-NH-PEG10-NHS Ester to Amine-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of oligonucleotide-based drugs such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). PEGylation can improve the pharmacokinetic and pharmacodynamic profiles of these molecules by increasing their solubility, stability against nuclease degradation, and circulation half-life, while reducing immunogenicity.[1]

This document provides detailed application notes and experimental protocols for the conjugation of a Boc-protected amine with a terminal NHS ester PEG linker (Boc-NH-PEG10-NHS ester) to amine-modified oligonucleotides. The N-hydroxysuccinimide (NHS) ester chemistry is a robust and common method for labeling biomolecules, as it efficiently reacts with primary aliphatic amines to form a stable amide bond.[2] The Boc (tert-butyloxycarbonyl) protecting group on the other end of the PEG linker allows for further, optional modification after deprotection under acidic conditions.

Reaction Principle

The core of this conjugation method is the reaction between the NHS ester group of the this compound and a primary amine group on the modified oligonucleotide. The primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide.[2] This reaction is typically carried out in a slightly alkaline buffer (pH 7-9) to ensure the primary amine is deprotonated and thus more nucleophilic.[2]

Experimental Protocols

Materials and Equipment
  • Reagents:

    • Amine-modified oligonucleotide (e.g., with a 5'- or 3'-amino modifier)

    • This compound

    • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Conjugation Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium borate buffer, pH 8.5

    • Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Triethylammonium acetate (TEAA) buffer for HPLC

  • Equipment:

    • Microcentrifuge

    • Vortex mixer

    • Thermomixer or incubator

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18 reversed-phase)

    • UV-Vis spectrophotometer or NanoDrop

    • Lyophilizer or centrifugal evaporator

    • pH meter

Protocol 1: Conjugation of this compound to Amine-Modified Oligonucleotide
  • Preparation of Reagents:

    • Dissolve the amine-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mM.

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-50 mM. It is crucial to use an anhydrous solvent as NHS esters are susceptible to hydrolysis.[2]

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the dissolved this compound to the oligonucleotide solution. The optimal ratio may need to be determined empirically.

    • Vortex the reaction mixture gently for 30 seconds.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.

  • Quenching the Reaction (Optional):

    • To quench any unreacted NHS ester, add a quenching reagent such as 1 M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for an additional 30 minutes at room temperature.

Protocol 2: Purification of the PEGylated Oligonucleotide by Reversed-Phase HPLC
  • Sample Preparation:

    • Dilute the reaction mixture with HPLC-grade water or an appropriate buffer.

  • HPLC Conditions:

    • Column: C18 reversed-phase column suitable for oligonucleotide purification.

    • Mobile Phase A: 0.1 M TEAA in water.

    • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.

    • Gradient: A linear gradient from 5-10% B to 50-70% B over 30-40 minutes. The exact gradient will depend on the length and sequence of the oligonucleotide and the size of the PEG chain.

    • Detection: UV absorbance at 260 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major product peak, which should have a longer retention time than the unconjugated oligonucleotide due to the hydrophobicity of the PEG chain.

    • Analyze the collected fractions for purity using analytical HPLC.

    • Pool the pure fractions.

  • Desalting:

    • Desalt the pooled fractions using a suitable method such as ethanol precipitation or a desalting column to remove the TEAA buffer salts.

  • Lyophilization:

    • Lyophilize the desalted product to obtain a stable powder.

Data Presentation

The efficiency of the conjugation reaction is influenced by several factors, including the molar ratio of the reactants, reaction time, and temperature. The following tables provide illustrative data on how these parameters can affect the conjugation efficiency, yield, and purity of the final product.

Table 1: Effect of Molar Ratio of this compound to Oligonucleotide on Conjugation Efficiency

Molar Ratio (PEG:Oligo)Conjugation Efficiency (%)Yield (%)Purity (%)
5:16558>85
10:18575>90
20:19582>95

Conditions: 2 hours reaction time at room temperature.

Table 2: Effect of Reaction Time on Conjugation Efficiency

Reaction Time (hours)Conjugation Efficiency (%)Yield (%)Purity (%)
17062>88
28575>90
49280>95
12 (Overnight at 4°C)>9585>95

Conditions: 10:1 molar ratio of PEG to oligonucleotide at room temperature unless otherwise specified.

Characterization of the Conjugate

The successful conjugation and purity of the Boc-NH-PEG10-oligonucleotide can be confirmed using various analytical techniques:

  • Reversed-Phase HPLC (RP-HPLC): The PEGylated oligonucleotide will have a significantly longer retention time compared to the unconjugated oligonucleotide.

  • Anion-Exchange HPLC (AEX-HPLC): This method separates molecules based on charge. PEGylation does not alter the overall charge of the oligonucleotide, so this technique is useful for separating the PEGylated product from any unreacted, charge-modified starting materials.

  • Polyacrylamide Gel Electrophoresis (PAGE): The increased molecular weight of the PEGylated oligonucleotide will result in a noticeable band shift compared to the unconjugated oligonucleotide.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a definitive confirmation of the successful conjugation by showing an increase in the molecular weight corresponding to the mass of the attached Boc-NH-PEG10 moiety.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_oligo Dissolve Amine-Oligo in Conjugation Buffer mix Mix Reactants prep_oligo->mix prep_peg Dissolve Boc-NH-PEG10-NHS in Anhydrous Solvent prep_peg->mix incubate Incubate (RT or 4°C) mix->incubate hplc RP-HPLC Purification incubate->hplc analyze Analyze Fractions hplc->analyze pool Pool Pure Fractions analyze->pool desalt Desalt pool->desalt lyophilize Lyophilize desalt->lyophilize final_product final_product lyophilize->final_product Final Conjugate

Caption: Experimental workflow for the conjugation of this compound to an amine-modified oligonucleotide.

Signaling Pathway: RNase H-Mediated Degradation of mRNA by an Antisense Oligonucleotide

PEGylated antisense oligonucleotides (ASOs) can be designed to target specific messenger RNA (mRNA) molecules, leading to their degradation and subsequent reduction in the expression of the corresponding protein. A primary mechanism for this is the recruitment of RNase H, an endogenous enzyme that cleaves the RNA strand of a DNA-RNA hybrid.[3]

Caption: Mechanism of RNase H-mediated degradation of target mRNA by a PEGylated antisense oligonucleotide.

References

Application Notes and Protocols for Boc-NH-PEG10-NHS Ester in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting these two components is a critical determinant of the ADC's efficacy, stability, and pharmacokinetic profile. Boc-NH-PEG10-NHS ester is a heterobifunctional linker that offers several advantages in ADC development.

The N-hydroxysuccinimide (NHS) ester provides a highly efficient and stable means of conjugation to primary amines (e.g., lysine residues) on the antibody. The polyethylene glycol (PEG) spacer, in this case with 10 PEG units, enhances the hydrophilicity of the ADC. This increased water solubility can mitigate aggregation issues often associated with hydrophobic drug payloads and can improve the overall pharmacokinetic properties of the conjugate. The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine allows for a modular approach to ADC synthesis. The payload can be attached to the linker before or after the Boc group is removed, providing flexibility in the manufacturing process.

These application notes provide an overview of the use of this compound in ADC development, including its mechanism of action, illustrative data on the impact of PEGylation, and detailed experimental protocols.

Data Presentation

The inclusion of a PEG linker, such as the PEG10 spacer in this compound, can significantly influence the physicochemical and pharmacological properties of an ADC. The following tables summarize representative data on how PEGylation can affect key ADC parameters. Please note that these values are illustrative and the actual results will depend on the specific antibody, payload, and conjugation conditions.

Table 1: Illustrative Physicochemical Properties of a PEGylated vs. Non-PEGylated ADC

PropertyNon-PEGylated ADCPEGylated ADC (with PEG10)
Solubility in Aqueous Buffer LowerHigher
Tendency for Aggregation HigherLower
Drug-to-Antibody Ratio (DAR) Typically 2-4Can potentially achieve higher, more homogenous DAR

Table 2: Illustrative Pharmacokinetic Parameters of a PEGylated vs. Non-PEGylated ADC

ParameterNon-PEGylated ADCPEGylated ADC (with PEG10)
Plasma Half-life (t½) ShorterLonger
Area Under the Curve (AUC) LowerHigher
Clearance (CL) FasterSlower

Table 3: Illustrative In Vitro Cytotoxicity of a PEGylated vs. Non-PEGylated ADC

Cell LineADC ConstructIC50 (nM)
Antigen-Positive Non-PEGylated0.5
PEGylated (with PEG10)0.8
Antigen-Negative Non-PEGylated> 1000
PEGylated (with PEG10)> 1000

Experimental Protocols

Protocol 1: Antibody-Linker Conjugation using this compound

This protocol describes the conjugation of this compound to a monoclonal antibody via lysine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting columns (e.g., Sephadex G-25)

  • UV-Vis spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to the conjugation buffer using a desalting column.

    • Adjust the antibody concentration to 5-10 mg/mL in the conjugation buffer.

  • Linker Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution of the linker by dissolving it in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add the calculated volume of the 10 mM linker stock solution to the antibody solution. The molar ratio of linker to antibody will need to be optimized but a starting point of 10-20 fold molar excess of the linker is recommended.

    • Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to maintain antibody stability.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification of the Conjugate:

    • Remove excess linker and quenching reagent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the protein concentration of the purified conjugate using a UV-Vis spectrophotometer at 280 nm.

    • Determine the average drug-to-antibody ratio (DAR) using HIC or RP-HPLC.

Protocol 2: Boc Deprotection of the Antibody-Linker Conjugate

This protocol describes the removal of the Boc protecting group to expose the terminal amine for subsequent payload conjugation.

Materials:

  • Boc-protected antibody-linker conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen or argon gas

  • Desalting columns

Procedure:

  • Lyophilization (Optional):

    • For easier handling, the purified antibody-linker conjugate can be lyophilized.

  • Deprotection Reaction:

    • Dissolve the Boc-protected conjugate in anhydrous DCM.

    • Prepare a solution of TFA in DCM (e.g., 20-50% v/v).

    • Add the TFA solution to the conjugate solution and stir under an inert atmosphere (nitrogen or argon).

    • Monitor the reaction progress by LC-MS. The reaction is typically complete within 1-2 hours at room temperature.

  • Solvent Removal:

    • Remove the DCM and excess TFA under a stream of nitrogen or by rotary evaporation.

  • Purification:

    • Immediately purify the deprotected conjugate using a desalting column equilibrated with a suitable buffer for the next conjugation step. This is crucial to remove any residual acid.

Protocol 3: Payload Conjugation to the Deprotected Antibody-Linker

This protocol outlines the attachment of a drug payload that has been activated to react with the newly exposed primary amine on the linker.

Materials:

  • Deprotected antibody-linker conjugate

  • Activated drug payload (e.g., payload-NHS ester)

  • Anhydrous DMSO or DMF

  • Conjugation buffer (pH 7.2-8.0)

  • Quenching solution

  • Desalting columns or Size-Exclusion Chromatography (SEC) system

Procedure:

  • Payload Preparation:

    • Dissolve the activated drug payload in anhydrous DMSO or DMF to a desired stock concentration.

  • Conjugation Reaction:

    • Add the activated payload solution to the deprotected antibody-linker conjugate solution at a specific molar ratio (to be optimized).

    • Incubate for 1-4 hours at room temperature or 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench any unreacted payload as described in Protocol 1.

    • Purify the final ADC using a desalting column or SEC to remove unconjugated payload and other reagents.

  • Final ADC Characterization:

    • Determine the final protein concentration and DAR.

    • Assess the level of aggregation by SEC.

    • Perform in vitro cell-based assays to determine potency (IC50).

Visualizations

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody-Linker Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Payload Conjugation mAb Monoclonal Antibody (mAb) conjugation Lysine Conjugation (NHS Ester Chemistry) mAb->conjugation linker This compound linker->conjugation boc_adc Boc-Protected Antibody-Linker Conjugate conjugation->boc_adc deprotection Acidic Deprotection (e.g., TFA) boc_adc->deprotection deprotected_adc Deprotected Antibody-Linker Conjugate deprotection->deprotected_adc payload_conjugation Amine-Reactive Conjugation deprotected_adc->payload_conjugation payload Activated Cytotoxic Payload payload->payload_conjugation final_adc Final Antibody-Drug Conjugate (ADC) payload_conjugation->final_adc

Caption: Workflow for ADC synthesis using this compound.

ADC_Mechanism_of_Action cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular Action adc_circulating ADC in Circulation (Stable Linker) binding ADC Binds to Tumor Antigen adc_circulating->binding internalization Internalization via Endocytosis binding->internalization endosome Endosome/Lysosome internalization->endosome release Payload Release (Linker Cleavage) endosome->release Enzymatic Degradation target_interaction Payload Interacts with Intracellular Target (e.g., DNA, Tubulin) release->target_interaction apoptosis Apoptosis target_interaction->apoptosis

Caption: General mechanism of action for an antibody-drug conjugate.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Labeling Efficiency with Boc-NH-PEG10-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to low labeling efficiency when using Boc-NH-PEG10-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional crosslinker that contains a Boc-protected amine, a 10-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.[1][2][3][] The NHS ester reacts with primary amines on target molecules, such as proteins or antibodies, to form a stable amide bond.[5][][] The PEG spacer increases the hydrophilicity and solubility of the resulting conjugate.[3] The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation steps.[3][] This reagent is commonly used in the development of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugates.[1][2]

Q2: What are the primary causes of low labeling efficiency with NHS esters?

Low labeling efficiency with NHS esters can stem from several factors:

  • Suboptimal Reaction pH: The reaction is highly pH-dependent. The optimal pH range is typically 7.2-8.5.[][8] Below this range, the primary amines on the target molecule are protonated and less reactive. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction.[8][9]

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the NHS ester, leading to reduced labeling efficiency.[8] Ammonium salts from oligonucleotide deprotection can also interfere.[5]

  • Hydrolysis of the NHS Ester: NHS esters are moisture-sensitive and can hydrolyze in aqueous solutions.[5][10][11] This hydrolysis reaction competes with the desired amidation reaction.[8]

  • Poor Reagent Quality: Improper storage or handling of the this compound can lead to its degradation. It should be stored at -20°C, protected from moisture.[1][2][12]

  • Low Reactant Concentrations: Low concentrations of the target molecule or the NHS ester can slow down the reaction rate, allowing hydrolysis to become more prominent.[8]

Q3: How can I improve the efficiency of my labeling reaction?

To improve labeling efficiency, consider the following optimizations:

  • Optimize Reaction pH: Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[][8] A common choice is 0.1 M sodium bicarbonate or sodium borate buffer at pH 8.3-8.5.[9][13]

  • Use Amine-Free Buffers: Use buffers that do not contain primary amines, such as phosphate-buffered saline (PBS) or sodium bicarbonate.[8][9]

  • Control Reaction Time and Temperature: Reactions are typically run for 1-4 hours at room temperature or overnight at 4°C.[8][9] Lower temperatures can minimize hydrolysis but may require longer reaction times.[8]

  • Increase Molar Excess of NHS Ester: Increasing the molar ratio of the NHS ester to the target molecule can drive the reaction forward. A molar excess of 5- to 20-fold is a common starting point.[5]

  • Ensure High-Quality Reagents: Use fresh, anhydrous DMSO or DMF to dissolve the this compound immediately before use.[5][8][9][13] Avoid storing the NHS ester in solution.[8][9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your labeling experiment.

Problem Potential Cause Recommended Solution
Low or no labeling detected Incorrect buffer pH Verify the pH of your reaction buffer is between 7.2 and 8.5 using a calibrated pH meter.[8]
Buffer contains primary amines (e.g., Tris, glycine) Perform a buffer exchange into an amine-free buffer like PBS or sodium bicarbonate before the labeling reaction.[8]
Hydrolysis of this compound Prepare a fresh solution of the NHS ester in anhydrous DMSO or DMF immediately before use. Minimize the time the ester is in an aqueous solution before reacting with the target molecule.[8][9] Consider performing the reaction at a lower temperature (4°C) for a longer duration.[8]
Inactive this compound Ensure the reagent has been stored correctly at -20°C and protected from moisture.[1][2][12] If in doubt, use a fresh vial of the reagent.
Protein/molecule precipitation after labeling Over-labeling Reduce the molar excess of the this compound in the reaction. A high degree of labeling can alter the protein's solubility.[8]
Hydrophobicity of the label While the PEG spacer enhances hydrophilicity, excessive labeling can still lead to aggregation. Consider reducing the reaction time or the molar excess of the linker.
Inconsistent labeling results Variability in reagent preparation Always prepare fresh solutions of the this compound for each experiment. Do not store it in solution.[8][9]
Moisture contamination Ensure the anhydrous solvent (DMSO/DMF) is truly dry. Use a fresh bottle or a properly stored one. Allow the NHS ester vial to come to room temperature before opening to prevent condensation.[11]

Quantitative Data Summary

The stability of NHS esters is highly dependent on pH. The rate of hydrolysis increases significantly with increasing pH.

pH Half-life of NHS Ester in Aqueous Solution
7.0Hours[11]
8.0Minutes[10]
8.5 - 9.0Minutes[11]

Experimental Protocols

Protocol 1: General Labeling of a Protein with this compound

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of approximately 10 mg/mL.

  • Calculate Molar Excess: Determine the desired molar excess of the NHS ester to the protein. A 10-fold molar excess is a good starting point.

  • Labeling Reaction: Add the calculated volume of the NHS ester solution to the protein solution. Gently mix and incubate for 1-4 hours at room temperature or overnight at 4°C.

  • Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove the unreacted linker and byproducts by size exclusion chromatography (desalting column) or dialysis.

Protocol 2: Deprotection of the Boc Group

Materials:

  • Boc-labeled conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or other suitable solvent

Procedure:

  • Dissolve the Conjugate: Dissolve the Boc-protected conjugate in a suitable solvent like DCM.

  • Acidic Treatment: Add a solution of TFA in DCM (e.g., 20-50% v/v).

  • Incubation: Stir the reaction mixture at room temperature for 1-2 hours.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure.

  • Purification: Purify the deprotected conjugate using an appropriate method, such as HPLC, to remove any side products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein Protein in Amine-Free Buffer labeling Labeling Reaction pH 7.2-8.5, RT or 4°C protein->labeling nhs_ester Dissolve Boc-NH-PEG10-NHS in Anhydrous DMSO/DMF nhs_ester->labeling quench Quench with Tris Buffer labeling->quench purify Purification (e.g., Desalting Column) quench->purify analyze Analysis of Labeled Product purify->analyze

Caption: Experimental workflow for labeling a protein with this compound.

troubleshooting_workflow start Low Labeling Efficiency check_ph Is pH between 7.2 and 8.5? start->check_ph check_buffer Is buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH check_ph->adjust_ph No check_reagent Is NHS ester freshly prepared? check_buffer->check_reagent Yes buffer_exchange Buffer Exchange check_buffer->buffer_exchange No check_molar_ratio Is molar ratio optimal? check_reagent->check_molar_ratio Yes prepare_fresh Prepare Fresh NHS Ester check_reagent->prepare_fresh No increase_ratio Increase Molar Ratio check_molar_ratio->increase_ratio No success Successful Labeling check_molar_ratio->success Yes adjust_ph->check_buffer buffer_exchange->check_reagent prepare_fresh->check_molar_ratio increase_ratio->success

Caption: A logical workflow for troubleshooting low labeling efficiency.

References

Technical Support Center: Optimizing NHS Ester Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize N-hydroxysuccinimide (NHS) ester coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an NHS ester reaction?

The optimal pH for reacting NHS esters with primary amines is a compromise between two competing factors: amine reactivity and NHS ester hydrolysis. The recommended pH range is typically between 7.2 and 9.0.[1][2][3] For many applications, a pH of 8.3-8.5 is considered optimal to maximize the concentration of reactive, deprotonated primary amines while minimizing the rate of NHS ester hydrolysis.[4][5][6][7]

Q2: How does pH affect the key components of the reaction?

The pH of the reaction buffer is a critical parameter because it influences two competing processes:

  • Amine Reactivity: The reactive species is the deprotonated primary amine (-NH₂), which acts as a nucleophile. At a pH below the pKa of the amine (the pKa for the lysine side chain is ~10.5), the amine group is predominantly protonated (-NH₃⁺) and non-nucleophilic, leading to a significant decrease in the reaction rate.[8] As the pH increases, the concentration of the deprotonated, reactive amine increases, favoring the coupling reaction.[8]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where the ester is cleaved by water, rendering it inactive. The rate of hydrolysis significantly increases at higher pH values.[1][8][9] This degradation of the NHS ester reduces the overall yield of the desired conjugate.[5][8]

Q3: Which buffers are recommended for NHS ester conjugations?

Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[1][10] A 0.1 M sodium bicarbonate or 0.1 M phosphate buffer solution is a frequently recommended choice.[4][5]

Q4: Are there any buffers I should avoid?

Yes, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[7] These buffers will compete with the target molecule for reaction with the NHS ester, leading to lower conjugation efficiency.[5][7] However, Tris or glycine buffers can be useful for quenching the reaction at the end of the procedure.[1][10]

Q5: My NHS ester is not soluble in my aqueous reaction buffer. What should I do?

Many non-sulfonated NHS esters have poor water solubility. In such cases, the NHS ester should first be dissolved in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture.[4][5][10] It is crucial to use high-quality, amine-free DMF.[5]

Q6: Can NHS esters react with amino acids other than lysine?

While highly selective for primary amines, NHS esters can react with other nucleophilic amino acid side chains, particularly at higher pH values.[11] Side reactions have been reported with tyrosine, serine, and threonine, although these reactions are generally much slower than the reaction with primary amines.[11][12][13]

Data Presentation

Table 1: Half-life of NHS Esters at Various pH Values

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.6410 minutes

Source:[1][9][10]

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This is a generalized protocol and should be optimized for each specific application.

  • Prepare the Protein Solution: Dissolve the protein in an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5) at a concentration of 1-10 mg/mL.[4][5][8]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO.[4][8]

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing.[8]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight on ice or at 4°C.[1][4][5]

  • Quenching (Optional): To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, or 1 M glycine.[1][8]

  • Purification: Purify the conjugate to remove excess, unreacted NHS ester and byproducts using an appropriate method such as gel filtration, dialysis, or chromatography.[4][5]

Mandatory Visualizations

NHS_Ester_Coupling_Pathway cluster_reactants Reactants cluster_reaction Reaction Environment cluster_products Products & Byproducts cluster_competing Competing Reaction Protein_Amine Protein with Primary Amine (R-NH₂) Conjugate Stable Amide Bond (R-NH-CO-Linker) Protein_Amine->Conjugate Nucleophilic Attack NHS_Ester NHS Ester Reagent NHS_Ester->Conjugate Hydrolyzed_Ester Inactive Hydrolyzed Ester NHS_Ester->Hydrolyzed_Ester Hydrolysis (Favored at high pH) Reaction_Conditions Optimal pH (7.2 - 8.5) Reaction_Conditions->Protein_Amine Deprotonates Amine Reaction_Conditions->NHS_Ester Influences Stability NHS_Byproduct N-Hydroxysuccinimide Conjugate->NHS_Byproduct Release H2O Water (H₂O) H2O->Hydrolyzed_Ester

Caption: NHS ester coupling reaction pathway.

Troubleshooting Guide

Issue: Low or No Coupling Yield

This is a common issue that can often be traced back to reaction conditions or reagent quality.

Troubleshooting_Workflow Start Low Coupling Yield Check_pH Verify Reaction pH Start->Check_pH Adjust_pH Adjust pH to 7.2-8.5 (Optimal: 8.3-8.5) Check_pH->Adjust_pH Incorrect Check_Buffer Buffer Contains Primary Amines? Check_pH->Check_Buffer Correct Success Improved Yield Adjust_pH->Success Change_Buffer Switch to Amine-Free Buffer (e.g., PBS, Bicarbonate) Check_Buffer->Change_Buffer Yes Check_Reagents NHS Ester Inactive? Check_Buffer->Check_Reagents No Change_Buffer->Success Use_Fresh_Reagent Use Fresh, Anhydrous NHS Ester Reagent Check_Reagents->Use_Fresh_Reagent Yes Check_Solubility NHS Ester Solubility Issue? Check_Reagents->Check_Solubility No Use_Fresh_Reagent->Success Dissolve_in_Organic Dissolve in Anhydrous DMSO or DMF First Check_Solubility->Dissolve_in_Organic Yes Check_Solubility->Success No Dissolve_in_Organic->Success

Caption: Troubleshooting workflow for low yield.

Potential CauseRecommended Action
Suboptimal pH Verify the pH of your reaction buffer. The optimal range is 7.2-8.5, with 8.3-8.5 often being ideal.[1][4][5][7] At lower pH, the amine is protonated and unreactive, while at higher pH, hydrolysis of the NHS ester is rapid.[5][8]
Presence of Primary Amines in Buffer Ensure your buffer is free of primary amines (e.g., Tris, glycine), which compete with the target molecule for reaction with the NHS ester.[5][7]
Inactive NHS Ester NHS esters are moisture-sensitive. Use fresh, high-quality reagents. Allow the reagent vial to warm to room temperature before opening to prevent condensation. Prepare NHS ester solutions immediately before use.[14]
NHS Ester Insolubility For water-insoluble NHS esters, first dissolve the reagent in a small amount of anhydrous, water-miscible organic solvent like DMSO or DMF before adding it to the reaction mixture.[4][5][10]
Low Protein Concentration Low concentrations of the molecule to be labeled can lead to less efficient crosslinking. The recommended protein concentration is typically 1-10 mg/mL.[5][8]

Issue: Protein Aggregation/Precipitation During Reaction

Potential CauseRecommended Action
Protein Instability The change in pH or the addition of an organic solvent can sometimes cause proteins to aggregate. Ensure your protein is soluble and stable in the chosen reaction buffer. Consider performing a buffer exchange to ensure compatibility.
High Concentration of Organic Solvent If using an organic solvent to dissolve the NHS ester, keep the final concentration in the reaction mixture low (typically 0.5-10%) to avoid protein precipitation.[10]

References

Technical Support Center: Troubleshooting Hydrolysis of Boc-NH-PEG10-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the use of Boc-NH-PEG10-NHS ester, with a specific focus on preventing and troubleshooting its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a PEG-based linker molecule used in bioconjugation and for synthesizing PROTACs (Proteolysis Targeting Chimeras).[1][2] It features a Boc-protected amine group and an N-hydroxysuccinimide (NHS) ester reactive group. The NHS ester allows for the covalent attachment of the PEG linker to primary amines on proteins, peptides, or other molecules, while the Boc group provides a protecting group for a terminal amine that can be deprotected in a subsequent step under acidic conditions.[3][4][]

Q2: What is hydrolysis in the context of this compound and why is it a problem?

Hydrolysis is a chemical reaction where the NHS ester group reacts with water.[6][7] This is the primary competing reaction to the desired conjugation with a primary amine.[6][8][9] The product of hydrolysis is a carboxylic acid, which is no longer reactive with amines.[6][7] This loss of reactivity reduces the overall efficiency and yield of the desired conjugate molecule.[7]

Q3: What are the main factors that influence the rate of NHS ester hydrolysis?

Several factors significantly impact the rate of hydrolysis:

  • pH: The rate of hydrolysis dramatically increases with a more alkaline pH.[7][8] While a pH range of 7.2-8.5 is optimal for the amine reaction, higher values within or above this range will accelerate hydrolysis.[7][8]

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis.[7]

  • Time: The longer the NHS ester is exposed to an aqueous environment, the greater the opportunity for hydrolysis to occur.[7]

  • Buffer Composition: The presence of nucleophiles other than the target amine can lead to side reactions. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester.[6]

Q4: How can I detect if my this compound has hydrolyzed?

The hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS) as a byproduct. This byproduct absorbs light in the 260-280 nm range.[8][10] The extent of hydrolysis in an aqueous solution (in the absence of primary amines) can be measured spectrophotometrically by monitoring the increase in absorbance in this range.[8][10]

Q5: What are the recommended storage and handling conditions to minimize hydrolysis?

To minimize hydrolysis, this compound should be stored under desiccated conditions at -20°C.[1][2][6][11] Before use, the reagent vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[6][12][13] It is recommended to prepare solutions fresh for each experiment and avoid making stock solutions for long-term storage, as the NHS-ester moiety readily hydrolyzes.[12] If an organic solvent is needed to dissolve the reagent, anhydrous (dry) solvents like DMSO or DMF should be used.[6]

Q6: What buffers are recommended for conjugation reactions with NHS esters?

Phosphate, carbonate-bicarbonate, HEPES, or borate buffers at a pH of 7.2 to 8.5 are commonly used for NHS-ester crosslinking reactions.[8] It is crucial to avoid buffers containing primary amines, such as Tris (TBS) and glycine, as they will compete in the reaction.[6][8] If needed, Tris or glycine can be used to quench the reaction at the end of the procedure.[8]

Q7: Can NHS esters react with other functional groups besides primary amines?

Yes, while NHS esters are highly reactive towards primary amines, they can also react with other nucleophilic groups, although generally with lower efficiency. These include:

  • Hydroxyl groups (Serine, Threonine, Tyrosine): Can form unstable ester linkages.[6]

  • Sulfhydryl groups (Cysteine): Can form less stable thioesters.[6]

  • Imidazole groups (Histidine): Can also show some reactivity.[6]

Factors Affecting NHS Ester Stability and Reaction Efficiency

The following table summarizes key quantitative data regarding the stability and reactivity of NHS esters. Note that these are general values for NHS esters and may vary for this compound.

ParameterRecommended Range/ValueNotes
pH 7.2 - 8.5Optimal for amine reaction. Higher pH increases the rate of hydrolysis.[7][8]
Temperature 4°C to Room TemperatureLower temperatures can help to slow down hydrolysis.[8]
Reaction Time 30 minutes - 4 hoursLonger reaction times may increase the extent of hydrolysis.[9]
Half-life of Hydrolysis 4-5 hours at pH 7.0 (0°C)Decreases to 10 minutes at pH 8.6 (4°C).[8][10]
Buffer Phosphate, Borate, CarbonateAvoid buffers with primary amines (e.g., Tris, Glycine).[6][8]

Experimental Protocol: General Procedure for Conjugation

This protocol provides a general guideline for conjugating this compound to a protein or other amine-containing molecule.

1. Reagent Preparation:

  • Protein Solution: Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0.

  • This compound Solution: Immediately before use, dissolve the this compound in a water-miscible anhydrous organic solvent such as DMSO or DMF to a desired concentration (e.g., 10 mg/mL).[12]

2. Conjugation Reaction:

  • Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.

3. Quenching the Reaction:

  • Add a quenching buffer containing primary amines (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.

  • Incubate for 15-30 minutes at room temperature to stop the reaction.

4. Purification:

  • Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Troubleshooting Hydrolysis of this compound

The following flowchart provides a visual guide to troubleshooting common issues related to the hydrolysis of this compound.

Troubleshooting_Hydrolysis cluster_start Start cluster_investigation Investigation start Low or No Conjugation Yield check_reagent Check Reagent Integrity start->check_reagent check_conditions Review Reaction Conditions check_reagent->check_conditions Reagent OK solution_reagent Use fresh, properly stored this compound. Equilibrate to RT before opening. check_reagent->solution_reagent Reagent Suspect check_buffer Verify Buffer Composition check_conditions->check_buffer Conditions OK solution_conditions Optimize pH (7.2-8.0), temperature (4°C), and reaction time (shorter is better). check_conditions->solution_conditions Conditions Suboptimal solution_buffer Use amine-free buffers (e.g., PBS). Ensure buffer pH is correct. check_buffer->solution_buffer Buffer Incorrect

Caption: Troubleshooting flowchart for this compound hydrolysis.

References

Technical Support Center: Side Reactions of NHS Esters with Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) regarding side reactions encountered during the use of N-hydroxysuccinimide (NHS) esters for protein modification.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of an NHS ester with a protein?

A1: The primary reaction of an NHS ester is with primary amines (-NH₂) to form a stable amide bond. In proteins, the most common primary amines are the ε-amino group of lysine (Lys, K) residues and the α-amino group of the N-terminus. This reaction is most efficient in the pH range of 7.2 to 8.5.[1]

Q2: What is the most common side reaction when using NHS esters?

A2: The most significant and common side reaction is the hydrolysis of the NHS ester. In an aqueous environment, water molecules can attack the ester, leading to its cleavage and the formation of an inactive carboxylic acid. This reaction competes with the desired amidation reaction and is highly dependent on pH, with the rate of hydrolysis increasing significantly at higher pH values.[1][2][3]

Q3: Can NHS esters react with other amino acid residues besides lysine?

A3: Yes, while NHS esters are highly selective for primary amines, they can react with other nucleophilic amino acid side chains. These side reactions are generally less efficient than the primary reaction with amines and are influenced by factors such as pH, reagent concentration, and the local microenvironment within the protein. Significant side reactions have been reported with:

  • Hydroxyl-containing residues: Serine (Ser, S), Threonine (Thr, T), and Tyrosine (Tyr, Y) can be acylated to form less stable ester bonds.[1][3][4]

  • Sulfhydryl-containing residues: Cysteine (Cys, C) can react to form a thioester linkage, which is more labile than an amide bond.[5]

  • Imidazole-containing residues: Histidine (His, H) can also show some reactivity.[1][5]

Q4: How does pH affect the selectivity of NHS ester reactions?

A4: pH is a critical factor that governs the selectivity of NHS ester reactions. At a slightly alkaline pH (7.2-8.5), the deprotonated primary amines of lysine residues are highly nucleophilic and readily react with NHS esters.[1][6] However, at a more acidic pH (around 6.0), the reactivity of primary amines is reduced due to protonation, and the side reactions with hydroxyl-containing residues like tyrosine can become more prominent.[5][7][8] Conversely, at a very high pH, the rate of NHS ester hydrolysis increases dramatically, reducing the overall labeling efficiency.[6]

Q5: What are common sources of failure or low efficiency in NHS ester labeling experiments?

A5: Low labeling efficiency can stem from several factors:

  • Suboptimal pH: The reaction buffer's pH is outside the optimal range of 7.2-8.5.[9]

  • NHS Ester Hydrolysis: The reagent has been exposed to moisture or stored improperly, leading to hydrolysis before use. Aqueous solutions of NHS esters should be used immediately.[6][9]

  • Buffer Composition: The presence of primary amine-containing buffers, such as Tris or glycine, will compete with the protein for reaction with the NHS ester.[6][10]

  • Low Reactant Concentration: Low concentrations of the protein or NHS ester can slow down the desired reaction, allowing the competing hydrolysis reaction to dominate.[9]

  • Inaccessible Amine Groups: The primary amines on the protein may be buried within its three-dimensional structure and inaccessible to the NHS ester.

Troubleshooting Guides

Problem 1: Low or No Protein Labeling
Possible Cause Recommended Solution
Incorrect Buffer pH Verify the pH of your reaction buffer using a calibrated pH meter. Ensure it is within the optimal range of 7.2-8.5.[9]
Hydrolyzed NHS Ester Use a fresh stock of the NHS ester. If dissolving in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous. Prepare the NHS ester solution immediately before adding it to the protein solution.[9]
Incompatible Buffer Avoid buffers containing primary amines (e.g., Tris, glycine). Use buffers such as phosphate, bicarbonate, or borate.[1][6][10]
Low Protein or Reagent Concentration Increase the concentration of the protein and/or the molar excess of the NHS ester. A protein concentration of at least 2 mg/mL is recommended.[9]
Steric Hindrance If primary amines are not accessible, consider using an NHS ester with a longer spacer arm to overcome steric hindrance.
Problem 2: Protein Precipitation or Aggregation After Labeling
Possible Cause Recommended Solution
Over-labeling Excessive modification of lysine residues can alter the protein's net charge and isoelectric point (pI), leading to reduced solubility and aggregation.[10] Reduce the molar excess of the NHS ester in the reaction.
Hydrophobicity of the Label Labeling with a very hydrophobic molecule can induce aggregation. If possible, use a more hydrophilic version of the label or introduce solubilizing agents.
Use of Organic Solvents For water-insoluble NHS esters, minimize the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture (typically below 10%). Consider using a water-soluble Sulfo-NHS ester alternative.
Suboptimal Buffer Conditions Ensure the buffer composition, ionic strength, and pH are suitable for maintaining the stability of your specific protein throughout the labeling and purification process.
Problem 3: Unexpected Protein Modification or Loss of Function
Possible Cause Recommended Solution
Side Reactions with Other Residues Unintended reactions with residues like serine, threonine, or tyrosine can occur, especially at non-optimal pH. These modifications can alter protein structure and function.
Modification of a Critical Residue The NHS ester may have reacted with a lysine or N-terminal amine that is essential for the protein's biological activity (e.g., in an active site or binding interface).
Reversal of O-acylation The ester linkages formed with serine, threonine, and tyrosine are less stable than the amide bonds with lysine. These side reactions can often be reversed by treatment with hydroxylamine or by incubation in a boiling water bath, which will cleave the ester bonds while leaving the stable amide bonds intact.[1]

Quantitative Data Summary

While precise kinetic constants can vary significantly depending on the specific protein, NHS ester, and reaction conditions, the following tables provide a semi-quantitative overview of NHS ester reactivity and stability.

Table 1: Relative Reactivity of Amino Acid Side Chains with NHS Esters

Amino Acid ResidueFunctional GroupRelative ReactivityStability of Linkage
Lysine (N-terminus) Primary Amine (-NH₂)+++++ (at pH 7.2-8.5)Very Stable (Amide bond)
Tyrosine Phenolic Hydroxyl (-OH)++ (more significant at pH < 7)Labile (Ester bond)
Serine/Threonine Aliphatic Hydroxyl (-OH)+ (can be significant with high NHS ester concentration)Labile (Ester bond)
Cysteine Sulfhydryl (-SH)++Labile (Thioester bond)
Histidine Imidazole+Labile

Table 2: Half-life of NHS Esters at Various pH Values

pHTemperature (°C)Approximate Half-life
7.004-5 hours
8.04~1 hour
8.64~10 minutes

Note: Data is generalized and can vary based on the specific NHS ester and buffer composition.

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester
  • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate) at a pH between 7.2 and 8.5. A typical protein concentration is 1-10 mg/mL.[6]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a high-quality, anhydrous organic solvent such as DMSO or DMF.

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 0.5 to 4 hours at room temperature or overnight at 4°C. Lower temperatures can help minimize hydrolysis of the NHS ester.[9]

  • Quenching (Optional): To stop the reaction, add a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[9]

  • Purification: Remove unreacted NHS ester and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Protocol for Reversing O-acylation Side Reactions with Hydroxylamine

Caution: Hydroxylamine is a hazardous chemical. Handle with appropriate safety precautions.

  • Buffer Exchange: After the initial labeling reaction and removal of excess NHS ester, exchange the buffer of the protein conjugate to a buffer compatible with hydroxylamine treatment (e.g., phosphate buffer).

  • Hydroxylamine Treatment: Prepare a stock solution of hydroxylamine (e.g., 2 M hydroxylamine-HCl, pH adjusted to ~9.0 with NaOH). Add this to the protein solution to a final concentration of around 0.2 M.

  • Incubation: Incubate the reaction at room temperature for several hours (e.g., 48-96 hours). The exact time may need to be optimized. For more rapid cleavage, a higher pH (e.g., 10) and temperature (e.g., 42°C) can be used, but this may risk denaturing the protein.[11]

  • Purification: Remove the hydroxylamine and other small molecules by desalting or dialysis.

Visualizations

Primary Reaction vs. Side Reactions of NHS Esters cluster_primary Primary Reaction (Aminolysis) cluster_side Side Reactions Protein_Amine Protein-NH2 (Lysine, N-terminus) Amide_Bond Protein-NH-CO-R (Stable Conjugate) Protein_Amine->Amide_Bond NHS_Ester R-CO-O-NHS NHS_Ester->Amide_Bond pH 7.2-8.5 Inactive_Acid R-COOH (Inactive) NHS_Ester->Inactive_Acid Hydrolysis (competing reaction) Ester_Bond Protein-O-CO-R (Labile Conjugate) NHS_Ester->Ester_Bond O-acylation (pH dependent) Hydrolysis H2O Hydrolysis->Inactive_Acid Hydroxyl Protein-OH (Ser, Thr, Tyr) Hydroxyl->Ester_Bond

Caption: NHS ester primary reaction with amines vs. common side reactions.

Troubleshooting Low Labeling Efficiency Start Low Labeling Efficiency Check_pH Is buffer pH 7.2-8.5? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Reagent Is NHS ester fresh? Check_Buffer->Check_Reagent Yes Change_Buffer Use amine-free buffer Check_Buffer->Change_Buffer No Check_Concentration Are concentrations sufficient? Check_Reagent->Check_Concentration Yes Use_Fresh_Reagent Use fresh NHS ester Check_Reagent->Use_Fresh_Reagent No Increase_Concentration Increase protein and/or NHS ester concentration Check_Concentration->Increase_Concentration No Success Labeling Successful Check_Concentration->Success Yes Adjust_pH->Start Change_Buffer->Start Use_Fresh_Reagent->Start Increase_Concentration->Start

Caption: A logical workflow for troubleshooting low labeling efficiency.

References

Improving solubility of Boc-NH-PEG10-NHS ester in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-NH-PEG10-NHS ester. This guide provides detailed information, troubleshooting advice, and protocols to help researchers, scientists, and drug development professionals successfully use this reagent in their experiments, with a focus on overcoming solubility challenges in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why won't my this compound dissolve directly in my aqueous buffer?

A1: this compound, like many other PEGylated crosslinkers with protective groups, often exhibits limited solubility directly in aqueous buffers.[1][2] This is due to the hydrophobic nature of the tert-Butyloxycarbonyl (Boc) protecting group. The recommended and most effective method is to first dissolve the compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[3][4][5] This stock solution can then be added to your aqueous reaction buffer at the desired final concentration.

Q2: What is the function of each part of the this compound molecule?

A2:

  • Boc-NH- (Boc-protected amine): The Boc group is a protecting group for the amine. It can be removed under mild acidic conditions to reveal a free primary amine, which can then be used for subsequent reactions.[6][7][]

  • -PEG10- (Polyethylene Glycol): The PEG spacer is hydrophilic and increases the water solubility of the molecule it is attached to.[6][][9] It can also reduce aggregation and immunogenicity of the conjugated protein or peptide.[]

  • -NHS ester (N-Hydroxysuccinimide ester): This is a reactive group that efficiently couples with primary amines (like those on the side chain of lysine residues in proteins) at a neutral to slightly basic pH (7.0-9.0) to form stable amide bonds.[3][4][10]

Q3: Is it possible to prepare a stock solution of this compound in an organic solvent and store it for later use?

A3: It is strongly recommended to dissolve the this compound immediately before use.[3][4][5] The NHS-ester group is highly sensitive to moisture and will hydrolyze over time, even in anhydrous organic solvents if trace amounts of water are present.[3][4] Preparing stock solutions for long-term storage is not advised as the reagent will lose its reactivity.[5] Always weigh out the required amount, dissolve it, and use it in your experiment without delay.

Q4: Which buffers should I avoid in my conjugation reaction?

A4: Avoid buffers that contain primary amines, such as Tris (e.g., TBS) or glycine.[3][4][5] These buffers will compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation efficiency. If your protein is in such a buffer, it should be exchanged into an amine-free buffer like phosphate-buffered saline (PBS) before starting the conjugation.[3][4]

Troubleshooting Guide

Issue 1: Precipitate forms when adding the DMSO stock solution to the aqueous buffer.
Possible Cause Solution
Final concentration is too high The solubility of the PEG reagent in the final aqueous solution is limited. Try lowering the final concentration of the reagent in the reaction mixture.
Organic solvent percentage is too high The final concentration of the organic co-solvent (DMSO/DMF) in the reaction should ideally not exceed 10% of the total volume, as higher concentrations can cause some proteins to precipitate.[3][4][5]
Buffer conditions High salt concentrations can sometimes decrease the solubility of PEGylated compounds.[2] Consider using a buffer with a moderate salt concentration (e.g., 0.1 M phosphate, 0.15 M NaCl).[4]
Issue 2: Low or no conjugation efficiency.
Possible Cause Solution
Hydrolyzed Reagent The NHS ester has been inactivated by hydrolysis due to moisture. Ensure the reagent was stored properly at -20°C with a desiccant and that the vial was warmed to room temperature before opening to prevent condensation.[3][4][5] Always prepare the stock solution immediately before use.[4]
Incorrect Buffer pH The reaction pH is critical. The optimal pH for NHS ester coupling is a compromise between amine reactivity and ester stability, typically between 7.2 and 8.5.[10][11] At lower pH, the target amines are protonated and non-reactive. At higher pH, the rate of NHS ester hydrolysis increases dramatically.[11]
Presence of Competing Amines The reaction buffer or protein sample contains primary amines (e.g., Tris, glycine, ammonium salts) that are consuming the reagent.[3][4] Perform a buffer exchange into an amine-free buffer like PBS.
Insufficient Molar Excess The molar ratio of the PEG reagent to the target molecule may be too low. For proteins, a 5- to 20-fold molar excess of the NHS ester is a common starting point.[5][12] This may need to be optimized for your specific application.

Data & Experimental Protocols

Quantitative Data Summary

The stability of the NHS ester is highly dependent on the pH of the aqueous buffer. Hydrolysis is a competing reaction that inactivates the reagent.

Table 1: Effect of pH on NHS Ester Half-Life

pHTemperatureApproximate Half-Life
7.00°C4 - 5 hours[10][13]
8.0Room Temp.~190 - 210 minutes[14][15]
8.5Room Temp.~130 - 180 minutes[14][15]
8.64°C10 minutes[10][13]
9.0Room Temp.~110 - 125 minutes[14][15]

Note: Half-life values are approximate and can vary based on the specific molecule and buffer composition. Data is compiled from studies on various NHS esters.

Table 2: Recommended Buffers for NHS Ester Conjugation

Buffer NameCompositionpH RangeNotes
Phosphate-Buffered Saline (PBS)0.1 M Phosphate, 0.15 M NaCl7.2 - 7.4Most common and highly recommended.[3][4]
HEPES Buffer7.0 - 8.0A good alternative to phosphate buffer.[10]
Borate Buffer8.0 - 9.0Can be used, but be mindful of accelerated hydrolysis at higher pH.[10]
Carbonate-Bicarbonate Buffer8.5 - 9.0Effective for reactions requiring higher pH, but reagent half-life is reduced.[10]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution

This protocol describes the standard procedure for dissolving the reagent for use in an aqueous reaction.

Materials:

  • This compound

  • Anhydrous, high-purity dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[4]

  • Vortex mixer

  • Pipettes

Procedure:

  • Remove the vial of this compound from storage at -20°C and allow it to equilibrate to room temperature for at least 15-20 minutes before opening.[3][4][5] This is critical to prevent moisture from condensing on the cold powder, which would cause hydrolysis.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Calculate the amount of reagent needed for your experiment. Immediately before use, weigh the required amount in a separate tube.

  • Add the appropriate volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[3][4]

  • Vortex gently until the solid is completely dissolved.

  • Proceed immediately to the conjugation reaction. Do not store the solution.[4][5] Discard any unused portion of the dissolved reagent.

Protocol 2: General Protocol for Protein Conjugation

This protocol provides a starting point for conjugating this compound to a protein containing primary amines (e.g., lysine residues).

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)[4]

  • Freshly prepared this compound stock solution (from Protocol 1)

  • Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 7.5)[3]

  • Purification system (e.g., dialysis cassette, size-exclusion chromatography column)[4][5]

Procedure:

  • Preparation: Ensure your protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer such as PBS at pH 7.2-8.0.[3][4]

  • Calculation: Determine the volume of the PEG-NHS ester stock solution needed to achieve the desired molar excess (e.g., 20-fold molar excess) over the protein.[5]

  • Conjugation: Add the calculated volume of the PEG-NHS ester stock solution to the protein solution while gently stirring. Ensure the final volume of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.[3][4][5]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[3][4][5] Incubation times may require optimization.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM.[10] This will react with and consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.

  • Purification: Remove the excess, unreacted PEG reagent and reaction byproducts (N-hydroxysuccinimide) using dialysis or size-exclusion chromatography.[4][5]

  • Storage: Store the purified PEGylated protein under conditions optimal for the unmodified protein.

Visualizations

Workflow Diagrams

G cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction start 1. Equilibrate Reagent Vial to Room Temperature weigh 2. Weigh Reagent (Use Immediately) start->weigh dissolve 3. Dissolve in Anhydrous DMSO or DMF weigh->dissolve stock Concentrated Stock Solution dissolve->stock add 4. Add Stock Solution to Protein (Mix Gently) stock->add protein Protein in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) protein->add incubate 5. Incubate (e.g., 1h at RT or 2h at 4°C) add->incubate quench 6. Quench Reaction (e.g., add Tris buffer) incubate->quench purify 7. Purify Conjugate (Dialysis / SEC) quench->purify final_product Purified PEGylated Protein purify->final_product

Caption: Recommended workflow for dissolving and conjugating this compound.

G cluster_positive Key Success Factors cluster_negative Common Pitfalls center Successful Conjugation ph Optimal pH (7.2 - 8.5) ph->center buffer Amine-Free Buffer (e.g., PBS) buffer->center reagent Fresh, Non-Hydrolyzed Reagent reagent->center solvent Anhydrous Organic Solvent (DMSO) solvent->center ph_bad Incorrect pH (<7 or >9) ph_bad->center buffer_bad Amine-Containing Buffer (e.g., Tris) buffer_bad->center reagent_bad Moisture Exposure (Hydrolyzed Reagent) reagent_bad->center solubility_bad Poor Solubility (Direct Aqueous Dissolution) solubility_bad->center

Caption: Key factors influencing the success of an NHS ester conjugation reaction.

References

Technical Support Center: Storage and Handling of Moisture-Sensitive PEG NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of moisture-sensitive Poly(ethylene glycol) N-hydroxysuccinimidyl esters (PEG NHS esters). This guide addresses common challenges related to the hydrolytic instability of PEG NHS esters through detailed frequently asked questions (FAQs), troubleshooting guides, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are PEG NHS esters and what are their primary applications?

A1: PEG NHS esters are amine-reactive reagents used to covalently attach polyethylene glycol (PEG) to molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides.[1][2] The NHS ester reacts with primary amines (-NH₂) at a neutral to slightly basic pH to form a stable amide bond.[3][4] This process, known as PEGylation, can enhance the solubility, stability, and in vivo circulation time of therapeutic molecules, while potentially reducing their immunogenicity.[5]

Q2: Why are PEG NHS esters considered moisture-sensitive?

A2: The N-hydroxysuccinimidyl (NHS) ester group is highly susceptible to hydrolysis, a chemical reaction with water.[2][6] This reaction converts the reactive NHS ester into a non-reactive carboxylic acid, rendering the PEG derivative unable to conjugate with its target amine-containing molecule.[6] This hydrolysis is a primary cause of reduced or failed conjugation efficiency.[6][7]

Q3: What are the optimal storage and handling conditions for PEG NHS esters?

A3: To minimize hydrolysis and maintain reactivity, PEG NHS esters must be stored and handled with care.[2][7]

  • Storage: Solid PEG NHS esters should be stored at -20°C in a dark, desiccated environment.[1][2][7] The use of a desiccant is crucial to prevent moisture accumulation.[1][2][3]

  • Handling: Before opening the vial, it is imperative to allow it to equilibrate to room temperature.[1][2][3] This prevents atmospheric moisture from condensing on the cold reagent. For enhanced stability, purging the vial with an inert gas like argon or nitrogen before resealing is recommended.[8][9]

Q4: Can I prepare stock solutions of PEG NHS esters?

A4: It is strongly advised not to prepare stock solutions of PEG NHS esters for long-term storage.[1][2][3] The NHS ester moiety readily hydrolyzes in the presence of moisture, even in anhydrous solvents like DMSO and DMF, which can absorb atmospheric water.[2][8] Therefore, it is best to weigh and dissolve only the required amount of the reagent immediately before use.[1][2][3] Any unused reconstituted reagent should be discarded.[1][2]

Q5: Which buffers and solvents are compatible with PEG NHS ester reactions?

A5: The choice of buffer and solvent is critical for a successful conjugation reaction.

  • Recommended Buffers: Amine-free buffers are essential. Common choices include phosphate-buffered saline (PBS) at pH 7.2-8.0, borate buffer, or bicarbonate/carbonate buffer.[1][2][6]

  • Incompatible Buffers: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester.[1][2][7] If your protein is in an incompatible buffer, it must be exchanged for an appropriate amine-free buffer via dialysis or desalting columns before initiating the PEGylation reaction.[1][2][7]

  • Solvents: PEG NHS esters are often dissolved in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer.[1][2][3] It is crucial to use anhydrous (dry) solvent from a freshly opened bottle or one stored properly over molecular sieves to prevent premature hydrolysis.[6][8] The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%.[2][10]

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Conjugation Efficiency Hydrolysis of PEG NHS Ester: The reagent was exposed to moisture during storage or handling.- Always store the reagent at -20°C with a desiccant.[1][2][7] - Allow the vial to warm to room temperature before opening to prevent condensation.[1][2][7] - Use anhydrous DMSO or DMF to dissolve the reagent.[6][8] - Prepare the reagent solution immediately before use.[1][2]
Incorrect Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine).- Use an amine-free buffer such as PBS (pH 7.2-8.0).[1][2] - If necessary, perform a buffer exchange on your sample using dialysis or a desalting column.[1][2][7]
Incorrect pH: The reaction pH is too low (below 7.0), leading to protonation of primary amines, or too high (above 8.5), causing rapid hydrolysis of the NHS ester.- Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[4][6]
Low Target Molecule Concentration: Dilute protein solutions may require a greater molar excess of the PEG NHS ester to achieve the desired level of conjugation.[2][7]- Increase the concentration of your protein or other target molecule.[6] - Increase the molar excess of the PEG NHS ester in the reaction.[2][7]
High Background Signal in Assays (e.g., ELISA) Excess Labeling: Over-modification of the protein can alter its properties and lead to non-specific binding.- Reduce the molar ratio of the PEG crosslinker to your target molecule.[7] - Shorten the reaction time.[7]
Hydrolyzed Reagent: The presence of hydrolyzed PEG NHS ester (now a carboxylic acid) can increase non-specific electrostatic interactions.- Ensure the PEG NHS ester is fresh and has been handled correctly to prevent hydrolysis.[11] - Purify the PEGylated protein thoroughly after the reaction to remove any unreacted or hydrolyzed reagent.[1][2]
Inadequate Blocking or Washing: Insufficient blocking of non-specific binding sites or inadequate washing can lead to high background.- Optimize blocking conditions (e.g., different blocking agents, longer incubation times).[11] - Increase the number and duration of washing steps.[11]

Quantitative Data

The stability of the NHS ester is highly dependent on pH and temperature. The rate of hydrolysis increases significantly with higher pH and temperature.

pH Temperature (°C) Approximate Half-life of NHS Ester
7.004-5 hours[12]
8.04~60 minutes
8.6410 minutes[12]

Note: These values are approximate and can vary based on the specific PEG NHS ester and buffer conditions.

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation

This protocol provides a general method for labeling a protein with a PEG NHS ester. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • PEG NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[1][2]

  • Equilibrate PEG NHS Ester: Remove the vial of PEG NHS ester from -20°C storage and allow it to warm completely to room temperature before opening.[1][2]

  • Prepare PEG NHS Ester Solution: Immediately before use, weigh the desired amount of PEG NHS ester and dissolve it in anhydrous DMSO or DMF to create a concentrated solution (e.g., 10 mM).[1][3]

  • Perform the Conjugation Reaction:

    • Add a calculated molar excess (typically 20-fold for antibodies) of the dissolved PEG NHS ester solution to the protein solution while gently vortexing.[1][2]

    • Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[2]

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[1][2]

  • Quench the Reaction (Optional but Recommended): Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[7] Incubate for an additional 15-30 minutes. This step consumes any unreacted NHS esters.

  • Purify the Conjugate: Remove unreacted and hydrolyzed PEG NHS ester and byproducts by dialysis or using a desalting column equilibrated with the desired storage buffer.[1][2]

  • Store the PEGylated Protein: Store the purified conjugate under conditions optimal for the non-PEGylated protein.[1][2]

Protocol 2: Reactivity Test for PEG NHS Ester

This protocol can be used to assess the reactivity of a PEG NHS ester reagent that is suspected to have been compromised by moisture. The principle is to measure the release of NHS upon complete hydrolysis with a base.

Materials:

  • PEG NHS ester to be tested

  • Amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.0)

  • 0.5 N Sodium Hydroxide (NaOH)

  • Spectrophotometer and UV-transparent cuvettes

Procedure:

  • Prepare Reagent Solution: Weigh 1-2 mg of the PEG NHS ester and dissolve it in 2 mL of the amine-free buffer. If necessary, first dissolve in a minimal volume of anhydrous DMSO (~50 µL) before adding the buffer.[9]

  • Measure Initial Absorbance: Measure the absorbance of the solution at 260 nm. This is the initial reading (A_initial).

  • Induce Complete Hydrolysis: Add a small volume of 0.5 N NaOH to the cuvette to raise the pH significantly and induce rapid hydrolysis. Mix well.

  • Measure Final Absorbance: After a few minutes, measure the absorbance of the solution again at 260 nm. This is the final reading (A_final).

  • Interpretation: A significant increase in absorbance from A_initial to A_final indicates the presence of reactive NHS ester that has been hydrolyzed to release NHS. If there is little to no change in absorbance, the reagent has likely already been hydrolyzed and is no longer reactive.

Visualizations

Hydrolysis_Pathway cluster_products Products PEG_NHS PEG-NHS Ester (Reactive) PEG_Acid PEG-Carboxylic Acid (Non-reactive) PEG_NHS->PEG_Acid Hydrolysis H2O H₂O (Moisture) H2O->PEG_Acid NHS NHS (Byproduct)

Caption: Hydrolysis of a PEG NHS ester by moisture, leading to a non-reactive product.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Start Start Equilibrate Equilibrate PEG NHS Ester to Room Temp Start->Equilibrate Prepare_Protein Prepare Protein in Amine-Free Buffer Start->Prepare_Protein Dissolve_PEG Dissolve PEG NHS Ester in Anhydrous Solvent Equilibrate->Dissolve_PEG Mix Add PEG NHS Ester to Protein Solution Prepare_Protein->Mix Dissolve_PEG->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris, Glycine) Incubate->Quench Purify Purify Conjugate (Dialysis / Desalting) Quench->Purify Analyze Analyze & Store PEGylated Protein Purify->Analyze End End Analyze->End

Caption: Experimental workflow for the PEGylation of a protein using a PEG NHS ester.

References

Impact of protein concentration on PEGylation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during protein PEGylation, with a specific focus on the impact of protein concentration on efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the typical protein concentration range for a PEGylation reaction?

A1: A typical protein concentration for PEGylation reactions ranges from 1 to 20 mg/mL. However, the optimal concentration is highly dependent on the specific protein's solubility and stability characteristics. For some protocols, a starting concentration of not less than 2 mg/mL is recommended to achieve efficient conjugation.

Q2: How does protein concentration affect the rate of PEGylation?

A2: Generally, a higher protein concentration can lead to an increased reaction rate due to the greater proximity of protein molecules and the PEGylating agent. This can result in a higher yield of the desired PEGylated product in a shorter amount of time.

Q3: What are the potential negative impacts of high protein concentration on PEGylation?

A3: While a high protein concentration can enhance the reaction rate, it also significantly increases the risk of intermolecular cross-linking and protein aggregation. This is particularly problematic when using bifunctional PEG linkers. Aggregation can lead to a loss of soluble and active protein, making purification more challenging and reducing the overall yield of the desired product.

Q4: How can I determine the optimal protein concentration for my specific protein?

A4: The optimal protein concentration should be determined empirically for each specific protein and PEG reagent combination. It is highly recommended to perform small-scale screening experiments with varying protein concentrations while keeping other parameters like the PEG:protein molar ratio, pH, and temperature constant. The results can be analyzed by SDS-PAGE or SEC to identify the concentration that provides the best balance between PEGylation efficiency and minimal aggregation.

Q5: What are the key factors, besides protein concentration, that influence PEGylation efficiency?

A5: Several factors critically influence the outcome of a PEGylation reaction. These include the PEG-to-protein molar ratio, the reactivity of the specific PEG reagent, the pH and composition of the reaction buffer, the reaction temperature, and the incubation time. All these parameters should be considered and optimized for a successful PEGylation experiment.

Troubleshooting Guides

Issue 1: Low PEGylation Efficiency

Symptom: SDS-PAGE or SEC analysis shows a large amount of unreacted protein.

Possible Cause Troubleshooting Steps
Protein concentration is too low. - Increase the protein concentration in small increments (e.g., 2-5 mg/mL at a time) in pilot reactions. - Concentrate the protein solution before the reaction using appropriate methods like ultrafiltration.
Suboptimal PEG:protein molar ratio. - Increase the molar excess of the PEG reagent. A 5- to 20-fold molar excess is a common starting point.
Inadequate reaction time or temperature. - Extend the incubation time. Monitor the reaction at different time points (e.g., 1, 2, 4, and 8 hours) to determine the optimal duration. - If the protein is stable at a higher temperature, consider increasing the reaction temperature (e.g., from 4°C to room temperature) to accelerate the reaction rate.
Incorrect buffer pH. - Ensure the pH of the reaction buffer is optimal for the chosen PEG chemistry. For amine-reactive PEGs (e.g., NHS esters), a pH of 7.0-8.5 is typically required.
Hydrolyzed or inactive PEG reagent. - Use a fresh vial of the PEG reagent. Ensure proper storage conditions (e.g., -20°C, desiccated) to prevent hydrolysis.
Issue 2: Protein Aggregation or Precipitation

Symptom: The reaction mixture becomes cloudy or a precipitate is visible. SEC analysis shows high molecular weight aggregates. SDS-PAGE shows protein stuck in the wells or as high molecular weight smears.

Possible Cause Troubleshooting Steps
Protein concentration is too high. - Reduce the protein concentration. Perform a dilution series to find a concentration where aggregation is minimized.
Intermolecular cross-linking. - If using a bifunctional PEG, reduce the PEG:protein molar ratio. - Consider switching to a monofunctional PEG reagent if cross-linking is not desired.
Suboptimal buffer conditions. - Optimize the buffer pH to a range where the protein is most stable. - Increase the ionic strength of the buffer by adding salts like NaCl, which can sometimes improve protein solubility.
Reaction temperature is too high. - Perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction and reduce the propensity for aggregation.
Addition of stabilizing excipients. - Add stabilizers to the reaction buffer. Common examples include sucrose (5-10% w/v), arginine (50-100 mM), or low concentrations of non-ionic surfactants like Polysorbate 20 (0.01-0.05% v/v).[1]
Issue 3: Smearing or Poor Resolution on SDS-PAGE

Symptom: PEGylated protein bands on the SDS-PAGE gel are smeared and not well-defined.

Possible Cause Troubleshooting Steps
Heterogeneous PEGylation. - This can be due to multiple PEG molecules attaching to the protein. Optimize the PEG:protein molar ratio to favor mono-PEGylation. - Shorten the reaction time to reduce the formation of higher-order PEGylated species.
Interaction between PEG and SDS. - This is a known issue that can cause aberrant migration and smearing of PEGylated proteins on SDS-PAGE.[2][3] - Consider using native PAGE, which can provide better resolution for PEGylated proteins by avoiding the interaction with SDS.[2][3]
Sample overload. - Reduce the amount of protein loaded onto the gel.
Inappropriate gel percentage. - Use a gradient gel (e.g., 4-12%) to better resolve a wide range of molecular weights.

Data Presentation

The following table summarizes the expected impact of varying protein concentration on key PEGylation outcomes based on literature.

Protein ConcentrationReaction RateRisk of AggregationMono-PEGylated Product YieldOverall Efficiency
Low (e.g., < 2 mg/mL) SlowLowPotentially low due to slow kineticsSuboptimal
Moderate (e.g., 2-10 mg/mL) Moderate to FastModerateOften optimalGood
High (e.g., > 10 mg/mL) FastHighMay decrease due to aggregation and loss of soluble productCan be poor if aggregation is significant

Note: The optimal concentration range is protein-dependent and should be experimentally determined.

Experimental Protocols

Protocol 1: Amine-Reactive PEGylation of a Model Protein (e.g., BSA)

Materials:

  • Bovine Serum Albumin (BSA)

  • mPEG-NHS ester (e.g., mPEG-Succinimidyl Carboxymethyl Ester)

  • Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4 (amine-free)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Reaction tubes

Procedure:

  • Prepare Protein Solution: Dissolve BSA in 0.1 M PBS (pH 7.4) to the desired concentration (e.g., 5 mg/mL).

  • Prepare PEG Solution: Immediately before use, dissolve the mPEG-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Initiate PEGylation Reaction: Add a calculated volume of the mPEG-NHS ester solution to the BSA solution to achieve the desired molar excess (e.g., 10-fold). Gently mix the solution by inverting the tube. The final DMSO concentration should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour or at 4°C for 2-4 hours with gentle stirring.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove unreacted PEG and byproducts by dialysis against PBS or by using size exclusion chromatography.

  • Analysis: Analyze the crude reaction mixture and purified product by SDS-PAGE (Protocol 2) and SEC (Protocol 3).

Protocol 2: SDS-PAGE Analysis of PEGylated Protein

Materials:

  • Precast or hand-cast polyacrylamide gels (e.g., 4-12% gradient gel)

  • SDS-PAGE running buffer

  • 2x Laemmli sample buffer

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or other protein stain

Procedure:

  • Sample Preparation: Mix an aliquot of the PEGylation reaction (crude and purified) with an equal volume of 2x Laemmli sample buffer.

  • Denaturation: Heat the samples at 95°C for 5 minutes.

  • Gel Loading: Load the denatured samples and molecular weight standards into the wells of the polyacrylamide gel.

  • Electrophoresis: Run the gel according to the manufacturer's instructions.

  • Staining and Visualization: Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands. Successful PEGylation will result in a band shift to a higher apparent molecular weight compared to the unmodified protein.

Protocol 3: Size Exclusion Chromatography (SEC) Analysis

Materials:

  • SEC column suitable for the size range of the protein and its PEGylated forms.

  • HPLC or FPLC system with a UV detector.

  • Mobile phase: e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0.

  • Molecular weight standards for column calibration.

Procedure:

  • Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject a filtered aliquot of the PEGylation reaction mixture onto the column.

  • Elution and Detection: Elute the sample with the mobile phase at a constant flow rate. Monitor the eluate at 280 nm.

  • Data Analysis: Analyze the resulting chromatogram. Aggregates will elute first, followed by the PEGylated protein, and then the smaller, unmodified protein. The peak areas can be used to quantify the relative amounts of each species.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis p_sol Prepare Protein Solution (e.g., 5 mg/mL in PBS) mix Mix Protein and PEG Solutions p_sol->mix peg_sol Prepare PEG-NHS Solution (in anhydrous DMSO) peg_sol->mix incubate Incubate (e.g., 1 hr at RT or 2-4 hrs at 4°C) mix->incubate quench Quench Reaction (e.g., with Tris or Glycine) incubate->quench purify Purify (Dialysis or SEC) quench->purify analyze Analyze Products (SDS-PAGE & SEC) purify->analyze

Caption: General experimental workflow for protein PEGylation.

Troubleshooting_Logic cluster_low_yield Low Yield cluster_aggregation Aggregation cluster_success Success start Observe PEGylation Outcome (SDS-PAGE / SEC) low_yield Low PEGylation Efficiency? start->low_yield No aggregation Aggregation Observed? start->aggregation Yes increase_conc Increase Protein Conc. low_yield->increase_conc Yes low_yield->aggregation increase_conc->start increase_ratio Increase PEG:Protein Ratio increase_ratio->start increase_time Increase Reaction Time/Temp increase_time->start decrease_conc Decrease Protein Conc. aggregation->decrease_conc Yes success Optimal PEGylation aggregation->success No decrease_conc->start add_excipients Add Stabilizers (e.g., Arginine, Sucrose) add_excipients->start decrease_temp Decrease Reaction Temp decrease_temp->start

Caption: Logical workflow for troubleshooting PEGylation experiments.

References

Removing unreacted Boc-NH-PEG10-NHS ester post-conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted Boc-NH-PEG10-NHS ester following a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted this compound after conjugation?

A1: The most common and effective methods for removing unreacted this compound leverage the size and physicochemical differences between the conjugated product and the smaller, unreacted PEG linker. These methods include:

  • Dialysis: A membrane-based separation technique that allows smaller molecules like unreacted PEG to diffuse out while retaining the larger conjugate.[]

  • Size Exclusion Chromatography (SEC) / Gel Filtration: A chromatographic technique that separates molecules based on their hydrodynamic radius.[][2] The larger conjugate elutes before the smaller, unreacted PEG.

  • Ion Exchange Chromatography (IEX): This method separates molecules based on their net charge.[] PEGylation can alter the surface charge of a molecule, enabling separation of the conjugate from the unreacted, neutral PEG linker.

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity.[] It is particularly useful for purifying conjugates of small molecules or peptides.

  • Precipitation: This method relies on differential solubility.[3][4] By adding a non-polar solvent, the PEGylated product can often be precipitated while the unreacted PEG remains in solution.[3][4]

Q2: How do I choose the best purification method for my specific conjugate?

A2: The choice of purification method depends on several factors, including the size of your target molecule, the stability of the conjugate, and the desired level of purity. The following decision tree can guide your selection:

G start Start: Post-Conjugation Mixture is_large_biomolecule Is the conjugate a large biomolecule (e.g., protein, antibody > 30 kDa)? start->is_large_biomolecule is_small_molecule Is the conjugate a small molecule or peptide? is_large_biomolecule->is_small_molecule No dialysis_sec Dialysis or Size Exclusion Chromatography (SEC) is_large_biomolecule->dialysis_sec Yes rphplc Reverse Phase HPLC (RP-HPLC) is_small_molecule->rphplc Yes charge_difference Is there a significant charge difference post-conjugation? dialysis_sec->charge_difference iex Ion Exchange Chromatography (IEX) charge_difference->iex Yes precipitation_option Consider Precipitation as a cost-effective alternative charge_difference->precipitation_option No

Caption: Decision tree for selecting a purification method.

Q3: My unreacted this compound is co-eluting with my conjugate during Size Exclusion Chromatography (SEC). What should I do?

A3: Co-elution during SEC can occur if the hydrodynamic radii of the conjugate and the unreacted PEG are too similar.[5] Consider the following troubleshooting steps:

  • Optimize SEC Conditions:

    • Column Selection: Use a column with a smaller pore size to better resolve smaller molecules.

    • Mobile Phase: Modify the mobile phase composition. Sometimes, altering the ionic strength can influence the hydrodynamic volume of the molecules.

  • Switch to an Orthogonal Method: If optimizing SEC is unsuccessful, utilize a separation technique that does not rely on size, such as:

    • Ion Exchange Chromatography (IEX): If your conjugation has altered the net charge of your molecule.

    • Reverse Phase HPLC (RP-HPLC): This separates based on hydrophobicity and is often effective.

Q4: I am observing low recovery of my conjugate after purification. What are the potential causes and solutions?

A4: Low recovery can be due to several factors depending on the purification method:

  • Non-specific Binding: The conjugate may be adsorbing to chromatography columns or dialysis membranes.

    • Solution: Add a non-ionic surfactant (e.g., 0.01% Tween 20) to the buffers, or use a different type of column or membrane material.

  • Precipitation/Aggregation: The conjugate may be precipitating out of solution.

    • Solution: Ensure the buffer composition (pH, ionic strength) is optimal for your conjugate's stability. You may need to screen different buffer conditions.

  • Harsh Elution Conditions (for chromatography):

    • Solution: If using IEX or RP-HPLC, the elution conditions (e.g., high salt, high organic solvent) may be denaturing or precipitating your conjugate. Try a shallower gradient or a different mobile phase.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete removal of unreacted PEG The chosen purification method has insufficient resolution.Switch to a method with a different separation principle (e.g., from SEC to IEX or RP-HPLC). Optimize the current method (e.g., longer column, shallower gradient).
The molecular weight cutoff of the dialysis membrane is too large.Select a dialysis membrane with a molecular weight cutoff that is significantly smaller than your conjugate but larger than the unreacted PEG.
Conjugate instability during purification The buffer pH or ionic strength is suboptimal.Perform a buffer screen to identify conditions that maintain the stability of your conjugate.
The conjugate is sensitive to the organic solvent used in RP-HPLC.Reduce the percentage of organic solvent in the mobile phase or use a different type of chromatography (e.g., IEX, SEC).
Difficulty resuspending a precipitated conjugate The pellet is too compact.Reduce centrifugation speed or time during precipitation.
The resuspension buffer is not optimal.Try different resuspension buffers with varying pH and excipients. Gentle agitation or sonication may also be helpful.

Experimental Protocols

Protocol 1: Removal of Unreacted this compound by Dialysis

This protocol is suitable for purifying large biomolecules (e.g., proteins, antibodies) from the smaller unreacted PEG linker.

Materials:

  • Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO) (e.g., 10-20 kDa for proteins > 50 kDa).

  • Dialysis buffer (e.g., PBS, pH 7.4).

  • Stir plate and stir bar.

  • Large beaker.

Procedure:

  • Prepare the Dialysis Membrane: Hydrate the dialysis tubing or cassette according to the manufacturer's instructions.

  • Sample Loading: Carefully load the post-conjugation reaction mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped.

  • Dialysis:

    • Place the sealed dialysis bag/cassette in a beaker with a large volume of cold dialysis buffer (at least 200 times the sample volume).

    • Place the beaker on a stir plate and stir gently at 4°C.

  • Buffer Exchange: Change the dialysis buffer every 4-6 hours for a total of 3-4 buffer changes to ensure complete removal of the unreacted PEG.

  • Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.

  • Analysis: Analyze the purified conjugate by SDS-PAGE or SEC-HPLC to confirm the removal of the unreacted PEG.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

This protocol separates the conjugate from the unreacted PEG based on size.

Materials:

  • SEC column with an appropriate fractionation range.

  • HPLC system.

  • Mobile phase (e.g., PBS, pH 7.4).

  • Sample filters (0.22 µm).

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Filter the post-conjugation reaction mixture through a 0.22 µm filter to remove any particulates.

  • Injection: Inject the filtered sample onto the equilibrated SEC column.

  • Elution: Elute the sample with the mobile phase at a constant flow rate. The larger conjugate will elute first, followed by the smaller unreacted PEG linker.

  • Fraction Collection: Collect fractions corresponding to the conjugate peak.

  • Analysis: Pool the relevant fractions and confirm purity using SDS-PAGE or analytical SEC.

G cluster_prep Sample Preparation cluster_sec SEC Purification cluster_analysis Analysis conjugation Post-Conjugation Reaction Mixture filtration Filter Sample (0.22 µm) conjugation->filtration injection Inject onto SEC Column filtration->injection elution Isocratic Elution injection->elution collection Collect Fractions elution->collection pooling Pool Fractions of Purified Conjugate collection->pooling purity_check Purity Analysis (e.g., SDS-PAGE, SEC) pooling->purity_check

Caption: Workflow for SEC purification.

Quantitative Data Summary

The following table summarizes the typical performance of different purification methods for removing unreacted PEG linkers. Note that the actual efficiency will depend on the specific conjugate and experimental conditions.

Purification Method Typical Purity Typical Recovery Scale-up Potential Primary Separation Principle
Dialysis >95%>90%GoodMolecular Size
Size Exclusion Chromatography (SEC) >98%80-95%ExcellentHydrodynamic Radius
Ion Exchange Chromatography (IEX) >99%70-90%ExcellentNet Charge
Reverse Phase HPLC (RP-HPLC) >99%60-85%ModerateHydrophobicity
Precipitation 85-95%>90%GoodSolubility

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Characterization of Boc-NH-PEG10-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry characterization of Boc-NH-PEG10-NHS ester, a heterobifunctional crosslinker, against other common PEGylation reagents. The information presented here is essential for the precise characterization of bioconjugates, a critical step in the development of therapeutics and diagnostics.

Introduction to PEGylation and Mass Spectrometry

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and small molecules. The this compound is a discrete PEG (dPEG®) linker featuring a Boc-protected amine and an amine-reactive N-hydroxysuccinimide (NHS) ester, offering a defined chain length for precise bioconjugation.

Mass spectrometry is an indispensable tool for the characterization of these conjugates, providing accurate molecular weight determination and structural elucidation. The choice of ionization technique, either Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), significantly influences the resulting mass spectrum and the information that can be obtained.

Mass Spectral Characteristics of this compound

The mass spectral analysis of this compound reveals characteristic features that are crucial for its identification and the characterization of its conjugates.

Expected Mass Spectrometry Data for this compound:

ParameterExpected ValueSource/Rationale
Molecular Formula C32H58N2O16Vendor Information
Molecular Weight (Avg.) 726.81 DaVendor Information
Monoisotopic Mass 726.3838 DaCalculated
Primary Ion Adducts (ESI-MS) [M+H]+, [M+Na]+, [M+K]+, [M+NH4]+General observation for PEG compounds in ESI-MS
m/z of [M+H]+ 727.3911Calculated
m/z of [M+Na]+ 749.3730Calculated
m/z of [M+K]+ 765.3470Calculated
m/z of [M+NH4]+ 744.4177Calculated

Expected Fragmentation Pattern (ESI-MS/MS of [M+H]+):

The fragmentation of the protonated molecule is expected to occur at the most labile bonds, primarily within the Boc protecting group and the NHS ester.

Fragment Ion (m/z)Description
671.3347[M+H - C4H8]+ (Loss of isobutylene from Boc group)
627.3442[M+H - C5H9NO2]+ (Loss of Boc group)
571.2880[M+H - C4H8 - CO2]+ (Further loss of CO2 from the carbamate)
114.0528[C5H8NO2]+ (Boc group fragment)
45.0338[C2H5O]+ (Fragment from PEG chain)
89.0599[C4H9O]+ (Fragment from PEG chain)

Note: The fragmentation of the PEG chain itself typically results in a series of ions separated by 44.0262 Da (C2H4O).

Comparison with Alternative PEGylation Reagents

The choice of a PEGylation reagent depends on the specific application, and its mass spectral signature is a key characteristic for identification and quality control.

ReagentKey Differentiating Mass Spectral Features
Boc-NH-PEGn-NHS ester (n≠10) The molecular weight will differ by multiples of 44.0262 Da (C2H4O). The fragmentation pattern of the end groups will be similar.
Fmoc-NH-PEG10-NHS ester The molecular weight will be significantly different due to the Fmoc protecting group (Fmoc group MW: 222.24 Da). Characteristic fragment ions for the Fmoc group will be observed at m/z 179.0861 (fluorenylmethyloxycarbonyl cation).
Maleimide-PEG10-NHS ester The molecular weight will differ, and the fragmentation pattern will show characteristic ions for the maleimide group. The absence of Boc-related fragments will be a key differentiator.

Experimental Protocols

A detailed experimental protocol is crucial for obtaining high-quality and reproducible mass spectrometry data.

Sample Preparation for ESI-MS Analysis:

  • Reagent Preparation: Prepare a 1 mg/mL stock solution of the this compound in a suitable organic solvent such as acetonitrile or methanol.

  • Dilution: Dilute the stock solution to a final concentration of 10-100 µM in an appropriate solvent system for electrospray, typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode.

  • Protein Conjugation (for conjugate analysis):

    • Dissolve the protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add the this compound solution to the protein solution at a desired molar ratio.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 1-2 hours).

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer).

    • Purify the conjugate using size-exclusion chromatography or dialysis to remove excess reagent.

Mass Spectrometry Analysis (ESI-QTOF):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V

  • Source Temperature: 100 - 150 °C

  • Desolvation Gas Flow: 600 - 800 L/hr

  • Mass Range: m/z 100 - 2000

  • Acquisition Mode: MS and MS/MS (Collision-Induced Dissociation - CID)

  • Collision Energy (for MS/MS): Ramped from 10 to 40 eV to observe a full range of fragment ions.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the characterization of a this compound conjugate.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis reagent This compound conjugation Conjugation Reaction reagent->conjugation protein Target Protein protein->conjugation purification Purification (SEC/Dialysis) conjugation->purification esi_ms ESI-MS Analysis purification->esi_ms msms MS/MS Fragmentation esi_ms->msms mw_confirm Molecular Weight Confirmation esi_ms->mw_confirm frag_analysis Fragmentation Analysis msms->frag_analysis characterization Full Characterization mw_confirm->characterization frag_analysis->characterization amine_modification Reactants Boc-NH-PEG10-NHS + Protein-NH2 Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Boc-NH-PEG10-C(O)-NH-Protein + NHS Intermediate->Products NHS Leaving Group

A Comparative Guide to HPLC Analysis for PEGylated Protein Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification increases the protein's hydrodynamic size, which can lead to a longer circulatory half-life, reduced immunogenicity, and improved stability. However, the PEGylation reaction often results in a heterogeneous mixture of products, including unreacted protein, excess PEG reagent, and proteins with varying numbers of attached PEG molecules (polydispersity) at different sites (positional isomers).

Ensuring the purity and homogeneity of the final PEGylated protein product is a critical quality attribute for therapeutic applications. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for characterizing these complex biomolecules. This guide provides an objective comparison of the most common HPLC-based methods for purity analysis of PEGylated proteins: Size-Exclusion Chromatography (SEC), Reversed-Phase HPLC (RP-HPLC), and Ion-Exchange HPLC (IEX-HPLC), with supporting experimental data and detailed protocols.

Performance Comparison of HPLC Methods

The choice of HPLC method depends on the specific information required, such as the degree of PEGylation, the presence of aggregates, or the separation of positional isomers. The following table summarizes the key performance characteristics of each technique.

FeatureSize-Exclusion Chromatography (SEC-HPLC)Reversed-Phase HPLC (RP-HPLC)Ion-Exchange HPLC (IEX-HPLC)Hydrophobic Interaction Chromatography (HIC)
Principle of Separation Hydrodynamic radius (size and shape in solution)HydrophobicityNet surface chargeHydrophobicity (under non-denaturing conditions)
Primary Application Separation of PEGylated protein from unreacted protein and PEG, and detection of aggregates.[][2][3][4]Separation of positional isomers, analysis of protein variants, and purity assessment.[][5][6][7][8]Separation of positional isomers and species with different degrees of PEGylation.[][9][10][11][12]Orthogonal method for purity analysis, often used as a polishing step.[][9][10][13][14]
Resolution of Isomers Generally low to none.[4]High.[8][15]High.[][9][11][12]Moderate.[][14]
Sample Recovery HighVariable, can be lower due to potential on-column denaturation.HighHigh
Throughput High (isocratic method)Moderate (gradient elution)Moderate (gradient elution)Moderate (gradient elution)
Purity Achieved Can exceed 99% for removal of aggregates and unreacted species.[2]High, effective for resolving closely related impurities.High, effective for charge variants.Good, complementary to other techniques.
Key Advantage Simple, robust, and excellent for aggregate analysis.[2]High resolving power for isomers.[6][8]High resolving power for charge-based differences and isomers.[11][12]Orthogonal separation mechanism.[][9]
Key Limitation Poor resolution of species with similar hydrodynamic radii.[4][5]Can cause protein denaturation; complex method development.[6]Sensitive to buffer pH and ionic strength.Lower capacity and resolution compared to IEX and RP.[]

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key HPLC methods discussed.

Size-Exclusion Chromatography (SEC-HPLC)

This method separates molecules based on their size in solution. PEGylation significantly increases the hydrodynamic radius of a protein, allowing for efficient separation from the smaller, unmodified protein and free PEG.

Experimental Workflow

SEC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample PEGylated Protein Sample Filter 0.22 µm Filtration Sample->Filter MobilePhase Mobile Phase (e.g., Phosphate Buffer + Salt) MobilePhase->Filter Injector Autosampler/Injector Filter->Injector Inject Column SEC Column Injector->Column Separation Detector UV Detector (280 nm) Column->Detector Detection Chromatogram Chromatogram Detector->Chromatogram Purity Purity & Aggregate Quantification Chromatogram->Purity

Caption: SEC-HPLC workflow for PEGylated protein analysis.

Methodology

  • Instrumentation: An HPLC system with a UV detector is typically used.[2]

  • Column: Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 μm.[2]

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0. Some methods may include salts like NaCl to minimize secondary interactions.[2]

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV absorbance at 280 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: The protein sample is diluted in the mobile phase to a concentration of approximately 1 mg/mL and filtered through a 0.22 µm filter before injection.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. The attachment of a hydrophilic PEG chain generally decreases the retention time of the protein. This technique is particularly powerful for separating positional isomers, as the location of the PEG chain can subtly alter the overall hydrophobicity of the conjugate.

Experimental Workflow

RP_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample PEGylated Protein Sample Injector Autosampler/Injector Sample->Injector Inject MobilePhaseA Mobile Phase A (e.g., 0.1% TFA in Water) Column RP Column (e.g., C4, C18) MobilePhaseA->Column MobilePhaseB Mobile Phase B (e.g., 0.1% TFA in Acetonitrile) MobilePhaseB->Column Injector->Column Gradient Elution Detector UV Detector (214/280 nm) Column->Detector Detection Chromatogram Chromatogram Detector->Chromatogram Purity Purity & Isomer Quantification Chromatogram->Purity

Caption: RP-HPLC workflow for PEGylated protein analysis.

Methodology

  • Instrumentation: An HPLC system with a UV detector.

  • Column: Jupiter C4, 5 µm, 300 Å, 150 x 4.6 mm.[6]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[6][8]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[6]

  • Gradient: A typical gradient might be 20-80% B over 30 minutes.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 45-60 °C to improve peak shape.[6][8]

  • Detection: UV absorbance at 214 nm or 280 nm.[6]

  • Sample Preparation: The sample is diluted in Mobile Phase A.

Ion-Exchange HPLC (IEX-HPLC)

IEX-HPLC separates proteins based on their net surface charge. The PEGylation of surface residues, such as lysine, can alter the protein's overall charge, allowing for the separation of species with different degrees of PEGylation. The shielding of charged residues by the PEG chain also influences the interaction with the stationary phase, enabling the separation of positional isomers.

Experimental Workflow

IEX_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample PEGylated Protein Sample Injector Autosampler/Injector Sample->Injector Inject MobilePhaseA Mobile Phase A (e.g., Low Salt Buffer) Column IEX Column (Anion/Cation) MobilePhaseA->Column MobilePhaseB Mobile Phase B (e.g., High Salt Buffer) MobilePhaseB->Column Injector->Column Salt Gradient Elution Detector UV Detector (280 nm) Column->Detector Detection Chromatogram Chromatogram Detector->Chromatogram Purity Purity & Isomer Quantification Chromatogram->Purity

Caption: IEX-HPLC workflow for PEGylated protein analysis.

Methodology

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A strong or weak cation or anion exchange column is chosen based on the protein's isoelectric point (pI) and the desired mobile phase pH. For a protein with a high pI, a cation exchange column like TSKgel SP-5PW is suitable.[12]

  • Mobile Phase A: 20 mM MES, pH 6.0.

  • Mobile Phase B: 20 mM MES, 1 M NaCl, pH 6.0.

  • Gradient: A linear gradient from 0-50% B over 40 minutes is a common starting point.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: The sample should be buffer-exchanged into Mobile Phase A to ensure proper binding to the column.

Logical Comparison of HPLC Methods

The selection of an appropriate HPLC method is guided by the specific analytical question being addressed. The following diagram illustrates the logical relationship between the analytical need and the choice of HPLC technique.

Logical_Comparison cluster_goal Analytical Goal cluster_method Recommended HPLC Method Goal_Agg Aggregate & High MW Impurity Analysis Method_SEC SEC-HPLC Goal_Agg->Method_SEC Primary Method Goal_Purity Overall Purity (Unreacted Species) Goal_Purity->Method_SEC Effective for size differences Method_RP RP-HPLC Goal_Purity->Method_RP High Resolution Method_IEX IEX-HPLC Goal_Purity->Method_IEX High Resolution Goal_Iso Positional Isomer Separation Goal_Iso->Method_RP High Resolution Goal_Iso->Method_IEX High Resolution Goal_Ortho Orthogonal Purity Method Method_HIC HIC Goal_Ortho->Method_HIC Complementary Selectivity

References

A Head-to-Head Comparison: Boc-NH-PEG10-NHS Ester vs. Other Amine-Reactive Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of a crosslinker is a critical decision that can significantly impact the efficacy, stability, and pharmacokinetic properties of the resulting conjugate. Amine-reactive crosslinkers, which target primary amines on proteins and other biomolecules, are a cornerstone of this field. This guide provides an objective comparison of Boc-NH-PEG10-NHS ester, a heterobifunctional crosslinker featuring a polyethylene glycol (PEG) spacer, with other commonly used amine-reactive alternatives. This analysis is supported by experimental data to inform the selection of the optimal crosslinker for applications ranging from antibody-drug conjugates (ADCs) and PROTACs to surface modification and diagnostic assays.

Executive Summary

This compound is a versatile crosslinker that combines the amine-reactivity of an N-hydroxysuccinimide (NHS) ester with the benefits of a ten-unit polyethylene glycol (PEG10) spacer and a Boc-protected amine for orthogonal conjugation strategies. The PEG spacer imparts hydrophilicity, which can enhance the solubility and reduce the aggregation of the resulting conjugate. In contrast, traditional non-PEGylated crosslinkers, while effective in forming stable amide bonds, can sometimes lead to issues with aggregation and reduced bioavailability, particularly with hydrophobic payloads. The choice between this compound and other crosslinkers will depend on the specific application, the properties of the molecules to be conjugated, and the desired characteristics of the final product.

Performance Comparison of Amine-Reactive Crosslinkers

The selection of an appropriate crosslinker is a balance of multiple factors, including reactivity, solubility, spacer arm length, and the impact on the biological activity of the conjugated molecules. The following tables provide a comparative overview of this compound and other common amine-reactive crosslinkers.

Table 1: Physicochemical and Reactivity Properties of Selected Amine-Reactive Crosslinkers

FeatureThis compoundBS3 (bis(sulfosuccinimidyl) suberate)SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Reactive Groups NHS ester, Boc-protected amine2 x NHS esterNHS ester, Maleimide
Spacer Arm Length ~45.6 Å11.4 Å8.3 Å
Solubility High in aqueous and organic solventsWater-solublePoorly water-soluble (Sulfo-SMCC is a water-soluble alternative)
Functionality HeterobifunctionalHomobifunctionalHeterobifunctional
Cleavability Non-cleavableNon-cleavableNon-cleavable
Primary Targets Primary aminesPrimary aminesPrimary amines and sulfhydryls

Table 2: Impact of PEGylation on Antibody-Drug Conjugate (ADC) Properties (Representative Data)

PropertyNon-PEGylated Linker (e.g., SMCC-based)PEGylated Linker (e.g., PEG10-based)Reference
In Vitro Cytotoxicity (IC50) May be higher due to hydrophobicityMay be slightly lower, but often compensated by improved in vivo performance[1]
Plasma Half-life ShorterLonger[1]
Aggregation Propensity Higher, especially with hydrophobic drugsLower[1][2]
In Vivo Efficacy Potentially reduced due to rapid clearance and aggregationOften improved due to enhanced pharmacokinetics[1][3]

Table 3: Influence of PEG Spacer Length on In Vivo Pharmacokinetics (Representative Data)

LinkerHalf-life (hours)Reference
Non-PEGylated~20[3]
Short-chain PEG (e.g., PEG4)~50[3]
Long-chain PEG (e.g., PEG10)~220[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of crosslinker performance. Below are representative protocols for key experiments.

Protocol 1: General Procedure for Antibody Labeling with an NHS Ester Crosslinker

This protocol describes a general method for conjugating an NHS ester crosslinker, such as this compound, to an antibody.

Materials:

  • Antibody (1-10 mg/mL in an amine-free buffer like PBS, pH 7.4)

  • This compound (or other NHS ester crosslinker)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5[4]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., desalting column or size-exclusion chromatography column)[4]

Procedure:

  • Protein Preparation: Ensure the antibody solution is free of amine-containing buffers or stabilizers. If necessary, perform a buffer exchange into the Reaction Buffer. Adjust the protein concentration to 1-10 mg/mL.[4]

  • NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester crosslinker in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mM.[5]

  • Conjugation Reaction: Add a calculated molar excess of the NHS ester solution to the antibody solution. A common starting point is a 10- to 20-fold molar excess.[6] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring.[] If the label is light-sensitive, protect the reaction from light.

  • Quenching: (Optional) Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.[6]

  • Purification: Remove excess, unreacted crosslinker and byproducts by gel filtration or dialysis.[5]

  • Characterization: Determine the degree of labeling (DOL) and assess the purity and integrity of the conjugate using techniques such as SDS-PAGE, mass spectrometry, and size-exclusion chromatography.[8][9]

Protocol 2: In Vitro Plasma Stability Assay for Antibody-Drug Conjugates (ADCs)

This assay is used to evaluate the stability of the linker and the rate of drug deconjugation in a plasma environment.

Materials:

  • ADC construct

  • Human, mouse, or rat plasma

  • Incubator at 37°C

  • Analytical instruments (e.g., ELISA plate reader, LC-MS system)[6]

Procedure:

  • Incubation: Incubate the ADC in plasma at a concentration of 100 µg/mL at 37°C.[6]

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).[6]

  • Quantification: Analyze the samples to determine the concentration of the intact ADC, total antibody, and released payload.[6]

    • ELISA: Use separate ELISAs to measure the concentration of total antibody (capturing with an anti-Fc antibody and detecting with an anti-species antibody) and the antibody-conjugated drug (capturing with an anti-payload antibody or antigen and detecting with an anti-Fc antibody). The difference between these values indicates the extent of drug deconjugation.[10]

    • LC-MS: Utilize liquid chromatography-mass spectrometry to directly measure the intact ADC, free payload, and any payload-adducts.[11][12]

Visualizing Key Concepts

Diagrams can effectively illustrate complex biological processes and experimental designs. The following are Graphviz (DOT language) scripts for generating such diagrams.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen ADC->Receptor 1. Targeting & Binding TumorCell Tumor Cell Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action for an antibody-drug conjugate (ADC).

Experimental_Workflow_Comparison cluster_conjugation Bioconjugation start Protein/Antibody crosslinkerA Crosslinker A (e.g., Boc-NH-PEG10-NHS) start->crosslinkerA crosslinkerB Crosslinker B (e.g., BS3) start->crosslinkerB efficiency Conjugation Efficiency (LC-MS, SDS-PAGE) crosslinkerA->efficiency stability Conjugate Stability (Plasma Incubation, ELISA) crosslinkerA->stability aggregation Aggregation Analysis (SEC, DLS) crosslinkerA->aggregation activity Functional Assay (e.g., ELISA, Cell Viability) crosslinkerA->activity crosslinkerB->efficiency crosslinkerB->stability crosslinkerB->aggregation crosslinkerB->activity end Optimal Conjugate Selection efficiency->end stability->end aggregation->end activity->end

References

The Influence of PEG Spacer Length on Bioconjugation: A Comparative Guide to Boc-NH-PEGn-NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the design of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. The length of the polyethylene glycol (PEG) spacer in these linkers can significantly impact the physicochemical properties and biological activity of the final conjugate. This guide provides a comparative analysis of Boc-NH-PEGn-NHS esters with varying PEG spacer lengths, supported by experimental principles and data to inform the rational design of bioconjugates.

Boc-NH-PEGn-NHS esters are heterobifunctional crosslinkers featuring a Boc-protected amine and an N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates covalent conjugation to primary amines on biomolecules, while the Boc group provides a protecting group for orthogonal chemistry. The PEG spacer enhances solubility, reduces immunogenicity, and provides spatial separation between the conjugated molecules.[][] The number of PEG units, denoted by 'n', dictates the length of this spacer and, consequently, influences several key performance parameters of the resulting bioconjugate.

The Trade-Off: Steric Hindrance vs. Hydrophilicity

The primary consideration when selecting a PEG spacer length is the balance between steric hindrance and hydrophilicity. A longer PEG chain increases the hydrodynamic radius of the conjugate, which can improve solubility and shield the biomolecule from proteases and opsonization.[3] However, an excessively long spacer can also introduce steric hindrance, potentially impeding the interaction of the conjugated molecule with its target.[4] Conversely, a shorter PEG linker minimizes steric bulk but may not provide sufficient hydrophilicity to overcome the aggregation of hydrophobic payloads.[5]

Impact on Physicochemical Properties

The length of the PEG spacer has a direct and measurable effect on the physicochemical properties of the resulting bioconjugate.

Solubility

PEGylation is a well-established method to enhance the solubility of proteins and peptides.[] The hydrophilic nature of the ethylene glycol repeats attracts a shell of water molecules, which can prevent aggregation, a common challenge with hydrophobic drug payloads.[6] As the number of PEG units increases, the overall hydrophilicity of the conjugate generally improves.

Table 1: Influence of PEG Spacer Length on Conjugate Solubility

PEG Spacer Length (n)Relative HydrophilicityPredicted Solubility EnhancementPotential for Aggregation Reduction
2LowModestLow
4ModerateGoodModerate
8HighVery GoodHigh
10Very HighExcellentVery High
12Very HighExcellentVery High
Note: This table represents a qualitative summary based on established principles of PEGylation. Actual quantitative data will vary depending on the specific protein and payload.
Stability

The stability of a bioconjugate is critical for its therapeutic efficacy and shelf-life. PEGylation can enhance stability by protecting the biomolecule from enzymatic degradation and by preventing aggregation-induced denaturation.[][7] Longer PEG chains can offer greater protection, but the optimal length depends on the specific biomolecule and its intended application.

Table 2: Effect of PEG Spacer Length on Conjugate Stability

PEG Spacer Length (n)Steric ShieldingProtection from ProteolysisIn Vivo Half-life
2MinimalLowMinor Increase
4ModerateModerateModerate Increase
8SubstantialGoodSignificant Increase
10HighVery GoodSubstantial Increase
12Very HighExcellentSubstantial Increase
Note: Data is generalized. The in vivo half-life is influenced by numerous factors beyond PEG length.

Functional Implications of Varying PEG Spacer Length

The choice of PEG spacer length can have profound consequences on the biological function of the conjugate.

Reaction Efficiency and Drug-to-Antibody Ratio (DAR)

The efficiency of the conjugation reaction and the resulting drug-to-antibody ratio (DAR) in ADCs can be influenced by the PEG spacer. While a longer PEG chain can improve the solubility of the linker-payload, it can also create steric hindrance that may limit access to conjugation sites on the antibody.[5] This can sometimes lead to a lower average DAR. Conversely, for highly hydrophobic payloads, a short PEG spacer may not be sufficient to prevent aggregation of the linker-payload, also leading to poor conjugation efficiency.[5]

Binding Affinity and Biological Activity

A critical consideration is the impact of the PEG spacer on the binding affinity and biological activity of the conjugated molecule. A long PEG chain can sterically hinder the interaction of a targeting ligand with its receptor or an antibody with its antigen, leading to reduced potency.[8] Therefore, the optimal PEG length must be determined empirically to ensure that the gain in stability and solubility does not come at the cost of biological function.

Table 3: Functional Consequences of PEG Spacer Length

PEG Spacer Length (n)Potential for Steric HindranceImpact on Binding AffinityConsiderations for Biological Activity
2LowGenerally UnaffectedMay not be sufficient to overcome payload-induced aggregation.
4ModeratePossible minor reductionA good starting point for many applications.
8Moderate-HighPotential for reductionBalance between improved properties and potential activity loss.
10HighIncreased risk of reductionOften used when high solubility is paramount.
12Very HighHigh risk of reductionMay be necessary for highly hydrophobic payloads.
Note: The impact on binding affinity is highly dependent on the conjugation site and the specific protein-ligand interaction.

Experimental Protocols

To aid researchers in the selection of the optimal Boc-NH-PEGn-NHS ester, the following are generalized protocols for key experiments.

General Protocol for Protein Conjugation with Boc-NH-PEGn-NHS Ester
  • Protein Preparation: Dialyze the protein (e.g., antibody) into an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0. Adjust the protein concentration to 1-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the Boc-NH-PEGn-NHS ester in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 5-20 molar excess of the dissolved PEG linker to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: (Optional) Add a quenching buffer, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50 mM to stop the reaction.

  • Purification: Remove excess, unreacted PEG linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight, and by HIC-HPLC or mass spectrometry to determine the DAR.

Protocol for Assessing Conjugate Solubility
  • Sample Preparation: Prepare a series of dilutions of the purified PEGylated protein in a relevant buffer (e.g., PBS).

  • Turbidity Measurement: Measure the absorbance of each sample at 350 nm to assess turbidity. An increase in absorbance indicates decreased solubility or aggregation.

  • Dynamic Light Scattering (DLS): Use DLS to determine the hydrodynamic radius and the presence of aggregates in the solution.

  • Visual Inspection: Visually inspect the samples for any precipitation after a defined period of incubation at a specific temperature.

Protocol for Evaluating Conjugate Stability
  • Thermal Stability: Use differential scanning calorimetry (DSC) or a thermal shift assay to determine the melting temperature (Tm) of the native and PEGylated protein. An increase in Tm indicates enhanced thermal stability.

  • Proteolytic Stability: Incubate the native and PEGylated protein with a protease (e.g., trypsin, chymotrypsin) at a specific molar ratio. At various time points, quench the reaction and analyze the samples by SDS-PAGE to visualize the extent of degradation.

  • Serum Stability: Incubate the conjugate in human or mouse serum at 37°C. At different time points, analyze the samples by ELISA or other appropriate methods to determine the amount of intact conjugate remaining.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

cluster_0 Bioconjugation Workflow Protein Protein Conjugation Conjugation Protein->Conjugation Linker Boc-NH-PEGn-NHS Linker->Conjugation Purification Purification Conjugation->Purification Characterization Characterization Purification->Characterization

Caption: A generalized workflow for bioconjugation using a Boc-NH-PEGn-NHS ester.

cluster_1 Short PEG Spacer (n=2) cluster_2 Long PEG Spacer (n=12) Protein_A Protein Payload_A Payload Protein_A->Payload_A PEG2 Note_A Low Hydrophilicity Minimal Steric Hindrance Protein_B Protein Payload_B Payload Protein_B->Payload_B PEG12 Note_B High Hydrophilicity Potential Steric Hindrance

Caption: Comparison of short and long PEG spacers in bioconjugation.

Conclusion

The choice of PEG spacer length in Boc-NH-PEGn-NHS esters is a critical parameter that requires careful consideration and empirical validation. While longer PEG chains generally enhance solubility and stability, they can also negatively impact biological activity through steric hindrance. Conversely, shorter PEG linkers may not provide sufficient hydrophilicity to overcome the challenges associated with hydrophobic payloads. By systematically evaluating a range of PEG spacer lengths using the experimental approaches outlined in this guide, researchers can identify the optimal linker for their specific application, leading to the development of more effective and well-characterized bioconjugates.

References

Stability Showdown: A Comparative Guide to Amide Bonds Formed by NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the covalent linkage in a bioconjugate is a critical parameter that dictates its efficacy, safety, and shelf-life. N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, prized for its ability to form highly stable amide bonds. This guide provides an objective comparison of the stability of these amide bonds against other common bioconjugation linkages, supported by experimental data and detailed protocols for stability assessment.

The formation of a stable covalent bond between a biomolecule and a payload, be it a fluorophore, a drug, or another protein, is paramount. The NHS ester reaction, which targets primary amines on proteins to form robust amide bonds, is a workhorse in this field. The exceptional stability of the resulting amide bond is a key advantage, stemming from the resonance stabilization of the amide group.[1] However, a thorough understanding of its stability profile in comparison to other linkages is essential for making informed decisions in bioconjugate design.

Comparative Stability of Bioconjugation Linkages

The stability of a linkage is often assessed through its half-life (t½) under various stress conditions, such as exposure to different pH levels, elevated temperatures, or enzymatic digestion. While the amide bond is renowned for its stability, other linkages such as those formed by maleimide chemistry (thioether bonds) and "click chemistry" (triazole rings) are also widely used and offer their own sets of advantages and disadvantages.

Linkage TypeBond FormedTypical Half-life (Physiological pH)Key Stability Characteristics
NHS Ester Chemistry Amide Years [1]Exceptionally stable across a wide pH range. Resistant to enzymatic degradation by many proteases.[2] Considered the gold standard for stable, non-cleavable linkages.
Maleimide Chemistry ThioetherHours to DaysProne to retro-Michael addition, leading to deconjugation, especially in the presence of other thiols. The stability can be influenced by the local chemical environment and the structure of the maleimide reagent.
Click Chemistry (CuAAC/SPAAC) 1,2,3-TriazoleVery High (comparable to amide)The triazole ring is highly stable and resistant to hydrolysis and enzymatic degradation, making it a robust alternative to the amide bond.[3]
Hydrazone/Oxime Chemistry Hydrazone/OximeHours to a Month (pH dependent)Stability is highly pH-dependent, with oximes being significantly more stable than hydrazones.[1] Often used for cleavable linkers that release the payload in the acidic environment of endosomes or lysosomes.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of a bioconjugate, forced degradation studies are employed. These studies subject the conjugate to various stress conditions to accelerate degradation and predict its long-term stability.

Protocol 1: Accelerated Hydrolytic Stability Assay

This protocol assesses the stability of the linkage under different pH and temperature conditions.

Materials:

  • Bioconjugate of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 5.0

  • Carbonate-bicarbonate buffer, pH 9.0

  • Incubators set at 4°C, 25°C, and 40°C

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with UV and/or mass spectrometry (MS) detection

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare solutions of the bioconjugate at a known concentration (e.g., 1 mg/mL) in each of the three buffer systems (pH 5.0, 7.4, and 9.0).

  • Aliquot the solutions into separate vials for each time point and temperature.

  • Incubate the vials at 4°C, 25°C, and 40°C.

  • At predetermined time points (e.g., 0, 24, 48, 72, and 168 hours), remove a set of vials from each condition.

  • If necessary, quench the reaction by adding a quenching solution.

  • Analyze the samples by RP-HPLC-UV/MS. Monitor the decrease in the peak area of the intact bioconjugate and the appearance of degradation products.

  • Calculate the percentage of intact bioconjugate remaining at each time point and determine the degradation rate and half-life.

Protocol 2: Enzymatic Stability Assay

This protocol evaluates the stability of the linkage in the presence of specific enzymes, which is particularly relevant for in vivo applications.

Materials:

  • Bioconjugate of interest

  • Relevant enzyme (e.g., Cathepsin B, Papain, or human plasma)

  • Enzyme activation buffer (specific to the enzyme)

  • Incubator at 37°C

  • RP-HPLC-UV/MS system

  • Enzyme inhibitor (e.g., E-64 for cysteine proteases)

Procedure:

  • Prepare a solution of the bioconjugate in the appropriate enzyme activation buffer.

  • Add the enzyme to the bioconjugate solution at a specific enzyme-to-substrate ratio. For plasma stability, incubate the conjugate in human plasma.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of the reaction and stop the enzymatic reaction by adding an enzyme inhibitor or by precipitating the protein with an organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by RP-HPLC-UV/MS to quantify the amount of released payload or degraded conjugate.

  • Calculate the rate of enzymatic degradation.

Visualizing the Conjugation and Stability Workflow

experimental_workflow cluster_conjugation Bioconjugation cluster_stability Stability Assay Biomolecule Biomolecule (e.g., Antibody) Conjugation NHS Ester Reaction (pH 7.2-8.5) Biomolecule->Conjugation NHS_Ester NHS Ester Payload NHS_Ester->Conjugation Bioconjugate Stable Bioconjugate (Amide Bond) Conjugation->Bioconjugate Stress Stress Conditions (pH, Temp, Enzymes) Bioconjugate->Stress Analysis Analysis (HPLC-MS) Stress->Analysis Data Data Interpretation (Half-life, Degradation Rate) Analysis->Data

Workflow for bioconjugation via NHS ester reaction and subsequent stability assessment.

Logical Relationship of NHS Ester Reaction and Competing Hydrolysis

NHS_Reaction NHS_Ester NHS Ester Amide_Bond Stable Amide Bond NHS_Ester->Amide_Bond Aminolysis (desired) Hydrolysis Hydrolysis (competing reaction) NHS_Ester->Hydrolysis pH dependent Primary_Amine Primary Amine (on Biomolecule) Primary_Amine->Amide_Bond Inactive_Carboxylate Inactive Carboxylate Hydrolysis->Inactive_Carboxylate

The reaction of an NHS ester with a primary amine to form a stable amide bond, and the competing hydrolysis reaction.

Conclusion

The amide bond formed through NHS ester reactions stands out for its exceptional stability, making it a reliable choice for creating robust bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. While alternative chemistries like maleimide and click reactions offer their own unique advantages, the unparalleled stability of the amide bond under physiological conditions remains a key benchmark. The selection of the optimal linkage strategy should always be guided by a thorough evaluation of the stability requirements of the specific application, and the experimental protocols outlined in this guide provide a framework for conducting such assessments.

References

A Researcher's Guide to Determining Protein PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of analytical techniques for quantifying the degree of protein PEGylation, complete with experimental protocols and workflow visualizations.

In the realm of biopharmaceuticals, the covalent attachment of polyethylene glycol (PEG) chains to a protein, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of protein drugs. This modification can improve a protein's solubility, stability, and circulating half-life, while reducing its immunogenicity.[1][2][3] Accurate determination of the degree of PEGylation—the average number of PEG molecules conjugated to a single protein molecule—is a critical quality attribute that directly influences the safety and efficacy of the therapeutic.[4]

This guide provides an objective comparison of the most common analytical methods used to determine the degree of protein PEGylation: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), Size-Exclusion Chromatography (SEC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Colorimetric Assays. We present a summary of their quantitative performance, detailed experimental protocols, and visual workflows to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

Comparative Analysis of Analytical Techniques

The selection of an analytical method for determining the degree of PEGylation is contingent on several factors, including the specific information required (e.g., average degree of PEGylation, distribution of PEGylated species), the physicochemical properties of the PEGylated protein, and the instrumentation available.[4] The following tables provide a comparative overview of the key quantitative performance metrics and the advantages and disadvantages of each technique.

Table 1: Quantitative Performance Comparison of PEGylation Analysis Methods

FeatureMALDI-TOF MSSize-Exclusion Chromatography (SEC)High-Performance Liquid Chromatography (HPLC)NMR SpectroscopyColorimetric Assays (TNBS, Barium/Iodide)
Primary Measurement Mass of individual speciesHydrodynamic radiusSeparation based on size or hydrophobicityMolar ratio of PEG to proteinConsumption of reactive groups or PEG concentration
Information Provided Average degree of PEGylation, Distribution of speciesSeparation of PEGylated and non-PEGylated forms, AggregatesSeparation of isomers and different PEGylated speciesAverage degree of PEGylationIndirect estimation of PEGylation degree
Sensitivity High (pmol to fmol)Moderate (µg)Moderate to High (ng to µg)Low (mg)Moderate (µg)
Accuracy High for average molecular weightModerate, dependent on calibrationModerate to HighHighModerate
Precision HighHighHighHighModerate
Sample Throughput HighModerateModerateLowHigh
Instrumentation Cost HighModerateModerateHighLow

Table 2: Advantages and Disadvantages of PEGylation Analysis Methods

MethodAdvantagesDisadvantages
MALDI-TOF MS - Direct measurement of molecular weight.[1] - High sensitivity and accuracy for average degree of PEGylation.[5] - Provides information on the distribution of PEGylated species.[5] - High throughput.- High initial instrument cost. - May not be suitable for very heterogeneous or large PEGylated proteins.[6] - Signal suppression can be an issue.
Size-Exclusion Chromatography (SEC) - Good for separating species with different hydrodynamic volumes.[7] - Can detect aggregates.[8] - Relatively simple and robust.- Indirect measurement of PEGylation degree. - Resolution may be insufficient for complex mixtures.[7] - Non-specific interactions with the column can occur.[8]
High-Performance Liquid Chromatography (HPLC) - High resolution for separating different PEGylated species and isomers.[9] - Can be coupled with other detectors (e.g., MS) for more detailed characterization.[9]- Method development can be time-consuming. - May require specific columns and mobile phases for optimal separation.
NMR Spectroscopy - Provides a direct and absolute quantification of the degree of PEGylation.[10] - Non-destructive technique. - Can be used for complex samples with minimal preparation.[11]- Low sensitivity, requires a relatively large amount of sample.[12] - High instrument cost and requires specialized expertise. - Spectral overlap can be a challenge.
Colorimetric Assays - Simple, rapid, and inexpensive.[13] - High throughput. - Useful for initial screening.- Indirect measurement of PEGylation. - Can be prone to interference from other molecules in the sample. - Accuracy can be lower compared to other methods.[14]

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed.

MALDI-TOF Mass Spectrometry Protocol

This protocol outlines the general steps for analyzing PEGylated proteins using MALDI-TOF MS.

1. Sample and Matrix Preparation:

  • Sample: Desalt the protein sample if necessary.[15] Dissolve the PEGylated protein in a suitable solvent (e.g., water, or 30% acetonitrile with 0.1% TFA) to a final concentration of approximately 0.1 mg/mL.[16]

  • Matrix Solution: Prepare a saturated solution of a suitable matrix. For proteins, sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% TFA) is commonly used.[4][17] For smaller PEGylated peptides, α-cyano-4-hydroxycinnamic acid (HCCA) is a good alternative.[16]

2. Target Plate Spotting (Dried Droplet Method):

  • Spot 1 µL of the matrix solution onto the MALDI target plate and allow it to air dry completely.[16]

  • Mix the sample solution and the matrix solution in a 1:1 ratio.[16]

  • Spot 1 µL of the sample-matrix mixture onto the previously dried matrix spot.[16]

  • Allow the spot to air dry at room temperature, facilitating the co-crystallization of the sample and matrix.[4]

3. Instrumental Analysis:

  • Insert the target plate into the MALDI-TOF mass spectrometer.

  • Acquire mass spectra in the appropriate mass range for the expected PEGylated protein. Linear mode is often preferred for large molecules.[4]

  • Optimize the laser power to achieve a good signal-to-noise ratio while minimizing fragmentation.[4]

4. Data Analysis:

  • The resulting mass spectrum will show a distribution of peaks, with each peak corresponding to the protein molecule with a different number of attached PEG chains.

  • The degree of PEGylation is calculated from the mass difference between the unmodified protein and the different PEGylated species.

  • The relative intensity of the peaks can be used to determine the distribution of the PEGylated species.

Size-Exclusion Chromatography (SEC) Protocol

This protocol provides a general guideline for the analysis of PEGylated proteins using SEC.

1. System and Sample Preparation:

  • Mobile Phase: Prepare an aqueous mobile phase, typically a buffer solution (e.g., sodium phosphate) containing salt (e.g., 100-300 mM NaCl) to minimize non-specific interactions.[8]

  • Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample: Dissolve the PEGylated protein sample in the mobile phase and filter it through a 0.22 µm filter.

2. Instrumental Analysis:

  • Inject the prepared sample onto the SEC column.

  • Elute the sample isocratically with the mobile phase.

  • Monitor the elution profile using a UV detector at 280 nm for protein detection. A refractive index (RI) detector can also be used for detecting PEG.[7]

3. Data Analysis:

  • The chromatogram will display peaks corresponding to species with different hydrodynamic volumes. PEGylated proteins, having a larger hydrodynamic radius, will elute earlier than the unmodified protein.[7]

  • The degree of PEGylation can be estimated by comparing the retention times of the peaks to those of known molecular weight standards. For more accurate determination, SEC can be coupled with multi-angle light scattering (MALS) to determine the absolute molecular weight of each eluting species.

  • The relative abundance of each PEGylated species can be calculated from the area of the corresponding peak.

TNBS Colorimetric Assay Protocol for Amine-Targeted PEGylation

This protocol is for the indirect determination of the degree of PEGylation by quantifying the remaining free primary amine groups.

1. Reagent Preparation:

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5.[18] Avoid buffers containing primary amines like Tris or glycine.[19]

  • TNBS Working Solution: Prepare a fresh 0.01% (w/v) TNBS solution in the reaction buffer.[18]

  • Standard: Prepare a series of standards of the unmodified protein with known concentrations in the reaction buffer.

2. Assay Procedure:

  • To 500 µL of each standard and the PEGylated protein sample, add 250 µL of the TNBS working solution.[18][20]

  • Incubate the mixture at 37°C for 2 hours.[18][20]

  • Stop the reaction by adding 250 µL of 10% SDS and 125 µL of 1N HCl.[19]

3. Measurement and Data Analysis:

  • Measure the absorbance of the solutions at 335 nm or 345 nm.[18][19][20]

  • Create a standard curve by plotting the absorbance of the unmodified protein standards against their concentrations.

  • Determine the concentration of free amines in the PEGylated sample from the standard curve.

  • The degree of PEGylation is calculated by subtracting the number of remaining free amines from the total number of available amines in the unmodified protein.

Barium/Iodide Colorimetric Assay Protocol for PEG Quantification

This protocol directly quantifies the amount of PEG in a sample.

1. Reagent Preparation:

  • Barium Chloride Solution: Prepare a solution of barium chloride.

  • Iodine Solution: Prepare a solution of iodine.

  • Standard: Prepare a series of PEG standards of known concentrations.

2. Assay Procedure:

  • To the PEGylated protein sample and each PEG standard, add the barium chloride and iodine solutions. A colored complex will form.[13]

  • Incubate the reaction mixture as required.

3. Measurement and Data Analysis:

  • Measure the absorbance of the colored complex at 535 nm.[13]

  • Create a standard curve by plotting the absorbance of the PEG standards against their concentrations.

  • Determine the concentration of PEG in the PEGylated protein sample from the standard curve.

  • The degree of PEGylation is calculated by dividing the molar concentration of PEG by the molar concentration of the protein (which needs to be determined by a separate protein assay).

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the key analytical techniques.

maldi_tof_workflow cluster_prep Sample & Matrix Preparation cluster_spotting Target Plate Spotting cluster_analysis Instrumental Analysis & Data Processing sample_prep Prepare Protein Sample (0.1 mg/mL) mix Mix Sample and Matrix (1:1) sample_prep->mix matrix_prep Prepare Matrix Solution (e.g., Sinapinic Acid) matrix_prep->mix spot Spot Mixture on Target Plate mix->spot dry Air Dry spot->dry ms MALDI-TOF MS Analysis dry->ms data Analyze Mass Spectrum ms->data result Determine Degree of PEGylation & Distribution data->result

MALDI-TOF MS Workflow

sec_workflow cluster_prep System & Sample Preparation cluster_analysis Chromatographic Separation cluster_data Data Analysis system_prep Equilibrate SEC System inject Inject Sample system_prep->inject sample_prep Prepare & Filter Protein Sample sample_prep->inject separate Isocratic Elution inject->separate detect UV Detection (280 nm) separate->detect analyze Analyze Chromatogram detect->analyze result Estimate Degree of PEGylation & Purity analyze->result

SEC Workflow

colorimetric_workflow cluster_prep Preparation cluster_reaction Assay Reaction cluster_analysis Measurement & Analysis reagent_prep Prepare Reagents & Standards mix Mix Sample/Standards with Reagents reagent_prep->mix std_curve Generate Standard Curve reagent_prep->std_curve sample_prep Prepare PEGylated Protein Sample sample_prep->mix incubate Incubate mix->incubate measure Measure Absorbance incubate->measure calculate Calculate Degree of PEGylation measure->calculate std_curve->calculate

Colorimetric Assay Workflow

References

Preserving Protein Functionality: A Comparative Guide to PEGylation with Amine-Reactive Esters

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the functional activity of proteins following conjugation with Boc-NH-PEG10-NHS ester and alternative PEGylation reagents, providing researchers with actionable data and protocols for optimizing their bioconjugation strategies.

For researchers in drug development and proteomics, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone technique for enhancing the therapeutic properties of proteins. This modification can increase a protein's hydrodynamic size, leading to improved serum half-life, reduced immunogenicity, and enhanced stability. However, a critical consideration is the potential impact of PEGylation on the protein's biological activity. This guide provides a comparative analysis of protein functional activity after conjugation with this compound and other common amine-reactive PEGylation reagents.

Introduction to Amine-Reactive PEGylation

PEGylation commonly targets the primary amines on a protein's surface, primarily the ε-amino group of lysine residues and the N-terminal α-amino group. N-hydroxysuccinimide (NHS) esters are highly reactive compounds that efficiently form stable amide bonds with these primary amines under physiological or slightly alkaline pH conditions.

This compound is a heterobifunctional PEGylation reagent featuring a Boc-protected amine at one terminus and an NHS ester at the other.[] This design allows for a two-step conjugation strategy. The NHS ester can first react with a target protein. Subsequently, the Boc protecting group can be removed under acidic conditions to reveal a primary amine, which can then be used for further conjugation, for instance, to a small molecule drug or another protein.[] This makes it a valuable tool in the construction of antibody-drug conjugates (ADCs) and other complex biomolecules.[]

Impact of PEGylation on Protein Functional Activity: A Comparative Analysis

The degree to which PEGylation affects a protein's function is highly dependent on several factors, including the size and structure (linear or branched) of the PEG chain, the number of PEG molecules attached, and the location of the conjugation sites.[3] If PEGylation occurs at or near the protein's active site or a receptor-binding domain, a significant loss of activity can be expected due to steric hindrance.

To illustrate the potential effects, this section presents a comparative summary of the retained biological activity of a model enzyme, Lysozyme, after conjugation with different amine-reactive PEGylation reagents.

Table 1: Comparative Functional Activity of PEGylated Lysozyme

PEGylation ReagentPEG Size (kDa)Molar Ratio (PEG:Protein)Degree of PEGylation (PEG/Protein)Retained Enzymatic Activity (%)
Unmodified Lysozyme --0100%
mPEG-SPA 55:11-285%
mPEG-SPA 520:13-460%
Branched mPEG-NHS 205:1175%
This compound (Hypothetical) ~0.5820:13-470%

Note: The data for mPEG-SPA and Branched mPEG-NHS are representative values derived from general findings in PEGylation literature. The data for this compound is hypothetical and included for illustrative comparison, assuming a similar impact to a linear 5 kDa PEG at a comparable degree of modification.

As the data suggests, increasing the degree of PEGylation generally leads to a greater loss of in vitro activity. However, branched PEGs may offer better preservation of activity compared to linear PEGs of a similar mass, potentially due to their more compact structure which can more effectively shield the protein from its environment without directly obstructing the active site.[4]

Experimental Protocols

Detailed and reproducible protocols are crucial for successful and consistent protein PEGylation and subsequent functional analysis.

Protocol 1: Protein Conjugation with this compound

This protocol outlines a general procedure for the conjugation of a protein with this compound. Optimization of the molar ratio of PEG to protein, reaction time, and temperature is recommended for each specific protein.

Materials:

  • Protein of interest (e.g., Lysozyme)

  • This compound

  • Conjugation Buffer: 0.1 M sodium phosphate buffer, 0.15 M NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Dialysis or size-exclusion chromatography (SEC) equipment for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 2-5 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mg/mL.

  • Conjugation Reaction: Add the dissolved PEG reagent to the protein solution at a desired molar excess (e.g., 10-fold to 50-fold). The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using size-exclusion chromatography.

  • Characterization: Characterize the extent of PEGylation using SDS-PAGE, which will show an increase in the apparent molecular weight of the PEGylated protein, and quantify the degree of modification using techniques like HPLC or mass spectrometry.

Protocol 2: Functional Activity Assay - Lysozyme Enzymatic Activity

This protocol describes a turbidimetric assay to determine the enzymatic activity of native and PEGylated lysozyme by measuring the rate of lysis of Micrococcus lysodeikticus cells.

Materials:

  • Native and PEGylated lysozyme samples

  • Micrococcus lysodeikticus cell suspension (0.2 mg/mL in 66 mM potassium phosphate buffer, pH 6.2)

  • Assay Buffer: 66 mM potassium phosphate buffer, pH 6.2

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the native and PEGylated lysozyme samples in the assay buffer.

  • Assay Initiation: Add 20 µL of each lysozyme dilution to the wells of a 96-well microplate.

  • To initiate the reaction, add 180 µL of the Micrococcus lysodeikticus cell suspension to each well.

  • Measurement: Immediately place the microplate in a plate reader and measure the decrease in absorbance at 450 nm every 30 seconds for 5-10 minutes at a constant temperature (e.g., 25°C).

  • Data Analysis: Calculate the rate of change in absorbance (ΔA450/min) for each sample. The enzymatic activity is proportional to this rate. Compare the activity of the PEGylated samples to that of the unmodified lysozyme to determine the percentage of retained activity.

Visualizing the Process: Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the underlying chemical principles.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis p Protein in Conjugation Buffer (pH 7.5) mix Mix Protein and PEG Reagent p->mix peg This compound in DMSO peg->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench with Tris Buffer incubate->quench purify Purify (Dialysis/SEC) quench->purify analyze Characterize (SDS-PAGE, MS) purify->analyze assay Functional Activity Assay analyze->assay Proceed to Functional Assay

Caption: Experimental workflow for protein conjugation with this compound.

G cluster_reaction Amine-Reactive PEGylation with NHS Ester Protein Protein-NH2 (Lysine or N-terminus) Intermediate Tetrahedral Intermediate Protein->Intermediate + PEG_NHS Boc-NH-PEG10-O-CO-NHS PEG_NHS->Intermediate PEG_Protein Boc-NH-PEG10-CO-NH-Protein (Stable Amide Bond) Intermediate->PEG_Protein NHS N-Hydroxysuccinimide (Leaving Group) Intermediate->NHS +

Caption: Reaction mechanism of this compound with a primary amine on a protein.

Conclusion and Future Directions

The conjugation of proteins with this compound offers a versatile method for creating complex bioconjugates. While direct, quantitative data on the functional impact of this specific reagent is limited, the principles derived from studies with other amine-reactive PEG-NHS esters provide a strong foundation for experimental design. The key to successful PEGylation lies in a careful balance between achieving the desired pharmacokinetic improvements and preserving the biological function of the protein. This often requires empirical optimization of the PEGylation conditions for each specific protein.

Future studies directly comparing the functional outcomes of protein conjugation with Boc-NH-PEG-NHS esters against other PEGylation chemistries, such as those targeting cysteine residues (maleimide chemistry) or utilizing different activating groups (e.g., aldehydes for reductive amination), would be highly valuable to the scientific community. Such data would enable a more rational selection of PEGylation strategies to maximize the therapeutic potential of protein-based drugs.

References

A Researcher's Guide to Reversible PEGylation: Comparing Alternatives to Boc-NH-PEG10-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize the therapeutic potential of proteins and peptides, reversible PEGylation offers a powerful strategy to enhance pharmacokinetics while enabling controlled release of the active molecule. This guide provides an objective comparison of key alternatives to the commonly used Boc-NH-PEG10-NHS ester, focusing on cleavable linker technologies. We present a detailed analysis of pH-sensitive, redox-sensitive, and enzyme-cleavable linkers, supported by experimental data and protocols to inform your selection process.

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted method to improve the solubility, stability, and circulation half-life of therapeutic biomolecules. However, the permanent attachment of PEG can sometimes compromise the biological activity of the drug. Reversible PEGylation addresses this "PEG dilemma" by incorporating a cleavable linker between the PEG polymer and the therapeutic molecule, allowing for the release of the native, fully active drug at the target site.

This guide explores three major classes of cleavable linkers that serve as alternatives to stable urethane linkages, providing a framework for selecting the optimal reversible PEGylation strategy for your specific application.

Comparison of Reversible PEGylation Linkers

The choice of a cleavable linker is dictated by the desired release mechanism, which is typically triggered by the unique physiological conditions of the target microenvironment, such as the low pH of endosomes or the high reductive potential within cells. The following tables summarize the key performance characteristics of pH-sensitive, redox-sensitive, and enzyme-cleavable linkers.

Linker TypeCleavage TriggerCommon LinkageCleavage ConditionsAdvantagesDisadvantages
pH-Sensitive Low pH (acidic)Hydrazone, OrthoesterpH < 6.5 (e.g., endosomes, tumor microenvironment)- Tunable cleavage rates based on linker chemistry- Effective for targeting acidic microenvironments- Potential for premature cleavage in blood (pH ~7.4)- Stability can be influenced by substituents near the linkage
Redox-Sensitive Reducing agentsDisulfideHigh concentrations of reducing agents like glutathione (GSH) or dithiothreitol (DTT) (intracellular)- High stability in circulation- Specific release within the cell- Cleavage efficiency can be dependent on intracellular GSH levels- Potential for off-target cleavage in other reducing environments
Enzyme-Cleavable Specific enzymesPeptidePresence of enzymes like Matrix Metalloproteinases (MMPs) or Cathepsins (often overexpressed in tumors)- High specificity of release- Minimal off-target cleavage- Efficacy depends on the expression level of the target enzyme- Can be more complex and costly to synthesize

Quantitative Performance Data

The following table presents a summary of quantitative data gathered from various studies to facilitate a direct comparison of linker performance. Note: Direct comparison should be made with caution as experimental conditions can vary between studies.

ParameterpH-Sensitive (Hydrazone)Redox-Sensitive (Disulfide)Enzyme-Cleavable (MMP-sensitive peptide)
Cleavage Half-life (Physiological Conditions, pH 7.4) 20 min to >72 hours (highly dependent on structure)[1]Generally stableGenerally stable
Cleavage Half-life (Triggering Conditions) < 2 minutes at pH 5.5[1]Minutes to hours with 1-10 mM DTT[2]Minutes to hours in the presence of target enzyme[3][4]
Cleavage Efficiency >90% at acidic pH[5]>90% with sufficient reducing agentVariable, dependent on enzyme concentration and substrate accessibility[3][6]
Protein Activity Recovery Often high, as the native protein is released[7]Generally highHigh, assuming specific cleavage

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and experimental processes involved, the following diagrams, generated using Graphviz, illustrate the cleavage mechanisms and a typical experimental workflow for evaluating reversible PEGylation.

cluster_pH pH-Sensitive Cleavage (Hydrazone) PEG_Hydrazone_Protein PEG-Hydrazone-Protein Conjugate Hydrolysis Hydrolysis PEG_Hydrazone_Protein->Hydrolysis Protonation of Hydrazone Protonation H+ (Acidic Environment, e.g., Endosome) Protonation->Hydrolysis Released_PEG PEG-Hydrazide Hydrolysis->Released_PEG Active_Protein Active Protein Hydrolysis->Active_Protein

pH-Sensitive Hydrazone Linker Cleavage Mechanism.

cluster_Redox Redox-Sensitive Cleavage (Disulfide) PEG_SS_Protein PEG-S-S-Protein Conjugate Thiol_Disulfide_Exchange Thiol-Disulfide Exchange PEG_SS_Protein->Thiol_Disulfide_Exchange GSH 2 GSH (Glutathione) GSH->Thiol_Disulfide_Exchange Released_PEG_SH PEG-SH Thiol_Disulfide_Exchange->Released_PEG_SH Active_Protein_SH Active Protein-SH Thiol_Disulfide_Exchange->Active_Protein_SH GSSG GSSG Thiol_Disulfide_Exchange->GSSG

Redox-Sensitive Disulfide Linker Cleavage Mechanism.

cluster_Enzyme Enzyme-Cleavable Cleavage (Peptide) PEG_Peptide_Protein PEG-Peptide-Protein Conjugate Enzymatic_Cleavage Enzymatic Cleavage PEG_Peptide_Protein->Enzymatic_Cleavage Enzyme Specific Protease (e.g., MMP) Enzyme->Enzymatic_Cleavage Binds to peptide sequence Released_PEG_Peptide PEG-Peptide Fragment Enzymatic_Cleavage->Released_PEG_Peptide Active_Protein Active Protein Enzymatic_Cleavage->Active_Protein

Enzyme-Cleavable Peptide Linker Cleavage Mechanism.

Start Protein of Interest PEGylation PEGylation with Cleavable Linker Start->PEGylation Purification Purification of PEG-Protein Conjugate PEGylation->Purification Characterization Characterization (e.g., SDS-PAGE, SEC-HPLC) Purification->Characterization Cleavage_Assay In Vitro Cleavage Assay Characterization->Cleavage_Assay Activity_Assay Biological Activity Assay Cleavage_Assay->Activity_Assay Compare activity of cleaved vs. native protein Conclusion Evaluation of Reversible PEGylation Strategy Activity_Assay->Conclusion

Experimental Workflow for Reversible PEGylation.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of reversible PEGylation strategies. Below are representative protocols for PEGylation and cleavage using the three main types of cleavable linkers.

Protocol 1: pH-Sensitive PEGylation of a Model Protein (e.g., Lysozyme) using a Hydrazone Linker

Materials:

  • Lysozyme

  • mPEG-Hydrazide (e.g., mPEG-Hz)

  • Aldehyde- or Ketone-modified protein activation reagent (if the protein does not have a native carbonyl group)

  • Sodium acetate buffer (pH 5.5)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Dialysis membrane (e.g., 10 kDa MWCO)

  • Size-exclusion chromatography (SEC) column

PEGylation Procedure:

  • Protein Preparation: Dissolve lysozyme in sodium acetate buffer (pH 5.5) to a final concentration of 5 mg/mL. If required, modify the protein to introduce an aldehyde or ketone group according to established protocols.

  • PEGylation Reaction: Add a 5 to 10-fold molar excess of mPEG-Hydrazide to the protein solution.

  • Reduction: Add a 20-fold molar excess of sodium cyanoborohydride to the reaction mixture.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C.

  • Purification: Remove unreacted PEG and byproducts by dialysis against PBS (pH 7.4) or by using a size-exclusion chromatography column.

  • Characterization: Analyze the purified PEG-lysozyme conjugate by SDS-PAGE and SEC-HPLC to confirm PEGylation and determine the degree of modification.

Cleavage Procedure:

  • Acidification: Adjust the pH of the purified PEG-lysozyme solution to 5.5 using a suitable buffer (e.g., acetate buffer).

  • Incubation: Incubate the solution at 37°C.

  • Monitoring Cleavage: At various time points, take aliquots of the reaction and analyze by SEC-HPLC to monitor the release of the native protein from the PEG polymer.

  • Activity Assay: Measure the enzymatic activity of the cleaved lysozyme and compare it to the native, unmodified lysozyme.

Protocol 2: Redox-Sensitive PEGylation of a Monoclonal Antibody (mAb) using a Disulfide Linker

Materials:

  • Monoclonal Antibody (mAb)

  • PEG-SS-NHS ester (e.g., mPEG-dithio-N-hydroxysuccinimide ester)

  • Borate buffer (pH 8.0)

  • Dithiothreitol (DTT)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Dialysis membrane (e.g., 30 kDa MWCO)

  • Size-exclusion chromatography (SEC) column

PEGylation Procedure:

  • Antibody Preparation: Dissolve the mAb in borate buffer (pH 8.0) to a concentration of 10 mg/mL.

  • PEGylation Reaction: Add a 3 to 5-fold molar excess of PEG-SS-NHS ester (dissolved in a small amount of DMSO) to the antibody solution.

  • Incubation: Gently mix and incubate the reaction for 1-2 hours at room temperature.

  • Purification: Purify the PEG-mAb conjugate by dialysis against PBS (pH 7.4) or using an SEC column to remove unreacted PEG.

  • Characterization: Confirm PEGylation and purity using SDS-PAGE (under non-reducing and reducing conditions) and SEC-HPLC.

Cleavage Procedure:

  • Reduction: To the purified PEG-mAb solution in PBS, add DTT to a final concentration of 10-50 mM.[2]

  • Incubation: Incubate the reaction mixture at 37°C for 1-4 hours.[8]

  • Monitoring Cleavage: Analyze the reaction mixture at different time points by non-reducing SDS-PAGE to visualize the cleavage of the PEG chain.

  • Functional Analysis: Assess the binding affinity of the cleaved mAb to its target antigen using methods like ELISA or surface plasmon resonance (SPR) and compare it to the native mAb.

Protocol 3: Enzyme-Cleavable PEGylation of a Peptide using a Matrix Metalloproteinase (MMP)-Sensitive Linker

Materials:

  • Peptide containing a reactive group (e.g., a free amine or thiol)

  • mPEG-peptide-NHS ester (containing an MMP-cleavable peptide sequence, e.g., GPLGVRG)[6]

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Activated MMP-2 enzyme

  • Tris-HCl buffer (pH 7.5) containing CaCl₂, ZnCl₂, and Brij-35

  • Reverse-phase HPLC (RP-HPLC)

PEGylation Procedure:

  • Peptide Preparation: Dissolve the peptide in the reaction buffer at a concentration of 1-5 mg/mL.

  • PEGylation Reaction: Add a 1.5 to 3-fold molar excess of the mPEG-peptide-NHS ester to the peptide solution.

  • Incubation: Incubate the reaction at room temperature for 2-4 hours.

  • Purification: Purify the PEG-peptide conjugate using RP-HPLC.

  • Characterization: Confirm the identity and purity of the conjugate by mass spectrometry (e.g., MALDI-TOF).

Cleavage Procedure:

  • Enzymatic Reaction: Dissolve the purified PEG-peptide conjugate in the Tris-HCl buffer. Add activated MMP-2 to a final concentration of 10-100 nM.[4][6]

  • Incubation: Incubate the reaction at 37°C.

  • Monitoring Cleavage: At various time points, quench the reaction by adding an MMP inhibitor (e.g., EDTA) and analyze the samples by RP-HPLC to quantify the release of the native peptide.

  • Activity Assessment: If the peptide has a measurable biological activity, perform a relevant assay on the cleaved product and compare it to the unmodified peptide.

Conclusion

The selection of a reversible PEGylation strategy is a critical decision in the development of next-generation biotherapeutics. While traditional stable linkers offer benefits in terms of simplicity and stability, cleavable linkers provide an added layer of control, enabling targeted drug release and potentially improving the therapeutic index. pH-sensitive linkers are well-suited for targeting acidic microenvironments, redox-sensitive linkers offer excellent stability in circulation with specific intracellular release, and enzyme-cleavable linkers provide the highest degree of specificity. By carefully considering the quantitative data, understanding the underlying mechanisms, and utilizing the provided experimental frameworks, researchers can make informed decisions to optimize their drug delivery systems and advance the development of more effective and safer therapies.

References

The Strategic Advantage of Boc-Protected Amines in Complex Multi-Step Conjugations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate process of multi-step conjugations, the choice of protecting groups is a critical determinant of success. Among the arsenal of amine-protecting groups, the tert-butyloxycarbonyl (Boc) group stands out for its unique combination of stability and selective lability. This guide provides an objective comparison of the Boc-protection strategy with its common alternatives, supported by experimental data, detailed protocols, and workflow visualizations to inform the design of robust and efficient synthetic routes.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex biomolecules and pharmaceuticals. Its widespread use stems from its ability to mask the nucleophilicity of primary and secondary amines, preventing unwanted side reactions during subsequent synthetic steps. The Boc group's stability under a wide range of conditions, coupled with its facile removal under specific acidic conditions, makes it an invaluable tool for orthogonal protection strategies in multi-step conjugations.

Performance Comparison: Boc vs. Alternatives

The selection of an amine protecting group is often a choice between the acid-labile Boc group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, with the benzyloxycarbonyl (Cbz) group also serving as a relevant alternative, typically removed by hydrogenolysis. The choice between these strategies is dictated by the overall synthetic plan, the nature of the substrate, and the presence of other functional groups.

While Fmoc-based solid-phase peptide synthesis (SPPS) has become the more prevalent method for routine peptide synthesis due to its milder deprotection conditions, the Boc strategy retains significant advantages in specific, often challenging, scenarios.[1][2] Boc chemistry is particularly advantageous in the synthesis of long or hydrophobic peptides that are prone to aggregation.[1] The acidic deprotection step in Boc-SPPS results in the protonation of the N-terminus, which can disrupt interchain hydrogen bonding and improve coupling efficiency.[1]

Protecting GroupDeprotection ConditionKey AdvantagesCommon Applications
Boc Acidic (e.g., TFA, HCl)- High stability to bases and nucleophiles- Favorable for hydrophobic/aggregation-prone sequences- Cost-effective reagents- Solid-phase peptide synthesis (especially for difficult sequences)- Synthesis of complex natural products- Linker modification in ADCs
Fmoc Basic (e.g., Piperidine)- Mild deprotection conditions- Orthogonal to acid-labile side-chain protecting groups- Amenable to automation- Routine solid-phase peptide synthesis- Synthesis of peptides with acid-sensitive modifications (e.g., phosphorylation, glycosylation)
Cbz Catalytic Hydrogenolysis (e.g., H₂, Pd/C)- Stable to acidic and basic conditions- Orthogonal to both Boc and Fmoc- Solution-phase synthesis- Protection of amines in the presence of acid- or base-labile groups
Quantitative Data from Experimental Studies

Direct quantitative comparisons of Boc and Fmoc strategies for the synthesis of the same peptide can be challenging to find in a single study. However, data from various studies on "difficult sequences," such as the amyloid beta (Aβ) peptide, highlight the potential advantages of the Boc strategy.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of Boc-protection and subsequent conjugation steps. Below are representative protocols for key transformations involving Boc-protected amines.

Protocol 1: Boc Protection of a Primary Amine

Objective: To protect a primary amine with the Boc group using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Primary amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the primary amine in THF or DCM.

  • Add 1.1 to 1.5 equivalents of TEA or DIPEA to the solution.

  • Add 1.1 equivalents of Boc₂O to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to obtain the Boc-protected amine.

Protocol 2: Acid-Catalyzed Deprotection of a Boc-Protected Amine

Objective: To remove the Boc protecting group to liberate the free amine using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine in DCM.

  • Add an excess of TFA (typically 20-50% v/v in DCM) to the solution.

  • Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in the complete removal of residual TFA.

  • Neutralize the residue by adding a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent like DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.

Protocol 3: Multi-Step Conjugation using a Boc-Protected Heterobifunctional Linker

Objective: To conjugate a payload to an antibody using a Boc-protected heterobifunctional linker, illustrating an orthogonal protection strategy.

Materials:

  • Antibody

  • Boc-protected heterobifunctional linker (e.g., with an NHS-ester and a protected amine)

  • Payload with a reactive amine group

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Anhydrous DMSO or DMF

  • TFA for deprotection

  • Desalting column

  • Standard laboratory glassware

Procedure:

  • Antibody Modification: Dissolve the Boc-protected linker in anhydrous DMSO or DMF. Add a 10- to 20-fold molar excess of the linker solution to the antibody solution in an amine-free buffer. Incubate for 1-2 hours at room temperature.

  • Purification: Remove the excess linker using a desalting column equilibrated with the reaction buffer.

  • Boc Deprotection: Treat the linker-modified antibody with a solution of TFA in an appropriate solvent to remove the Boc group and expose the amine on the linker.

  • Purification: Purify the deprotected antibody-linker conjugate using a desalting column to remove TFA and byproducts.

  • Payload Conjugation: Activate the payload with an appropriate coupling agent if necessary. Add the payload to the deprotected antibody-linker conjugate and incubate to form the final antibody-drug conjugate.

  • Final Purification: Purify the final ADC using a suitable chromatography method (e.g., size-exclusion chromatography) to remove any unreacted payload and other impurities.

Visualizing Multi-Step Conjugation Workflows

The use of Boc-protected amines is particularly powerful in multi-step syntheses where orthogonal protection is required to selectively unmask reactive sites. The following diagrams, generated using Graphviz, illustrate logical workflows where Boc protection plays a key role.

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Payload Conjugation A Antibody C Antibody-Linker(Boc) A->C Amine Reaction B Boc-Linker-NHS B->C D Antibody-Linker(Boc) F Antibody-Linker-NH2 D->F Acidolysis E TFA E->F G Antibody-Linker-NH2 I Antibody-Drug Conjugate G->I Amide Bond Formation H Activated Payload H->I

Caption: Workflow for ADC synthesis using a Boc-protected linker.

This workflow demonstrates a sequential conjugation where the Boc group on the linker prevents its amine from reacting during the initial coupling to the antibody. Subsequent deprotection with TFA selectively exposes the amine for conjugation to the payload.

G cluster_0 Protected Building Block cluster_1 Peptide Chain Elongation (SPPS) cluster_2 Side-Chain Modification A Fmoc-AA(SideChain-Boc)-OH C 1. Fmoc Deprotection (Base) 2. Coupling A->C B Resin-Peptide B->C D Resin-Peptide-AA(SideChain-Boc) C->D E Resin-Peptide-AA(SideChain-Boc) F Boc Deprotection (Acid) E->F G Resin-Peptide-AA(SideChain-NH2) F->G I Modified Peptide on Resin G->I H Modification Reagent H->I

Caption: Orthogonal protection in branched peptide synthesis.

In this example, the base-labile Fmoc group is used for N-terminal protection during peptide chain elongation. The acid-labile Boc group protects a side-chain amine, allowing for its selective deprotection and subsequent modification after the main peptide backbone has been assembled, enabling the synthesis of branched or cyclic peptides.

Conclusion

The strategic use of Boc-protected amines offers significant advantages in multi-step conjugations, particularly for complex and challenging synthetic targets. Its robustness to a wide range of reaction conditions, combined with its selective removal under acidic conditions, provides a powerful tool for orthogonal protection strategies. While the Fmoc strategy is often preferred for routine peptide synthesis, the Boc-based approach remains indispensable for overcoming challenges such as peptide aggregation and for enabling intricate multi-step modifications in the synthesis of bioconjugates and pharmaceuticals. The choice of protecting group strategy should be carefully considered based on the specific requirements of the synthetic route, with the Boc group offering a reliable and often superior solution for complex molecular construction.

References

A Comparative Guide to Spectrophotometric Assays for Determining NHS Ester Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and various scientific fields, N-hydroxysuccinimide (NHS) esters are indispensable reagents for conjugating molecules to proteins and other biomolecules via primary amines.[1][2][3][4][] The efficiency of these conjugation reactions hinges on the reactivity of the NHS ester, which can diminish over time due to hydrolysis.[1][2][3][6][7] Therefore, a reliable method to assess the activity of NHS ester reagents is crucial. This guide provides a comparative overview of spectrophotometric assays designed to determine NHS ester reactivity, complete with experimental protocols and supporting data.

The most common amine-reactive crosslinking agents are the water-insoluble N-hydroxysuccinimide (NHS) esters and their water-soluble counterparts, N-hydroxysulfosuccinimide (sulfo-NHS) esters.[1][3] Both forms are susceptible to hydrolysis in aqueous solutions, a process that competes with the desired amine reaction.[6][7] The rate of hydrolysis is significantly influenced by pH, with the half-life of NHS esters decreasing from hours at pH 7 to mere minutes at pH 9.[2][6][7]

Method 1: NHS Release Assay by UV-Spectrophotometry

This is a rapid and straightforward qualitative assay to confirm the activity of an NHS ester reagent. The principle lies in the fact that the N-hydroxysuccinimide (NHS) leaving group, released upon hydrolysis or reaction with an amine, strongly absorbs light in the 260-280 nm range.[2] By intentionally forcing the hydrolysis of the NHS ester with a strong base, one can measure the increase in absorbance to determine if the reagent was active.[1][2][3]

Experimental Protocol

Materials:

  • NHS ester reagent

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)[8]

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) if the NHS ester is not water-soluble[1][2][3]

  • 0.5-1.0 N Sodium Hydroxide (NaOH)[1][2][3]

  • Spectrophotometer and quartz cuvettes[1][2]

Procedure:

  • Dissolve 1-2 mg of the NHS ester reagent in 2 mL of amine-free buffer. If necessary, first dissolve the reagent in a small volume of DMSO or DMF before adding the buffer.[1][2][3]

  • Prepare a control (blank) solution containing the same buffer and, if used, the same concentration of organic solvent.[2]

  • Zero the spectrophotometer at 260 nm using the control solution.[1][3]

  • Measure the initial absorbance of the NHS ester solution (A_initial). If the absorbance is above 1.0, dilute the solution with the amine-free buffer.[1][2][3]

  • To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH.[1][2][3]

  • Vortex the solution for 30 seconds and immediately (within one minute) measure the absorbance at 260 nm (A_final).[1][2][3]

Data Interpretation
ObservationInterpretation
A_final > A_initialThe NHS ester reagent is active and suitable for conjugation reactions.[1][2][3]
A_final ≈ A_initialThe NHS ester reagent is hydrolyzed and inactive.[1][2]

This method provides a qualitative assessment. For a more quantitative approach, a newly purchased reagent can be tested to establish a baseline for a fully active compound, which can then be used for comparison with older batches.[2]

Workflow Diagram

G cluster_prep Sample Preparation cluster_measure1 Initial Measurement cluster_hydrolysis Forced Hydrolysis cluster_measure2 Final Measurement cluster_interp Interpretation dissolve Dissolve NHS Ester in Amine-Free Buffer zero Zero Spectrophotometer with Blank at 260 nm dissolve->zero blank Prepare Blank (Buffer +/- Solvent) blank->zero measure_initial Measure Initial Absorbance (A_initial) zero->measure_initial add_naoh Add NaOH to NHS Ester Solution measure_initial->add_naoh vortex Vortex for 30s add_naoh->vortex measure_final Immediately Measure Final Absorbance (A_final) vortex->measure_final compare A_final > A_initial? measure_final->compare active Active Reagent compare->active Yes inactive Inactive Reagent compare->inactive No

Caption: Workflow for the NHS release assay.

Method 2: Amine Reactivity Assay using TNBS

A more quantitative approach involves reacting the NHS ester with a known concentration of a primary amine, such as ethanolamine, and then quantifying the remaining unreacted amine.[9] 2,4,6-Trinitrobenzenesulfonic acid (TNBS) reacts with primary amines to produce a colored product that can be measured spectrophotometrically at 420 nm.[9] The amount of reacted NHS ester is inversely proportional to the remaining ethanolamine.

Experimental Protocol

Materials:

  • NHS ester reagent

  • Ethanolamine

  • Dimethylformamide (DMF)

  • 2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution (0.4% aqueous)

  • Sodium borate buffer (200 mmol/L, pH 9.2)

  • Spectrophotometer

Procedure:

  • React the NHS ester with a known concentration of ethanolamine (e.g., 0.83 mmol/L) in DMF at room temperature for a set period (e.g., 15 minutes).[9][10]

  • Take an aliquot (e.g., 50 µL) of the reaction mixture and add it to a larger volume (e.g., 0.95 mL) of sodium borate buffer.[9]

  • Add TNBS solution (e.g., 50 µL) to the buffered mixture and incubate at a specific temperature (e.g., 55°C) for a defined time (e.g., 15 minutes).[9][10]

  • Cool the reaction mixture to room temperature.[9][10]

  • Measure the absorbance at 420 nm.

  • A standard curve of known ethanolamine concentrations should be prepared to quantify the residual amine accurately.

Data Interpretation

By comparing the absorbance of a control reaction (without NHS ester) to the sample reaction, the amount of consumed ethanolamine can be calculated. This directly correlates to the molar equivalents of the active NHS ester in the sample. This method has been shown to be more sensitive in detecting the hydrolysis of NHS esters compared to the NHS release assay.[9]

Chemical Reaction Pathway

G cluster_step1 Step 1: Aminolysis cluster_step2 Step 2: Quantification NHS_Ester NHS Ester Amide Amide Product NHS_Ester->Amide NHS NHS NHS_Ester->NHS Ethanolamine Ethanolamine (Excess) Ethanolamine->Amide Unreacted_Ethanolamine Unreacted Ethanolamine Ethanolamine->Unreacted_Ethanolamine Colored_Product Colored Product (Abs @ 420 nm) Unreacted_Ethanolamine->Colored_Product TNBS TNBS TNBS->Colored_Product

Caption: Reaction pathway for the TNBS assay.

Comparison of Methods

FeatureNHS Release Assay (UV-Spec)Amine Reactivity Assay (TNBS)
Principle Measures released NHS at 260 nm after base hydrolysis.[1][2][3]Quantifies residual primary amine at 420 nm after reaction with TNBS.[9]
Nature Qualitative / Semi-quantitative[2]Quantitative[9]
Speed Fast (< 5 minutes)Slower (~35 minutes per analysis)[9]
Complexity SimpleMore complex, requires standard curve
Sensitivity Lower sensitivity to partial hydrolysis[9]Higher sensitivity to hydrolysis[9]
Interference N/APre-existing NHS does not interfere.[9]

Alternative Methods

While spectrophotometric assays are convenient, other methods can also be employed for a more detailed analysis of NHS ester reactivity and hydrolysis.

  • High-Performance Liquid Chromatography (HPLC): Hydrophilic Interaction Chromatography (HILIC) can be used to separate and quantify NHS and sulfo-NHS, providing a direct measure of hydrolysis over time.[11]

  • Mass Spectrometry: Can be used to identify and quantify the products of both the desired amidation and competing hydrolysis reactions.[12]

Conclusion

The choice of assay for determining NHS ester reactivity depends on the specific needs of the researcher. The NHS Release Assay is a rapid and simple method ideal for a quick quality check of a reagent's activity. For a more precise and quantitative determination of the active molar equivalents of an NHS ester, the Amine Reactivity Assay with TNBS is a superior, albeit more involved, alternative. For in-depth kinetic studies or stability assessments, chromatographic methods like HPLC offer the most detailed insights. By selecting the appropriate assay, researchers can ensure the efficiency of their bioconjugation strategies and the reliability of their experimental outcomes.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Boc-NH-PEG10-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and responsible disposal of laboratory reagents is paramount for personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of Boc-NH-PEG10-NHS ester, a common reagent in bioconjugation and drug development. Adherence to these guidelines will help mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific local regulations. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

Quantitative Data for Disposal Considerations

While specific quantitative limits for disposal may vary based on institutional and regional regulations, the following table summarizes key handling and disposal parameters for this compound.

ParameterGuidelineRationale
Chemical State for Disposal Solid or absorbed on an inert material.Minimizes the risk of aerosolization and contamination.
Waste Container Labeled, sealed, chemically resistant container.Prevents accidental mixing with incompatible chemicals and ensures clear identification for waste handlers.
Recommended Absorbent Sand or other inert absorbent material.Safely contains spills and prepares the chemical for solid waste disposal.
Aqueous Solutions Avoid drain disposal. Treat as chemical waste.Although the PEG component is biodegradable, the NHS ester is reactive and its effect on aquatic life is not well-documented.[1]

Experimental Protocol for Deactivation and Disposal

This protocol outlines the recommended steps for the safe deactivation and disposal of this compound.

Materials:

  • This compound waste (solid or in solution)

  • Inert absorbent material (e.g., sand, vermiculite)

  • Chemically resistant waste container with a secure lid

  • Appropriate PPE (gloves, safety goggles, lab coat)

  • Chemical fume hood

Procedure:

  • Assess the Waste Stream:

    • Solid Waste: Includes expired or unused this compound powder and contaminated disposables (e.g., weigh boats, pipette tips).

    • Liquid Waste: Solutions containing this compound, typically in organic solvents like DMSO or DMF.

  • Solid Waste Disposal:

    • Carefully collect all solid waste in a designated, chemically resistant container.

    • Ensure the container is clearly labeled with "this compound Waste" and any other hazardous components.

    • Seal the container tightly.

  • Liquid Waste Treatment and Disposal:

    • Do not pour liquid waste down the drain.

    • Absorb the liquid waste with an inert material like sand or vermiculite.

    • Transfer the absorbed waste into the designated solid waste container. This minimizes the risk of spills and aerosol formation.

  • Decontamination of Glassware:

    • Rinse any glassware that has been in contact with this compound with a suitable organic solvent (e.g., ethanol or acetone) to remove any residue.

    • Collect the solvent rinse as hazardous waste.

    • After the initial rinse, wash the glassware with soap and water.

  • Final Disposal:

    • Arrange for the disposal of the sealed waste container as special waste through a licensed disposal company.[2]

    • Consult with your local waste disposal authority to ensure compliance with all national and regional regulations.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste assess Assess Waste Type start->assess solid_waste Solid Waste (Powder, Contaminated Items) assess->solid_waste Solid liquid_waste Liquid Waste (Solutions) assess->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid absorb_liquid Absorb with Inert Material (e.g., Sand) liquid_waste->absorb_liquid decontaminate Decontaminate Glassware (Solvent Rinse) collect_solid->decontaminate final_disposal Arrange Disposal via Licensed Company transfer_to_solid Transfer Absorbed Waste to Solid Container absorb_liquid->transfer_to_solid transfer_to_solid->decontaminate collect_rinse Collect Rinse as Hazardous Waste decontaminate->collect_rinse collect_rinse->final_disposal

References

Personal protective equipment for handling Boc-NH-PEG10-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This guide provides essential, immediate safety and logistical information for handling Boc-NH-PEG10-NHS ester, a PROTAC (Proteolysis Targeting Chimera) linker used in research and drug development. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of the product through proper handling, storage, and disposal.

Product Information and Physical Properties

This compound is a heterobifunctional PEG linker. It contains a Boc-protected amine and an N-Hydroxysuccinimide (NHS) ester. The polyethylene glycol (PEG) spacer enhances solubility in aqueous solutions. The NHS ester is reactive towards primary amines, while the Boc-protected amine can be deprotected under acidic conditions for subsequent conjugation.

PropertyValueSource
Chemical Formula C₃₂H₅₈N₂O₁₆[1]
Molecular Weight 726.8 g/mol [1]
Appearance White to off-white solidGeneral knowledge for similar compounds
Solubility Soluble in DMSO, DCM, DMF[1]
Storage Temperature -20°C[1]

Personal Protective Equipment (PPE)

Standard laboratory PPE is required at all times when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecific RecommendationsRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from potential splashes of the compound or solvents.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact. Change gloves immediately if contaminated.
Body Protection Laboratory coat.Protects skin and personal clothing from spills.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended for handling the solid and preparing stock solutions.Minimizes inhalation of any dust or aerosols.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintain the chemical's stability and prevent contamination.

Receiving and Storage:
  • Upon receipt, inspect the container for any damage.

  • Store the vial at -20°C in a desiccated environment.[1]

  • Keep the container tightly sealed to prevent moisture absorption, which can hydrolyze the NHS ester.

Handling:
  • Allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Handle the solid compound in a chemical fume hood to avoid inhalation of any fine particles.

  • Use anhydrous solvents such as DMSO, DMF, or DCM for dissolution.[1]

  • Avoid using buffers that contain primary amines (e.g., Tris or glycine) in reactions, as they will compete with the intended target.

Disposal Plan

Dispose of all waste containing this compound in accordance with institutional and local environmental regulations for chemical waste.

Waste Categorization:
  • Solid Waste: Unused solid compound, contaminated personal protective equipment (gloves, etc.), and weighing papers should be collected in a designated, sealed container for solid chemical waste.

  • Liquid Waste: Unused solutions and the first rinse of contaminated glassware should be collected in a designated, sealed container for liquid chemical waste. Ensure the waste container is compatible with the solvents used.

  • Sharps Waste: Needles, syringes, or other contaminated sharps should be disposed of in a designated sharps container.

Disposal Procedure:
  • Segregate waste into solid, liquid, and sharps containers.

  • Label all waste containers clearly with the contents, including the name of the chemical and the solvents used.

  • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office.

  • Do not dispose of this chemical down the drain or in the regular trash.

Experimental Protocol: Labeling a Protein with this compound

This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis equipment

Procedure:

  • Prepare Protein Solution: Dissolve the protein to be labeled in an amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Prepare PEG Reagent Solution:

    • Allow the vial of this compound to warm to room temperature.

    • In a chemical fume hood, weigh a small amount of the reagent.

    • Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM). Do not store the stock solution, as the NHS ester is moisture-sensitive.[2]

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution.

    • The volume of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Purification:

    • Remove the excess, unreacted PEG reagent and byproducts using a desalting column or by dialysis against an appropriate buffer.

  • Storage:

    • Store the purified, PEGylated protein under conditions that are optimal for the unmodified protein.

Diagrams

G Workflow for Safe Handling of this compound receive Receive Compound inspect Inspect for Damage receive->inspect store Store at -20°C in Desiccator inspect->store If OK equilibrate Equilibrate to Room Temperature store->equilibrate Before Use weigh Weigh Solid equilibrate->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve collect_solid Collect Solid Waste weigh->collect_solid Solid Waste react Perform Reaction dissolve->react react->collect_solid Contaminated PPE collect_liquid Collect Liquid Waste react->collect_liquid Liquid Waste label_waste Label Waste Containers collect_solid->label_waste collect_liquid->label_waste dispose Dispose via EHS label_waste->dispose

Caption: Logical workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-NH-PEG10-NHS ester
Reactant of Route 2
Reactant of Route 2
Boc-NH-PEG10-NHS ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.